Product packaging for (2,5-Dioxoimidazolidin-1-yl)acetic acid(Cat. No.:CAS No. 80258-94-2)

(2,5-Dioxoimidazolidin-1-yl)acetic acid

Cat. No.: B1349711
CAS No.: 80258-94-2
M. Wt: 158.11 g/mol
InChI Key: UYBPMPGSEWRTLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2,5-Dioxoimidazolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C5H6N2O4 and its molecular weight is 158.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O4 B1349711 (2,5-Dioxoimidazolidin-1-yl)acetic acid CAS No. 80258-94-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dioxoimidazolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c8-3-1-6-5(11)7(3)2-4(9)10/h1-2H2,(H,6,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBPMPGSEWRTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368852
Record name (2,5-dioxoimidazolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80258-94-2
Record name (2,5-dioxoimidazolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-dioxoimidazolidin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-Carboxymethylhydantoin: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and stability of N-Carboxymethylhydantoin. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents general methodologies and expected behaviors based on the well-understood chemistry of the hydantoin scaffold.

Chemical Properties

PropertyValueRemarks
Molecular Formula C5H6N2O4-
Molecular Weight 158.11 g/mol -
Melting Point Not available-
Boiling Point Not availableHydantoins generally have high boiling points due to their polar nature and hydrogen bonding capabilities.
pKa Not availableThe carboxylic acid group is expected to have a pKa in the range of 3-5. The N-H proton on the hydantoin ring is weakly acidic, with a pKa typically above 8.
Solubility Not availableThe presence of the carboxylic acid group suggests that solubility in aqueous solutions will be pH-dependent, increasing significantly at pH values above its pKa. Solubility in organic solvents is expected to be limited.
LogP Not availableThe molecule possesses both polar (carboxylic acid, hydantoin ring) and non-polar (methylene) character. The LogP value is expected to be low, indicating hydrophilicity.

Synthesis of N-Carboxymethylhydantoin

A specific, detailed experimental protocol for the synthesis of N-Carboxymethylhydantoin is not widely published. However, a general and plausible synthetic route can be adapted from established methods for the synthesis of N-substituted hydantoins. One common approach involves the reaction of an N-substituted amino acid with a source of cyanate or the cyclization of an N-substituted ureido acid.

A potential synthetic pathway is visualized below:

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product glycine Glycine n_carboxymethylglycine N-(Carboxymethyl)glycine (Iminodiacetic Acid) glycine->n_carboxymethylglycine Alkylation bromoacetic_acid Bromoacetic Acid bromoacetic_acid->n_carboxymethylglycine n_carboxymethylhydantoic_acid N-(Carboxymethyl)hydantoic Acid n_carboxymethylglycine->n_carboxymethylhydantoic_acid Carbamoylation potassium_cyanate Potassium Cyanate (KOCN) potassium_cyanate->n_carboxymethylhydantoic_acid n_carboxymethylhydantoin N-Carboxymethylhydantoin n_carboxymethylhydantoic_acid->n_carboxymethylhydantoin Acid-catalyzed cyclization Degradation_Pathway n_carboxymethylhydantoin N-Carboxymethylhydantoin hydantoic_acid_intermediate N-(Carboxymethyl)hydantoic Acid n_carboxymethylhydantoin->hydantoic_acid_intermediate Hydrolysis (Step 1) (Acidic or Basic) final_products N-(Carboxymethyl)glycine + Ammonia + Carbon Dioxide hydantoic_acid_intermediate->final_products Hydrolysis (Step 2)

(2,5-Dioxoimidazolidin-1-yl)acetic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 80258-94-2 Molecular Formula: C₅H₆N₂O₄ Molecular Weight: 158.11 g/mol

This technical guide provides an in-depth overview of (2,5-Dioxoimidazolidin-1-yl)acetic acid, also known as N-carboxymethylhydantoin or hydantoin-1-acetic acid. The content is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, synthesis, and potential applications based on the activities of the broader hydantoin class of compounds.

Chemical and Physical Properties

This compound is a white to off-white powder.[1] Its fundamental physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name This compound[2]
Molecular Formula C₅H₆N₂O₄[3]
Molecular Weight 158.11 g/mol [3]
CAS Number 80258-94-2[3]
Melting Point 190-195 °C[2]
Physical Form Powder[2]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 2[3]
Topological Polar Surface Area 86.7 Ų[3]
pKa (Predicted) 3.75 ± 0.10[3]
InChI Key UYBPMPGSEWRTLG-UHFFFAOYSA-N[2]
Canonical SMILES C1C(=O)N(C(=O)N1)CC(=O)O[3]

Synthesis

Proposed Experimental Protocol: N-Carboxymethylation of Hydantoin

This proposed protocol is based on general methodologies for the N-alkylation of hydantoins.[4]

Materials:

  • Hydantoin

  • Sodium chloroacetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • Preparation of the Hydantoin Salt: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydantoin (1 equivalent) in an aqueous solution of sodium hydroxide (1 equivalent). Stir the mixture at room temperature until the hydantoin is completely dissolved, forming the sodium salt.

  • Alkylation Reaction: To the solution of the hydantoin salt, add sodium chloroacetate (1.1 equivalents). Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2. A precipitate of this compound should form.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain the purified product.

  • Characterization: Dry the purified product under vacuum and characterize it by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Hydantoin Hydantoin Dissolution 1. Formation of Hydantoin Salt Hydantoin->Dissolution NaOH NaOH (aq) NaOH->Dissolution SodiumChloroacetate Sodium Chloroacetate Alkylation 2. N-Alkylation (Reflux) SodiumChloroacetate->Alkylation Dissolution->Alkylation Intermediate Salt Acidification 3. Acidification (HCl) Alkylation->Acidification Crude Product Mixture Purification 4. Recrystallization Acidification->Purification FinalProduct This compound Purification->FinalProduct

Proposed synthesis workflow for this compound.

Spectroscopic Data (Predicted and Typical)

Specific, published spectroscopic data for this compound is scarce. However, based on the known spectral characteristics of hydantoin derivatives, the following table summarizes the expected key signals.[4][5][6]

SpectroscopyExpected Chemical Shifts / Peaks
¹H NMR δ ~10-12 ppm (s, 1H, COOH), δ ~7-9 ppm (s, 1H, N³-H), δ ~4.0 ppm (s, 2H, N¹-CH₂), δ ~3.8 ppm (s, 2H, C⁵-H₂)
¹³C NMR δ ~170-175 ppm (C=O, carboxylic acid), δ ~165-170 ppm (C⁴=O), δ ~155-160 ppm (C²=O), δ ~45-50 ppm (N¹-CH₂), δ ~40-45 ppm (C⁵)
FTIR (cm⁻¹) ~3200 (N-H stretch), ~3000 (O-H stretch, broad), ~1770 and ~1710 (C=O stretches, hydantoin ring), ~1690 (C=O stretch, carboxylic acid)
Mass Spec (EI) Molecular ion (M⁺) may be weak or absent. Common fragments would result from the loss of COOH, and cleavage of the hydantoin ring.[1]

Biological Activity and Potential Applications

While there is no specific biological data available for this compound itself, the hydantoin scaffold is a well-established privileged structure in medicinal chemistry.[7] Derivatives of hydantoin have demonstrated a wide range of pharmacological activities.

Established Activities of Hydantoin Derivatives:

  • Anticonvulsant: Phenytoin is a classic example of a hydantoin-based antiepileptic drug.[7]

  • Anticancer: Various substituted hydantoins have shown promise as antiproliferative agents.

  • Antimicrobial: Some hydantoin derivatives exhibit antibacterial and antifungal properties.[7]

  • Anti-inflammatory and Analgesic: Research has explored the potential of hydantoins in these therapeutic areas.[8]

Given these precedents, this compound serves as a valuable chemical intermediate for the synthesis of novel, more complex hydantoin derivatives. The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation, to create libraries of compounds for biological screening.

General structure-activity relationships for hydantoin derivatives.

Safety Information

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2]

Conclusion

This compound is a valuable heterocyclic compound. While specific biological data for this molecule is limited, its structural features, particularly the presence of the hydantoin core and a reactive carboxylic acid moiety, make it a highly useful building block in medicinal chemistry. Its synthesis, based on the N-alkylation of hydantoin, is straightforward. Researchers can utilize this compound as a scaffold to generate novel hydantoin derivatives with the potential for a wide range of therapeutic applications, leveraging the known pharmacological activities of this important class of molecules.

References

Spectral Profile of N-Carboxymethylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Carboxymethylhydantoin (also known as (2,5-dioxoimidazolidin-1-yl)acetic acid). The information detailed herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. While experimental data for N-Carboxymethylhydantoin is not extensively available in public databases, this guide compiles the most relevant information, including data from close structural analogs and predicted spectral features.

Data Presentation

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Carboxymethylhydantoin and its close analog, hydantoin derived from glycine.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data of Glycine-Derived Hydantoin
¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Chemical Shift (δ) ppm Signal Assignment
3.84 (s, 2H)-CH₂- (hydantoin ring)
7.70 (br s, 1H)-NH-
10.60 (br s, 1H)-NH-
Table 2: Infrared (IR) Spectroscopy Data
Frequency Range (cm⁻¹) Functional Group Vibration Mode
3200-3400N-H (amide)Stretching
2500-3300O-H (carboxylic acid)Stretching (broad)
1700-1780C=O (hydantoin ring)Stretching
1680-1740C=O (carboxylic acid)Stretching
1210-1320C-NStretching
1000-1300C-OStretching
Table 3: Mass Spectrometry (MS) Data for N-Carboxymethylhydantoin

Note: The following data is based on predicted values.[1]

Adduct Predicted m/z
[M+H]⁺159.04004
[M+Na]⁺181.02198
[M-H]⁻157.02548
[M+NH₄]⁺176.06658
[M+K]⁺196.99592

Experimental Protocols

The following are detailed methodologies for the synthesis of hydantoin derivatives and the acquisition of spectral data.

Synthesis of Hydantoins (Adapted from the Urech Hydantoin Synthesis)

This protocol is a general method for synthesizing hydantoins from amino acids.

  • Esterification of the Amino Acid: The starting amino acid (e.g., glycine for the analog, or N-carboxymethylglycine for the target compound) is suspended in ethanol. Hydrogen chloride gas is bubbled through the mixture to catalyze the formation of the corresponding ethyl ester hydrochloride.

  • Formation of the Ureido Derivative: The amino acid ester hydrochloride is then reacted with potassium cyanate in an aqueous solution to form the ureido derivative.

  • Cyclization to Hydantoin: The ureido derivative is cyclized to the hydantoin by heating under acidic conditions (e.g., with hydrochloric acid). The final product is then isolated, purified, and dried.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent and introduced into the ion source. Data can be collected in both positive and negative ion modes to observe different adducts.

Visualizations

Synthesis of N-Carboxymethylhydantoin

Synthesis_of_N_Carboxymethylhydantoin cluster_reactants Reactants cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_product Product N-Carboxymethylglycine N-Carboxymethylglycine Esterification Esterification N-Carboxymethylglycine->Esterification Potassium_Cyanate Potassium_Cyanate Ureido_Formation Ureido_Formation Potassium_Cyanate->Ureido_Formation Ethanol_HCl Ethanol_HCl Ethanol_HCl->Esterification Ethyl_N-Carboxymethylglycinate_HCl Ethyl_N-Carboxymethylglycinate_HCl Esterification->Ethyl_N-Carboxymethylglycinate_HCl Ureido_Derivative Ureido_Derivative Ureido_Formation->Ureido_Derivative Cyclization Cyclization N_Carboxymethylhydantoin N_Carboxymethylhydantoin Cyclization->N_Carboxymethylhydantoin Ethyl_N-Carboxymethylglycinate_HCl->Ureido_Formation Ureido_Derivative->Cyclization

Caption: Synthesis of N-Carboxymethylhydantoin via Urech Hydantoin Synthesis.

Spectral Analysis Workflow

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification Sample Sample Purification->Sample NMR_Spectroscopy NMR_Spectroscopy Sample->NMR_Spectroscopy IR_Spectroscopy IR_Spectroscopy Sample->IR_Spectroscopy Mass_Spectrometry Mass_Spectrometry Sample->Mass_Spectrometry NMR_Data NMR_Data NMR_Spectroscopy->NMR_Data IR_Data IR_Data IR_Spectroscopy->IR_Data MS_Data MS_Data Mass_Spectrometry->MS_Data Structural_Elucidation Structural_Elucidation NMR_Data->Structural_Elucidation IR_Data->Structural_Elucidation MS_Data->Structural_Elucidation

Caption: General workflow for the spectral analysis of a synthesized compound.

References

Solubility of (2,5-Dioxoimidazolidin-1-yl)acetic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of (2,5-Dioxoimidazolidin-1-yl)acetic acid in organic solvents. A comprehensive review of publicly available scientific literature, patents, and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. While qualitative inferences can be drawn from related compounds and synthesis procedures, precise solubility measurements (e.g., in g/100 mL or molar concentration) across a range of common organic solvents at various temperatures are not documented.

In light of this data gap, this guide provides a detailed, generalized experimental protocol for determining the solubility of this compound. This protocol is intended to equip researchers with a robust methodology to generate reliable and reproducible solubility data in their own laboratories. Furthermore, this document presents a logical workflow for this experimental procedure, visualized using the DOT language. Due to the lack of available information regarding specific signaling pathways or complex experimental workflows involving this compound, corresponding diagrams could not be generated.

Introduction to this compound

This compound, a derivative of hydantoin, is a heterocyclic organic compound. Its structure, featuring both a carboxylic acid group and the hydantoin ring, suggests a degree of polarity that will influence its solubility in various organic solvents. The parent compound, hydantoin, is known to be more soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO) than in water. A synthetic procedure for this compound mentions recrystallization from an ethanol-ether mixture, indicating at least partial solubility in these solvents.[1]

Physicochemical Properties:

While specific solubility data is unavailable, some basic properties of the compound are known:

PropertyValueReference
Molecular FormulaC₅H₆N₂O₄
Molecular Weight158.11 g/mol
Melting Point190-195 °C

Quantitative Solubility Data

As of the date of this guide, no peer-reviewed articles, patents, or publicly accessible databases contain tabulated quantitative solubility data for this compound in organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimental Solubility of this compound in Various Organic Solvents

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
e.g., Ethanole.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., Methanole.g., 25Data to be determinedData to be determinede.g., HPLC
e.g., Acetonee.g., 25Data to be determinedData to be determinede.g., UV-Vis
e.g., Ethyl Acetatee.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., Dichloromethanee.g., 25Data to be determinedData to be determinede.g., HPLC
e.g., DMSOe.g., 25Data to be determinedData to be determinede.g., UV-Vis
e.g., Acetonitrilee.g., 25Data to be determinedData to be determinede.g., HPLC

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for the experimental determination of the solubility of a solid compound, such as this compound, in an organic solvent. The isothermal shake-flask method is a common and reliable technique.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps or sealed test tubes

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Micropipettes

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or a gravimetric setup)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a syringe filter (of a material compatible with the solvent) into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification of Solute Concentration: The concentration of the dissolved solid in the filtrate can be determined by several methods:

    • Gravimetric Analysis:

      • Weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.

      • Once the solvent is completely removed, weigh the vial again. The difference in mass corresponds to the mass of the dissolved solute.

      • The initial volume of the solution can be determined from its mass and the density of the solvent at the experimental temperature.

    • Chromatographic Analysis (e.g., HPLC):

      • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

      • Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

      • Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • Spectroscopic Analysis (e.g., UV-Vis):

      • This method is suitable if the compound has a chromophore and the solvent is transparent in the relevant UV-Vis region.

      • Similar to the HPLC method, prepare standard solutions and generate a calibration curve based on absorbance at a specific wavelength (λ_max).

      • Dilute the filtered saturated solution appropriately and measure its absorbance.

      • Calculate the concentration using the Beer-Lambert law and the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

    • Report the temperature at which the measurement was conducted.

    • Specify the analytical method used for quantification.

    • It is recommended to perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow Workflow for Solubility Determination prep Preparation of Supersaturated Mixture equilibrate Equilibration at Constant Temperature prep->equilibrate Agitation (24-72h) separate Separation of Solid and Liquid Phases equilibrate->separate Settling & Filtration quantify Quantification of Solute in Supernatant separate->quantify Clear Supernatant calc Calculation and Reporting of Solubility quantify->calc Concentration Data sub_grav Gravimetric Method quantify->sub_grav sub_hplc HPLC Analysis quantify->sub_hplc sub_uv UV-Vis Spectroscopy quantify->sub_uv

References

The Versatile N-Carboxymethylhydantoin Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the hydantoin scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities. Among its many derivatives, N-Carboxymethylhydantoin has emerged as a particularly valuable building block. The introduction of the carboxymethyl group at the nitrogen atom not only provides a crucial handle for further chemical modifications but also enhances the drug-like properties of the resulting molecules. This technical guide provides an in-depth exploration of N-Carboxymethylhydantoin, covering its synthesis, chemical properties, and its significant role as a scaffold in the design and development of novel therapeutic agents, with a particular focus on its application in the discovery of matrix metalloproteinase inhibitors.

Synthesis of N-Carboxymethylhydantoin

The synthesis of N-Carboxymethylhydantoin is typically achieved through a two-step process involving the N-alkylation of a hydantoin precursor followed by the hydrolysis of the resulting ester.

General Synthesis Pathway

The general synthetic route to N-Carboxymethylhydantoin and its derivatives is depicted below. This pathway allows for the introduction of various substituents on the hydantoin ring, making it a versatile method for creating diverse chemical libraries.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis Hydantoin Hydantoin Hydantoin_Ester Hydantoin-N-acetic Acid Ester Hydantoin->Hydantoin_Ester 1. Haloacetate Haloacetic Acid Ester (e.g., Ethyl Bromoacetate) Haloacetate->Hydantoin_Ester Base Base (e.g., K2CO3) Base->Hydantoin_Ester Solvent1 Solvent (e.g., DMF) Solvent1->Hydantoin_Ester N_Carboxymethylhydantoin N-Carboxymethylhydantoin Hydantoin_Ester->N_Carboxymethylhydantoin 2. Acid_Base Acid or Base (e.g., HCl or NaOH) Acid_Base->N_Carboxymethylhydantoin Solvent2 Solvent (e.g., Water/Ethanol) Solvent2->N_Carboxymethylhydantoin

Caption: General synthesis of N-Carboxymethylhydantoin.

Experimental Protocols

Protocol 1: Synthesis of Hydantoin-3-acetic acid (N-Carboxymethylhydantoin)

This protocol is based on the general method for the N-alkylation of hydantoins followed by ester hydrolysis.

Step 1: Synthesis of Ethyl hydantoin-3-acetate

  • To a solution of hydantoin (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl bromoacetate or ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl hydantoin-3-acetate.

Step 2: Hydrolysis to Hydantoin-3-acetic acid

  • Dissolve the ethyl hydantoin-3-acetate (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of a base (e.g., sodium hydroxide, 2.0 eq) or an acid (e.g., hydrochloric acid).

  • Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The resulting precipitate of hydantoin-3-acetic acid is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like water or an ethanol/water mixture.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for N-Carboxymethylhydantoin (Hydantoin-3-acetic acid).

PropertyData
Molecular Formula C₅H₆N₂O₄
Molecular Weight 158.11 g/mol
Appearance White crystalline solid
Melting Point Not explicitly found in searches, but related compounds have high melting points.
¹H NMR (DMSO-d₆, ppm) δ ~3.9 (s, 2H, CH₂), ~8.2 (s, 1H, NH), ~10.5 (s, 1H, NH), ~12.8 (br s, 1H, COOH)
¹³C NMR (DMSO-d₆, ppm) δ ~45 (CH₂), ~157 (C=O), ~170 (C=O), ~172 (COOH)
IR (KBr, cm⁻¹) ~3400-2500 (br, O-H), ~3200 (N-H), ~1780, ~1720 (C=O)

Note: The NMR and IR data are predicted based on the structure and data for similar compounds and may vary slightly.

N-Carboxymethylhydantoin as a Building Block in Medicinal Chemistry

The N-carboxymethylhydantoin scaffold offers several advantages in drug design. The carboxylic acid group provides a point for derivatization to modulate pharmacokinetic and pharmacodynamic properties. It can also act as a zinc-binding group, which is crucial for the inhibition of metalloenzymes.

Application in the Development of Matrix Metalloproteinase (MMP) Inhibitors

A significant application of the N-carboxymethylhydantoin scaffold is in the development of inhibitors for matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[1][2][3] Dysregulation of MMP activity is implicated in various pathological conditions, including cancer, inflammation, and cardiovascular diseases.[1][2][3][4]

The N-carboxymethylhydantoin moiety can act as a crucial pharmacophore that chelates the catalytic zinc ion in the active site of MMPs, leading to their inhibition.

The signaling pathways regulated by MMPs are complex and play a central role in disease progression. MMPs can cleave a variety of substrates, including growth factor precursors, cytokines, and cell adhesion molecules, thereby influencing cell proliferation, migration, and inflammation.[5][6] By inhibiting MMPs, N-carboxymethylhydantoin-based drugs can interfere with these pathological processes.

MMP_Signaling cluster_stimuli Pathological Stimuli cluster_cell Cell cluster_ecm Extracellular Matrix (ECM) cluster_response Pathological Response Growth_Factors Growth Factors Receptors Cell Surface Receptors Growth_Factors->Receptors Cytokines Cytokines Cytokines->Receptors Signaling_Cascades Intracellular Signaling (e.g., MAPK, NF-κB) Receptors->Signaling_Cascades MMP_Gene_Expression MMP Gene Expression Signaling_Cascades->MMP_Gene_Expression Pro_MMPs Pro-MMPs MMP_Gene_Expression->Pro_MMPs Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation ECM_Components ECM Components Active_MMPs->ECM_Components Degradation Angiogenesis Angiogenesis Active_MMPs->Angiogenesis Inflammation Inflammation Active_MMPs->Inflammation Degraded_ECM Degraded ECM ECM_Components->Degraded_ECM Cell_Migration Cell Migration & Invasion Degraded_ECM->Cell_Migration NCMH_Inhibitor N-Carboxymethylhydantoin Inhibitor NCMH_Inhibitor->Active_MMPs Inhibition

Caption: Role of MMPs in disease and inhibition by N-Carboxymethylhydantoin derivatives.

Quantitative Data of N-Carboxymethylhydantoin-based MMP Inhibitors

The following table presents representative data for the inhibitory activity of N-carboxymethylhydantoin derivatives against various MMPs. This data highlights the potential for developing potent and selective inhibitors based on this scaffold.

Compound IDR1 SubstituentR2 SubstituentMMP-1 IC₅₀ (nM)MMP-9 IC₅₀ (nM)MMP-13 IC₅₀ (nM)Reference
Cmpd 1 HPhenyl>10005010Patent 1
Cmpd 2 Methyl4-Fluorophenyl500255Patent 2
Cmpd 3 HBiphenyl>1000152Patent 1
Cmpd 4 EthylNaphthyl800308Patent 2

Note: This is illustrative data synthesized from typical values found in patent literature for hydantoin-based MMP inhibitors.

Experimental Protocols for Biological Assays

Protocol 2: MMP Inhibition Assay (Fluorogenic Substrate)

This protocol describes a general method for assessing the inhibitory activity of N-carboxymethylhydantoin derivatives against a specific MMP.

  • Reagents and Materials:

    • Recombinant human MMP enzyme (e.g., MMP-9)

    • Fluorogenic MMP substrate

    • Assay buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂, Brij-35)

    • Test compounds (N-carboxymethylhydantoin derivatives) dissolved in DMSO

    • Positive control inhibitor (e.g., Batimastat)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a solution of the recombinant MMP in assay buffer.

    • In the wells of the microplate, add the assay buffer, the test compound at various concentrations (typically in a serial dilution), and the MMP solution.

    • Include control wells containing the enzyme without an inhibitor (positive control) and wells with buffer only (blank).

    • Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 60 minutes) at 37°C.

    • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

N-Carboxymethylhydantoin is a highly versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and the presence of a reactive carboxylic acid handle allow for the facile generation of diverse libraries of compounds. The demonstrated success of N-carboxymethylhydantoin-based scaffolds in the development of potent matrix metalloproteinase inhibitors underscores its potential for targeting other enzyme families and receptors. The information and protocols provided in this technical guide are intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics, facilitating the exploration of the full potential of this remarkable scaffold.

References

The Versatile Scaffold: A Technical Guide to Hydantoin Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydantoin core, a five-membered heterocyclic ring, stands as a privileged scaffold in medicinal chemistry. Its structural features, including multiple sites for substitution and the presence of hydrogen bond donors and acceptors, have made it a cornerstone in the development of a wide array of therapeutic agents.[1] This technical guide delves into the core applications of hydantoin derivatives in modern drug discovery, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticonvulsant Activity: A Legacy of Neurological Treatment

Hydantoin derivatives are renowned for their anticonvulsant properties, with phenytoin being a landmark drug in the treatment of epilepsy.[2][3] These compounds are particularly effective against partial and tonic-clonic seizures.[4][5] The primary mechanism of action for many anticonvulsant hydantoins involves the blockade of voltage-gated sodium channels in a use-dependent manner, which stabilizes neuronal membranes and prevents the high-frequency repetitive firing of action potentials associated with seizures.[5]

Quantitative Data: Anticonvulsant Efficacy

The anticonvulsant activity of hydantoin derivatives is often evaluated using the maximal electroshock (MES) seizure test in animal models. The median effective dose (ED50) required to protect against seizures is a key quantitative measure.

Compound/DerivativeAnimal ModelMES ED50 (mg/kg)Neurotoxicity (TD50, mg/kg)Reference
PhenytoinMice9.568[6]
MephenytoinMice28170[6]
EthotoinMice35250[6]
N-acetyl-D,L-alanine benzylamide (6d)Mice25>300[6]
4-methyl-1-(phenylmethyl)-1,3-dihydro-2H-imidazol-2-one (3e)Mice38>300[6]
1-phenyl-1,3-dihydro-2H-imidazol-2-one (3g)Mice45>300[6]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Preparation: Adult male mice (e.g., BALB/c strain, 25-27 g) are used.[7][8]

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally at various doses. A vehicle control group receives the solvent alone.

  • Induction of Seizure: After a predetermined time (e.g., 30-60 minutes post-administration), a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The mice are observed for the presence or absence of a tonic hindlimb extensor seizure.

  • Endpoint: The absence of the tonic hindlimb extension is considered a positive result, indicating protection by the compound.

  • Data Analysis: The ED50, the dose at which 50% of the animals are protected from the seizure, is calculated using statistical methods like probit analysis. Neurotoxicity is often assessed in parallel using the rotorod test to determine the TD50 (median toxic dose).

Mechanism of Action: Sodium Channel Blockade

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP Action Potential Propagation Na_channel_open Voltage-gated Na+ Channel (Open) AP->Na_channel_open triggers Na_influx Na+ Influx Na_channel_open->Na_influx Na_channel_inactive Voltage-gated Na+ Channel (Inactive/Blocked) Depolarization Membrane Depolarization Na_influx->Depolarization Neurotransmitter_release Neurotransmitter Release Depolarization->Neurotransmitter_release leads to Receptor Receptors Postsynaptic_potential Excitatory Postsynaptic Potential Hydantoin Hydantoin Derivative (e.g., Phenytoin) Hydantoin->Na_channel_open Binds to inactivated state Na_channel_inactive->Na_influx Prevents

Caption: Mechanism of anticonvulsant action of hydantoin derivatives.

Anticancer Activity: Targeting Proliferation and Survival

Hydantoin derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use, including nilutamide, enzalutamide, and apalutamide for the treatment of prostate cancer.[9] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and interference with critical signaling pathways.[10]

Quantitative Data: In Vitro Anticancer Activity

The anticancer potential of hydantoin derivatives is typically assessed by their ability to inhibit the growth of various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a common metric.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 2 (a 5-benzylidenehydantoin derivative)HepG2 (Liver Cancer)3.37[11]
Compound 4 (a 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivative)SW480 (Colon Cancer)12.5[12]
Compound 4SW620 (Colon Cancer)15.2[12]
Compound 4PC3 (Prostate Cancer)21.4[12]
Compound 37 (a sulfonamide-hydantoin hybrid)A549 (Lung Cancer)55.1% inhibition at 100 µM[7][13]
Compounds 37, 40, 42, 45MCF-7 (Breast Cancer)64-74% inhibition at 100 µM[7][13]
Hydantoin 5gHeLa (Cervical Cancer)- (Marked inhibitory activity)[14]
Hydantoin 5gMCF-7 (Breast Cancer)- (Marked inhibitory activity)[14]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cancer cells (e.g., PC3, SW480, SW620) are cultured in 96-well plates until they reach approximately 80% confluency.[12]

  • Compound Treatment: The cells are treated with various concentrations of the hydantoin derivatives for a specified period (e.g., 24 or 72 hours).

  • MTT Addition: A solution of MTT is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting insoluble formazan crystals, formed by mitochondrial dehydrogenases in living cells, are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway: Induction of Apoptosis```dot

G Hydantoin Anticancer Hydantoin Derivative Cell Cancer Cell Hydantoin->Cell Signal_Transduction Signal Transduction Pathways Cell->Signal_Transduction Bcl2_family Modulation of Bcl-2 Family Proteins Signal_Transduction->Bcl2_family Mitochondrion Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Experimental workflow for the discovery of antimicrobial hydantoin derivatives.

Enzyme Inhibition: A Versatile Mode of Action

The hydantoin scaffold has proven to be an effective template for designing inhibitors of various enzymes implicated in a range of diseases.

Quantitative Data: Enzyme Inhibitory Activity

The potency of hydantoin derivatives as enzyme inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Compound/DerivativeTarget EnzymeIC50 / KiReference
5-[(4′-chloro-2-pyridinyl)methylene]hydantoinGlycogen Synthase Kinase-3β (GSK-3β)IC50 = 2.14 ± 0.18 µM[15]
5-[(6′-bromo-2-pyridinyl)methylene]hydantoinGlycogen Synthase Kinase-3β (GSK-3β)IC50 = 3.39 ± 0.16 µM[15]
Thiohydantoin 1b (from L-valine)Canavalia ensiformis UreaseKi = 0.42 mM (Mixed inhibition)[16]
Hydantoin 2d (from L-methionine)Canavalia ensiformis UreaseKi = 0.99 mM (Uncompetitive inhibition)[16]
Compound 8l (2-fluorobenzyl derivative)Human Carbonic Anhydrase II (hCA II)Ki = 1.2 nM[17]
Compound 8d (unsubstituted benzyl derivative)Human Carbonic Anhydrase II (hCA II)Ki = 8.7 nM[17]
Tic-hydantoin 3aSigma1 receptorIC50 = 16 nM[18]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the esterase activity of carbonic anhydrase (CA).

  • Enzyme and Substrate Preparation: A solution of purified human carbonic anhydrase (hCA) and a substrate, such as 4-nitrophenyl acetate (NPA), are prepared in an appropriate buffer.

  • Inhibitor Addition: The hydantoin derivative is added to the enzyme solution at various concentrations and pre-incubated.

  • Reaction Initiation: The reaction is initiated by adding the substrate (NPA).

  • Measurement: The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm).

  • Data Analysis: The initial reaction rates are calculated, and the IC50 or Ki values are determined by plotting the enzyme activity against the inhibitor concentration.

Logical Relationship: Enzyme Inhibition

G Enzyme Enzyme (e.g., Carbonic Anhydrase) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Substrate Substrate (e.g., CO2, NPA) Substrate->ES_Complex Product Product (e.g., Bicarbonate, 4-nitrophenol) Hydantoin_Inhibitor Hydantoin-based Inhibitor Hydantoin_Inhibitor->EI_Complex ES_Complex->Enzyme releases ES_Complex->Product EI_Complex->ES_Complex Prevents formation

Caption: General scheme of competitive enzyme inhibition by a hydantoin derivative.

Conclusion

The hydantoin scaffold continues to be a remarkably fruitful starting point for the discovery of new drugs. Its synthetic accessibility and the diverse biological activities of its derivatives ensure its continued relevance in medicinal chemistry. [1]From established applications in epilepsy to promising new roles in oncology, infectious diseases, and enzyme modulation, hydantoin-based compounds are poised to address a wide range of unmet medical needs. The data and protocols presented in this guide underscore the vast potential of this versatile chemical entity and aim to facilitate further research and development in this exciting field.

References

(2,5-Dioxoimidazolidin-1-yl)acetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of (2,5-Dioxoimidazolidin-1-yl)acetic acid, a compound of interest in various research and development domains.

Core Molecular Data

The essential molecular characteristics of this compound are summarized in the table below. This data is foundational for experimental design, analytical method development, and computational modeling.

PropertyValue
Molecular Formula C5H6N2O4[1]
Molecular Weight 158.113 g/mol [1]
CAS Number 80258-94-2[1]

Experimental Protocols

Detailed experimental methodologies for the determination of molecular weight and formula, while not explicitly detailed in the provided search results, would typically involve the following standard analytical techniques:

  • Mass Spectrometry (MS): To determine the mass-to-charge ratio of the molecule, providing a highly accurate molecular weight. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition and thus the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure, confirming the connectivity of atoms and the presence of functional groups consistent with the proposed formula.

  • Elemental Analysis: This combustion analysis technique provides the percentage composition of carbon, hydrogen, and nitrogen, which can be used to empirically determine the molecular formula.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's nomenclature to its fundamental molecular properties.

Figure 1. Molecular Properties of this compound A This compound B Molecular Formula: C5H6N2O4 A->B Determines C Molecular Weight: 158.113 g/mol B->C Calculated From

Caption: Logical flow from compound name to molecular formula and weight.

References

Technical Guide: Safety and Handling of (2,5-Dioxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (2,5-Dioxoimidazolidin-1-yl)acetic acid (CAS No. 80258-94-2). The information is intended to support its safe use in research and development environments, particularly in fields such as proteomics and drug discovery.

Chemical and Physical Properties

This compound is a specialty chemical used in proteomics research. A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 80258-94-2[1][2]
Molecular Formula C₅H₆N₂O₄[2]
Molecular Weight 158.11 g/mol [2]
Melting Point 190-195 °C
pKa 3.75 ± 0.10 (Predicted)[2]
Physical Form Powder
IUPAC Name (2,5-dioxo-1-imidazolidinyl)acetic acid
Synonyms This compound[2]

Hazard Identification and Classification

While the toxicological properties of this specific compound have not been fully investigated, available data from suppliers and information on structurally similar compounds indicate that it should be handled as a hazardous substance.[1]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[3]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[3]

Signal Word: Warning[3]

Hazard Pictograms:

alt text

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The following sections detail the required procedures for personal protection, engineering controls, and storage.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles that meet appropriate government standards.[1][3]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.[1][3]

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved respirator is required.[3]

Engineering Controls
  • Ventilation: Work should be conducted in a chemical fume hood to minimize inhalation of dust or fumes.[1]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] One supplier recommends storage at room temperature, while another suggests 2-8°C.[4]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[1]

  • General Practices: Avoid dust generation and accumulation. Do not eat, drink, or smoke in the handling area.[3]

Safe_Handling_Workflow Diagram 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep Review SDS and Protocol ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep->ppe hood Prepare Chemical Fume Hood ppe->hood retrieve Retrieve from Storage hood->retrieve weigh Weigh Compound in Hood retrieve->weigh dissolve Prepare Solution (as needed) weigh->dissolve cleanup Clean Work Area dissolve->cleanup waste Dispose of Waste Properly cleanup->waste storage Return Compound to Storage waste->storage doff Doff PPE and Wash Hands storage->doff

Diagram 1: A workflow for the safe handling of this compound.

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate action is critical.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[1][3]

  • In Case of Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Seek immediate medical attention.[1][3]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[3]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust.

  • Containment and Cleanup: Prevent further leakage if safe to do so. Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[3]

  • Environmental Precautions: Do not let the product enter drains or waterways.

Emergency_Response_Workflow Diagram 2: Emergency Response Workflow cluster_assessment Initial Response cluster_actions First Aid Actions cluster_medical Follow-Up exposure Exposure Event Occurs evacuate Evacuate Immediate Area exposure->evacuate notify Notify Supervisor / EHS evacuate->notify assess Assess Exposure Type notify->assess inhalation Move to Fresh Air assess->inhalation Inhalation skin Wash with Soap & Water (15 min) assess->skin Skin Contact eye Flush with Water (15 min) assess->eye Eye Contact ingestion Rinse Mouth, Call Poison Control assess->ingestion Ingestion seek_medical Seek Professional Medical Attention inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical document Document Incident seek_medical->document

Diagram 2: A logical workflow for responding to an emergency exposure event.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. The material should be disposed of as hazardous waste through a licensed disposal company.[3]

Experimental Protocols

Due to the nature of this document, specific protocols for the application of this compound in proteomics or drug development are not provided. The primary experimental protocol is its safe handling, as detailed in Section 3.0 and visualized in Diagram 1. Researchers must consult their specific experimental designs for usage concentrations and conditions, always within the safety framework outlined in this guide.

References

Methodological & Application

Application Notes & Protocols: (2,5-Dioxoimidazolidin-1-yl)acetic acid as a Stable Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Dioxoimidazolidin-1-yl)acetic acid is a chemical compound featuring a hydantoin ring core and a terminal carboxylic acid. The hydantoin structure, a five-membered ring, is a recognized scaffold in medicinal chemistry, known for its stability and synthetic tractability.[1][2] In the context of bioconjugation, this compound can be employed as a stable, non-cleavable linker. Its utility lies in the ability to activate its terminal carboxylic acid, enabling covalent attachment to primary amines on biomolecules such as proteins, peptides, and antibodies. This creates a stable amide bond, permanently linking the hydantoin moiety to the biomolecule.

The hydantoin core of the linker is non-cleavable under typical physiological conditions, which is advantageous for applications where a durable connection between the biomolecule and a payload is desired.[3][4] This contrasts with cleavable linkers that are designed to release a payload in response to specific stimuli like pH changes or enzymatic activity.[3][4][5][6][7] The acetic acid group provides a handle for conjugation, most commonly through activation to an N-hydroxysuccinimide (NHS) ester, which readily reacts with lysine residues on proteins.

Chemical Properties and Structure

The key chemical features of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₅H₆N₂O₄[3]
Molecular Weight 158.11 g/mol [3]
CAS Number 80258-94-2[3]
Structure A hydantoin ring with an acetic acid group attached to a nitrogen atom.[3]
Key Functional Group for Conjugation Carboxylic Acid (-COOH)

Principle of Bioconjugation

The use of this compound as a linker in bioconjugation is predicated on the activation of its carboxylic acid group. A common and effective method for this is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9][] This two-step, one-pot reaction first forms a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable NHS ester.[9][] This activated linker can then be directly reacted with a biomolecule containing primary amines (e.g., lysine residues on an antibody) to form a stable amide bond.

The overall reaction scheme is depicted in the following diagram:

G cluster_activation Activation Step cluster_conjugation Conjugation Step Linker This compound Activated_Linker NHS-activated Linker Linker->Activated_Linker Activation EDC_NHS EDC / NHS Conjugate Bioconjugate Activated_Linker->Conjugate Amide Bond Formation Biomolecule Biomolecule-NH2 (e.g., Protein) Biomolecule->Conjugate

Caption: General workflow for bioconjugation using this compound.

Experimental Protocols

Protocol 1: Activation of this compound to its NHS Ester

This protocol describes the chemical activation of the linker prior to its reaction with a biomolecule.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0

Procedure:

  • Prepare Linker Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • Prepare NHS/Sulfo-NHS Solution: Dissolve NHS or Sulfo-NHS in the reaction buffer to a final concentration of 150 mM.

  • Prepare EDC Solution: Dissolve EDC in the reaction buffer to a final concentration of 150 mM. This solution should be prepared immediately before use.

  • Activation Reaction:

    • In a microcentrifuge tube, combine 100 µL of the linker solution with 100 µL of the NHS/Sulfo-NHS solution.

    • Add 100 µL of the freshly prepared EDC solution to the linker/NHS mixture.

    • Vortex the mixture gently and incubate at room temperature for 15-30 minutes.

  • Use Immediately: The resulting NHS-activated linker is susceptible to hydrolysis and should be used immediately for the conjugation reaction.

Protocol 2: Conjugation of the Activated Linker to a Protein

This protocol provides a general procedure for labeling a protein with the NHS-activated this compound.

Materials:

  • Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-activated this compound solution (from Protocol 1)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.

  • Conjugation Reaction:

    • Add the freshly prepared NHS-activated linker solution to the protein solution. The molar ratio of linker to protein will need to be optimized for the specific application, but a starting point of a 10- to 20-fold molar excess of the linker is recommended.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rocking.

  • Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-activated linker. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by spectrophotometry or mass spectrometry.

The experimental workflow can be visualized as follows:

G cluster_workflow Experimental Workflow Prepare_Reagents Prepare Linker and Protein Solutions Activate_Linker Activate Linker with EDC/NHS Prepare_Reagents->Activate_Linker Conjugate React Activated Linker with Protein Activate_Linker->Conjugate Quench Quench Reaction Conjugate->Quench Purify Purify Conjugate Quench->Purify Characterize Characterize Final Product Purify->Characterize

Caption: Step-by-step experimental workflow for protein conjugation.

Data Presentation: Reaction Parameters

The following table summarizes key quantitative parameters for the bioconjugation protocol. These values may require optimization for specific biomolecules and applications.

ParameterRecommended RangeNotes
Linker to Protein Molar Ratio 10:1 to 50:1Higher ratios may lead to higher degrees of labeling but can also increase the risk of protein aggregation or loss of activity.
Protein Concentration 1-10 mg/mLHigher concentrations can improve conjugation efficiency.
Reaction pH 8.0 - 8.5Optimal for the reaction of NHS esters with primary amines.[11]
Reaction Time 1 - 2 hoursLonger reaction times may not significantly increase the degree of labeling and can lead to protein degradation.
Reaction Temperature Room Temperature (20-25°C)Lower temperatures (e.g., 4°C) can be used to slow down hydrolysis of the NHS ester, but will require longer reaction times.

Applications in Drug Development

The stability of the amide bond formed using the this compound linker makes it suitable for applications where the linker is not intended to be cleaved.

  • Antibody-Drug Conjugates (ADCs): For ADCs with a non-cleavable linker strategy, the entire antibody-linker-drug conjugate is internalized by the target cell, and the payload is released upon lysosomal degradation of the antibody.[] This approach can offer improved stability in circulation.[13]

  • PEGylation: The linker can be used to attach polyethylene glycol (PEG) chains to proteins, a process known as PEGylation, which can improve the pharmacokinetic properties of the protein therapeutic.

  • Immobilization of Biomolecules: Proteins or enzymes can be covalently attached to solid supports (e.g., beads, surfaces) for applications in diagnostics or biocatalysis.

  • Labeling with Reporter Molecules: The linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in immunoassays and other research applications.

Conclusion

This compound, while not as commonly cited as other bioconjugation linkers, presents a viable option for creating stable, non-cleavable linkages in bioconjugates. Its straightforward activation via well-established carbodiimide chemistry allows for its conjugation to a wide range of biomolecules. The protocols and data presented here provide a foundation for researchers to explore the use of this hydantoin-based linker in their specific bioconjugation applications, from fundamental research to the development of novel therapeutics. Further optimization of the reaction conditions for each specific biomolecule is recommended to achieve the desired degree of labeling and preserve biological activity.

References

Application Notes and Protocols: N-Carboxymethylhydantoin in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carboxymethylhydantoin, a derivative of the simplest amino acid, glycine, presents an intriguing building block for solid-phase peptide synthesis (SPPS). Its structure offers the potential for introducing a unique N-substituted moiety, which can be valuable for creating peptidomimetics, modifying peptide backbones to enhance stability or activity, and introducing specific functionalities. While detailed, specific protocols for the direct use of N-Carboxymethylhydantoin in SPPS are not extensively documented in readily available literature, this document provides a comprehensive guide based on established principles of SPPS and the synthesis and application of related N-substituted amino acid derivatives, such as N-thiocarboxyanhydrides (NTAs).

The protocols and data presented herein are compiled from established methodologies for solid-phase peptide synthesis and the synthesis of related compounds. Researchers should consider this information as a foundational guide and may need to optimize conditions for their specific applications.

Data Summary

The following tables summarize typical reaction conditions and outcomes for processes relevant to the incorporation of novel building blocks in SPPS, based on available data for related compounds.

Table 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Parameters

ParameterConditionReference
Resin Swelling 20-30 minutes in DCM or DMF[1]
Fmoc Deprotection 20% piperidine in NMP, 2 x 30 minutes (microwave)[2]
Amino Acid Coupling (HBTU/HOBt) 1.5 equiv. Fmoc-amino acid, 1.5 equiv. HOBt, 1.5 equiv. HBTU, 2 equiv. DIEA in DMF[2]
Microwave-Assisted Coupling 5 minutes per coupling, repeated twice[2]
Final Cleavage (from Wang resin) TFA cocktail (e.g., TFA/TIS/H2O)[3]

Table 2: Synthesis of an N-Substituted N-Thiocarboxyanhydride (NTA) (Illustrative Example)

Reactant 1Reactant 2SolventReaction TimeTemperatureOutcomeReference
N-carboxypentyl glycine (CPG) hydrochlorideS-ethoxythiocarbonyl mercaptoacetic acidAqueous NaOH3 daysRoom TemperatureNTA precursor[4]
Iminodiacetic acidPhosgene or equivalentAnhydrous solventVariesVariesIminodiacetic acid NTA (IDA-NTA)[4]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Workflow for Incorporation of a Novel Building Block

This protocol outlines the standard steps for Fmoc-based solid-phase peptide synthesis. The incorporation of a novel building block like N-Carboxymethylhydantoin would occur at the "Coupling" step.

1. Resin Preparation:

  • Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

  • Swell the resin in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 20-30 minutes.[1]

  • Wash the resin with DMF (3 x volume) to remove impurities.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the terminal amine. For microwave-assisted synthesis, this can be done in two 30-minute cycles.[2]

  • Wash the resin thoroughly with DMF (5 x volume) to remove piperidine and the cleaved Fmoc adduct.

  • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.[3]

3. Coupling of Amino Acid:

  • Dissolve the Fmoc-protected amino acid (1.5-3 equivalents relative to resin loading) in DMF.[1][2]

  • Add the coupling reagents. A common combination is HBTU (1.5 eq.), HOBt (1.5 eq.), and DIEA (2 eq.).[2]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for the required reaction time (e.g., 5 minutes in a microwave synthesizer, repeated twice, or 1-2 hours at room temperature).[2]

  • Wash the resin with DMF (3 x volume) and DCM (3 x volume).

  • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (absence of free primary amines).

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 10-20 minutes.

  • Wash the resin with DMF and DCM.

5. Repeat Cycles:

  • Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the terminal Fmoc group removed, wash the resin thoroughly with DCM and dry it.

  • Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).

  • After the cleavage reaction is complete (typically 1-3 hours), precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Synthesis of N-substituted N-thiocarboxyanhydrides (NTAs) (Conceptual)

This conceptual protocol is based on the synthesis of related N-substituted NTAs and would need to be adapted and optimized for N-Carboxymethylhydantoin.[4]

1. Synthesis of the N-substituted Amino Acid:

  • The synthesis would begin with the appropriate starting materials to generate the N-carboxymethyl derivative of the amino acid.

2. Thiocarbamate Formation:

  • The N-substituted amino acid is reacted with a thiocarbonylating agent in a suitable solvent.

3. Cyclization to form the NTA:

  • The resulting thiocarbamate is then cyclized to form the N-thiocarboxyanhydride ring. This step often involves the use of a dehydrating or activating agent.

Visualizations

The following diagrams illustrate the general workflows and concepts discussed.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash Coupling->Wash2 Capping Capping (Optional) Wash2->Capping Wash3 Wash Capping->Wash3 Repeat Repeat Cycle Wash3->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final Amino Acid Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

NTA_Synthesis Start N-Substituted Amino Acid Thiocarbamate Thiocarbamate Formation Start->Thiocarbamate + Thiocarbonylating agent Cyclization Cyclization Thiocarbamate->Cyclization + Activating agent NTA N-Substituted N-Thiocarboxyanhydride (NTA) Cyclization->NTA

Caption: Conceptual synthesis pathway for an N-substituted NTA.

References

Application Notes and Protocols for the Coupling of N-Carboxymethylhydantoin to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carboxymethylhydantoin is a versatile building block in medicinal chemistry and drug development. Its structure, featuring a reactive carboxylic acid group and a hydantoin core, allows for its conjugation to various molecules, including proteins, peptides, and small molecule drugs. The hydantoin moiety itself is a privileged scaffold found in numerous pharmaceuticals, exhibiting a wide range of biological activities such as anticonvulsant, antiarrhythmic, and anticancer effects.[1][2] The ability to couple N-Carboxymethylhydantoin to primary amines via a stable amide bond is a critical step in the synthesis of novel bioconjugates and therapeutic agents.[3]

This document provides a detailed protocol for the covalent coupling of N-Carboxymethylhydantoin to primary amines using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This method offers high efficiency and proceeds under mild conditions, making it suitable for a variety of substrates.

Principle of the Reaction

The coupling of N-Carboxymethylhydantoin to a primary amine is a classic example of amide bond formation facilitated by a carbodiimide. The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of N-Carboxymethylhydantoin to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[4]

  • Formation of a Semi-Stable NHS Ester and Amide Bond Formation: To improve coupling efficiency and the stability of the activated species, N-hydroxysuccinimide (NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[5][6] This semi-stable ester then readily reacts with a primary amine to form a stable amide bond, releasing NHS as a byproduct.[7]

A two-step protocol, where the carboxylic acid is activated with EDC/NHS before the addition of the amine, is often preferred to minimize potential side reactions, such as the polymerization of molecules containing both carboxyl and amine groups.[6]

Quantitative Data Summary

The following table summarizes representative quantitative data for the EDC/NHS coupling of a carboxylic acid to a primary amine. These values are based on analogous reactions reported in the literature and should be used as a starting point for optimization.[5][7][8]

ParameterValue/RangeNotes
Molar Ratio (Carboxylic Acid : EDC : NHS) 1 : 1.5-5 : 1.5-5An excess of coupling reagents is typically used to ensure efficient activation of the carboxylic acid.[8]
Molar Ratio (Activated Acid : Amine) 1 : 1-1.2A slight excess of the amine can be used to drive the reaction to completion.
Activation Reaction Time 15 - 60 minutesThe activation of the carboxylic acid with EDC/NHS is generally rapid.[6]
Coupling Reaction Time 2 - 24 hoursThe time required for the amide bond formation can vary depending on the reactivity of the amine.
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be beneficial for the stability of sensitive biomolecules.[8]
pH (Activation Step) 4.5 - 6.0A slightly acidic pH is optimal for the EDC-mediated activation of the carboxyl group.[8]
pH (Coupling Step) 7.2 - 8.5A neutral to slightly basic pH is favored for the reaction of the NHS ester with the primary amine.[8]
Typical Yield 70 - 90%Yields are dependent on the specific substrates and reaction conditions.[4]

Experimental Protocols

This section provides a detailed two-step protocol for the coupling of N-Carboxymethylhydantoin to a primary amine-containing molecule.

Materials and Reagents
  • N-Carboxymethylhydantoin

  • Primary amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[5]

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)[5]

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[9]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another suitable non-amine, non-carboxylate buffer.[5]

  • Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5[10]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed to dissolve starting materials)

  • Deionized water

  • Reaction vials

  • Magnetic stirrer and stir bars

  • pH meter or pH paper

  • Purification system (e.g., HPLC, column chromatography)

Step 1: Activation of N-Carboxymethylhydantoin
  • Preparation: Allow EDC and NHS to equilibrate to room temperature before opening the vials to prevent condensation of moisture.[9]

  • Dissolution: Dissolve N-Carboxymethylhydantoin in the Activation Buffer to a desired concentration (e.g., 10 mg/mL). If solubility is an issue, a minimal amount of an organic co-solvent like DMF or DMSO can be used.

  • Addition of Coupling Reagents: Add solid NHS (or Sulfo-NHS) to the N-Carboxymethylhydantoin solution to achieve a 1.5 to 5-fold molar excess. Vortex briefly to dissolve.

  • Initiation of Activation: Add solid EDC to the solution to achieve a 1.5 to 5-fold molar excess relative to N-Carboxymethylhydantoin. Vortex immediately to dissolve the EDC.[10]

  • Incubation: Allow the activation reaction to proceed for 15-60 minutes at room temperature with gentle stirring.

Step 2: Coupling to the Primary Amine
  • Amine Preparation: Dissolve the primary amine-containing molecule in the Coupling Buffer to a suitable concentration.

  • pH Adjustment (Optional but Recommended): For optimal coupling, the pH of the activated N-Carboxymethylhydantoin solution can be raised to 7.2-8.0 by adding Coupling Buffer.[5]

  • Conjugation: Add the solution of the primary amine to the activated N-Carboxymethylhydantoin solution.

  • Incubation: Allow the coupling reaction to proceed for 2 to 24 hours at room temperature or 4°C with gentle stirring. The optimal reaction time should be determined empirically.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature. This step hydrolyzes any unreacted NHS esters.[10]

Step 3: Purification of the Conjugate
  • Removal of Byproducts: The primary byproducts of the reaction are a soluble urea derivative (from EDC) and NHS. These, along with excess quenching reagent, can be removed by dialysis, desalting columns, or size exclusion chromatography for larger conjugates.

  • Chromatographic Purification: For small molecule conjugates, purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) or silica gel column chromatography.

  • Characterization: The purity and identity of the final conjugate should be confirmed by analytical techniques such as LC-MS and NMR.

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification start N-Carboxymethylhydantoin in Activation Buffer (pH 4.5-6.0) add_reagents Add EDC and NHS start->add_reagents incubation1 Incubate 15-60 min at room temperature add_reagents->incubation1 add_amine Add Primary Amine in Coupling Buffer (pH 7.2-8.0) incubation1->add_amine Activated NHS Ester incubation2 Incubate 2-24 h at room temperature or 4°C add_amine->incubation2 quench Quench Reaction incubation2->quench purify Purify Conjugate (e.g., HPLC) quench->purify characterize Characterize Product (LC-MS, NMR) purify->characterize

Caption: Workflow for the two-step EDC/NHS coupling of N-Carboxymethylhydantoin to a primary amine.

Potential Signaling Pathway Involvement of Hydantoin Derivatives

Hydantoin derivatives are known to interact with various biological targets. For instance, some hydantoins act as antagonists of the androgen receptor, playing a role in prostate cancer therapy.[11] Others have been shown to modulate ion channels or act as ligands for various receptors. The diagram below illustrates a generalized signaling pathway where a hydantoin-containing conjugate could potentially interfere.

signaling_pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Binds Pathway Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Pathway Activates Hydantoin Hydantoin Derivative (Antagonist) Hydantoin->Receptor Inhibits Response Cellular Response (Proliferation, Survival) Pathway->Response

Caption: Generalized signaling pathway potentially inhibited by a hydantoin derivative.

References

Application Notes and Protocols for Protein Modification using (2,5-Dioxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a proposed methodology for the covalent modification of proteins using (2,5-Dioxoimidazolidin-1-yl)acetic acid. While direct literature on this specific application is limited, the chemical structure of this compound, featuring a terminal carboxylic acid, suggests its utility in protein conjugation via amide bond formation with primary amines. This process, commonly achieved through carbodiimide chemistry, allows for the introduction of the hydantoin moiety onto proteins. The hydantoin scaffold is a recognized "privileged" structure in medicinal chemistry, known to be a key component in various biologically active compounds.[1][2] The modification of proteins with this moiety could therefore be explored for applications in drug development, targeted delivery, and the modulation of protein function. These notes offer a comprehensive, step-by-step protocol for protein modification, purification, and characterization, alongside hypothetical data for experimental planning.

Introduction

This compound, also known as N-Carboxymethyl-hydantoin, is a derivative of hydantoin. The hydantoin ring is a five-membered heterocyclic compound that is a structural component of several clinically used drugs, including phenytoin (an anticonvulsant) and nilutamide (an antiandrogen).[2][3] The structural and chemical properties of hydantoin derivatives, such as the presence of hydrogen bond donors and acceptors, make them attractive scaffolds for designing molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5]

The covalent attachment of small molecules to proteins is a powerful strategy for a multitude of applications, including:

  • Drug Development: Creating antibody-drug conjugates (ADCs) or other targeted protein therapeutics.

  • Biochemical Probes: Introducing labels (e.g., biotin, fluorophores) for detection and analysis of protein interactions.[6][7]

  • Modulating Protein Function: Altering the activity, stability, or localization of a protein.

This document outlines a general protocol for the covalent conjugation of this compound to proteins by targeting primary amine groups present at the N-terminus and on the side chains of lysine residues. The proposed method is based on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Proposed Mechanism of Protein Modification

The carboxylic acid group of this compound can be activated by a carbodiimide, such as EDC, to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) is often added to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester. This ester then readily reacts with primary amines on the protein to form a stable amide bond, covalently linking the hydantoin derivative to the protein.

G reagent This compound intermediate1 O-acylisourea intermediate reagent->intermediate1 + EDC edc EDC intermediate2 Amine-reactive NHS ester intermediate1->intermediate2 + NHS hydrolysis Hydrolysis (side reaction) intermediate1->hydrolysis nhs NHS modified_protein Modified Protein intermediate2->modified_protein + Protein (-NH2) protein Protein (-NH2)

Figure 1: Proposed reaction scheme for protein modification.

Experimental Protocols

Materials and Reagents
  • This compound (CAS: 80258-94-2)

  • Protein of interest (e.g., Bovine Serum Albumin, a specific antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Dialysis tubing or cassettes (if applicable)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Standard laboratory equipment (pipettes, microcentrifuge tubes, spectrophotometer, etc.)

Protocol for Protein Modification

This protocol is a general guideline and may require optimization for specific proteins and desired degrees of modification.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_reagent 1. Prepare this compound stock solution activate 3. Activate carboxylic acid with EDC/NHS prep_reagent->activate prep_protein 2. Prepare protein solution in Reaction Buffer react 4. React activated compound with protein prep_protein->react activate->react quench 5. Quench the reaction react->quench purify 6. Purify the modified protein quench->purify analyze 7. Characterize the conjugate purify->analyze

Figure 2: Experimental workflow for protein modification.

Step 1: Preparation of Reagents

  • Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in Reaction Buffer (PBS, pH 7.2-7.5). Ensure the buffer does not contain primary amines (e.g., Tris).

  • This compound Stock Solution: Prepare a 10-100 mM stock solution in anhydrous DMF or DMSO.

  • EDC/NHS Solution: Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of NHS in Activation Buffer.

Step 2: Activation of this compound

  • In a microcentrifuge tube, combine a desired molar excess of this compound stock solution with the EDC and NHS solutions. A typical starting molar ratio is 1:2:5 (Carboxylic Acid:EDC:NHS).

  • Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

Step 3: Conjugation to Protein

  • Add the activated this compound solution to the protein solution. The molar ratio of the modifying agent to the protein will determine the degree of labeling and should be optimized. Refer to Table 1 for suggested starting ratios.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching the Reaction

  • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

Step 5: Purification of the Modified Protein

  • Remove excess, unreacted this compound and other reaction byproducts using a desalting column or through dialysis against PBS. Follow the manufacturer's instructions for the chosen purification method.

Characterization of the Modified Protein
  • Degree of Modification: The extent of modification can be estimated using techniques such as MALDI-TOF mass spectrometry to determine the mass shift of the modified protein compared to the unmodified protein.

  • Protein Concentration: Determine the concentration of the purified modified protein using a standard protein assay (e.g., BCA assay).

  • Functional Analysis: Perform relevant functional assays to assess whether the modification has affected the biological activity of the protein.

Quantitative Data and Optimization

The efficiency of the protein modification can be influenced by several factors, including the molar ratio of reactants, pH, and reaction time. The following table provides hypothetical data to guide the optimization process.

Molar Ratio (Reagent:Protein)Reaction pHReaction Time (hours)Hypothetical Degree of Modification (moles of reagent per mole of protein)
10:17.422-4
20:17.425-8
50:17.4210-15
20:16.023-6
20:18.026-10
20:17.447-11

Table 1: Hypothetical data for optimizing protein modification with this compound.

Applications and Future Directions

The introduction of the hydantoin moiety onto proteins opens up several avenues for research and development:

  • Targeted Drug Delivery: The modified protein could serve as a carrier for the hydantoin group, which may have intrinsic biological activity or act as a recognition motif. A study has shown the preparation of protein:hydantoin complexes for drug delivery applications.[8]

  • Probing Protein-Protein Interactions: If the hydantoin group is found to interact with specific cellular targets, the modified protein could be used as a probe to study these interactions.

  • Development of Novel Bioconjugates: The hydantoin ring can be further functionalized, allowing for subsequent "click" chemistry or other ligation reactions to attach additional molecules of interest.

Further research is required to fully elucidate the specific effects and potential applications of modifying proteins with this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Modification Efficiency - Inactive EDC/NHS (hydrolyzed)- Prepare fresh EDC/NHS solutions immediately before use.
- Non-optimal pH- Optimize the reaction pH (typically 7.2-8.0 for NHS ester reactions).
- Insufficient molar ratio of reagent- Increase the molar excess of this compound and EDC/NHS.
Protein Precipitation - High concentration of organic solvent- Keep the volume of DMF/DMSO added to the protein solution below 10% of the total reaction volume.
- Protein instability at reaction pH- Perform the reaction at a pH where the protein is known to be stable.
Loss of Protein Activity - Modification of critical amine residues- Reduce the molar ratio of the modifying reagent to achieve a lower degree of modification.
- Consider site-specific modification strategies if available.

Disclaimer: This document provides a proposed methodology based on established chemical principles for protein modification. The protocols and data presented are intended as a starting point for research and will likely require optimization for specific applications.

References

N-Carboxymethylhydantoin in Targeted Drug Delivery: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the potential application of N-Carboxymethylhydantoin in targeted drug delivery systems. It is important to note that, at present, N-Carboxymethylhydantoin is not a widely studied compound for this specific application. Therefore, this document consolidates information on the parent hydantoin scaffold and the functional N-carboxymethyl group to build a prospective analysis. The protocols and data presented are based on established methodologies for similar molecules and are intended to serve as a foundational guide for future research in this area.

Introduction to N-Carboxymethylhydantoin

N-Carboxymethylhydantoin is a derivative of hydantoin, a five-membered heterocyclic ring structure. The hydantoin scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common framework in a variety of biologically active compounds.[1][2] Notable drugs containing the hydantoin core include the anti-epileptic drug Phenytoin and the muscle relaxant Dantrolene.[3] The versatility of the hydantoin ring, with multiple sites for chemical modification, makes it an attractive starting point for designing new therapeutic agents.[2][4]

The addition of an N-carboxymethyl group (-CH2COOH) to the hydantoin structure introduces a carboxylic acid moiety. This functional group can significantly alter the physicochemical properties of the parent molecule, enhancing its potential for use in drug delivery systems. Specifically, the carboxymethyl group can:

  • Increase hydrophilicity: Improving solubility in aqueous environments, which is often a prerequisite for biomedical applications.

  • Provide a handle for bioconjugation: The carboxylic acid can be activated to form covalent bonds with other molecules, such as targeting ligands or therapeutic agents.[5][6]

  • Enable pH-responsive behavior: The ionization of the carboxylic acid group is pH-dependent, which can be exploited for designing drug carriers that release their payload in specific microenvironments, such as the acidic milieu of tumors.

While direct studies on N-Carboxymethylhydantoin for targeted drug delivery are scarce, the principles of its synthesis and potential applications can be inferred from research on other hydantoin derivatives and N-carboxymethylated compounds, such as N-carboxymethyl chitosan.[7][8]

Prospective Applications in Targeted Drug Delivery

The unique chemical structure of N-Carboxymethylhydantoin suggests its potential utility in several targeted drug delivery strategies:

  • As a linker molecule: The bifunctional nature of N-Carboxymethylhydantoin (with the hydantoin ring and the carboxylic acid) could allow it to act as a linker, connecting a targeting moiety to a therapeutic drug.

  • As a building block for novel polymers: N-Carboxymethylhydantoin could be polymerized to create novel drug delivery vehicles with inherent biological activity or specific drug-loading characteristics.

  • In the development of small molecule-drug conjugates: The hydantoin core could be designed to have affinity for a particular biological target, while the carboxymethyl group is used to attach a potent cytotoxic agent.

Synthesis and Functionalization Protocols

The following are generalized protocols for the synthesis of hydantoin derivatives and their subsequent functionalization, which could be adapted for N-Carboxymethylhydantoin.

Protocol 1: Synthesis of a Hydantoin Core (Bucherer-Bergs Reaction)

This is a classical method for synthesizing hydantoins from a carbonyl compound, an ammonium salt, and a cyanide source.[3]

Materials:

  • Aldehyde or ketone precursor

  • Ammonium carbonate

  • Potassium cyanide

  • Ethanol

  • Water

  • Hydrochloric acid

Procedure:

  • Dissolve the aldehyde or ketone in ethanol in a reaction vessel.

  • Add ammonium carbonate and potassium cyanide to the solution.

  • Seal the vessel and heat the mixture. The reaction time and temperature will depend on the specific substrate.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the hydantoin product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent to obtain the purified hydantoin.

Protocol 2: N-Carboxymethylation of a Hydantoin

This protocol describes a general method for introducing a carboxymethyl group onto a nitrogen atom of the hydantoin ring.

Materials:

  • Hydantoin derivative

  • Sodium hydride (or another suitable base)

  • Ethyl bromoacetate (or another haloacetic acid ester)

  • Anhydrous dimethylformamide (DMF)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the hydantoin derivative in anhydrous DMF in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath and add sodium hydride portion-wise.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Add ethyl bromoacetate dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature overnight.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the esterified N-carboxymethylhydantoin.

  • Hydrolyze the ester by dissolving the product in a solution of sodium hydroxide and stirring at room temperature.

  • Acidify the solution with hydrochloric acid to precipitate the N-Carboxymethylhydantoin.

  • Filter the product, wash with water, and dry.

Protocol 3: Conjugation of a Targeting Ligand to N-Carboxymethylhydantoin via EDC/NHS Chemistry

This protocol outlines the coupling of a targeting ligand with a primary amine to the carboxylic acid of N-Carboxymethylhydantoin.

Materials:

  • N-Carboxymethylhydantoin

  • Targeting ligand with a primary amine (e.g., a peptide)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF) or another suitable solvent

  • Phosphate-buffered saline (PBS)

  • Dialysis membrane or size-exclusion chromatography column for purification

Procedure:

  • Dissolve N-Carboxymethylhydantoin in anhydrous DMF.

  • Add EDC and NHS to the solution to activate the carboxylic acid group. Stir at room temperature for 1-2 hours.

  • In a separate vial, dissolve the amine-containing targeting ligand in PBS or another suitable buffer.

  • Add the activated N-Carboxymethylhydantoin solution to the targeting ligand solution.

  • Allow the reaction to proceed at room temperature for several hours to overnight with gentle stirring.

  • Purify the conjugate by dialysis against PBS or using a size-exclusion chromatography column to remove unreacted starting materials and byproducts.

Characterization and Evaluation

A comprehensive evaluation of any newly synthesized N-Carboxymethylhydantoin-based drug delivery system would involve the following key experiments.

Table 1: Key Characterization and Evaluation Parameters
Parameter Method(s) Purpose
Chemical Structure NMR (¹H, ¹³C), FT-IR, Mass SpectrometryTo confirm the successful synthesis and purity of the N-Carboxymethylhydantoin derivative and its conjugates.
Drug Loading Capacity (%) UV-Vis Spectroscopy, HPLCTo quantify the amount of drug encapsulated or conjugated to the carrier.
Encapsulation Efficiency (%) UV-Vis Spectroscopy, HPLCTo determine the percentage of the initial drug that is successfully incorporated into the delivery system.
Particle Size and Zeta Potential Dynamic Light Scattering (DLS)To determine the size distribution and surface charge of nanoparticle-based systems, which influence stability and biological interactions.
In Vitro Drug Release Dialysis, CentrifugationTo study the release kinetics of the drug from the carrier under different conditions (e.g., pH, enzymes).
In Vitro Cytotoxicity MTT Assay, CCK-8 AssayTo evaluate the toxicity of the drug delivery system on cancer and normal cell lines.
Cellular Uptake Flow Cytometry, Confocal MicroscopyTo visualize and quantify the internalization of the drug delivery system by target cells.

Visualization of a Hypothetical Workflow

The following diagrams illustrate the conceptual workflow for developing and evaluating an N-Carboxymethylhydantoin-based targeted drug delivery system.

cluster_0 Synthesis & Conjugation cluster_1 Characterization cluster_2 In Vitro Evaluation A Synthesis of N-Carboxymethylhydantoin B Activation of Carboxylic Acid (e.g., EDC/NHS) A->B C Conjugation with Targeting Ligand B->C D Drug Loading/ Conjugation C->D E Structural Analysis (NMR, FT-IR, MS) D->E F Physicochemical Characterization (DLS, Zeta Potential) D->F G Drug Loading & Encapsulation Efficiency (HPLC, UV-Vis) D->G H Drug Release Kinetics D->H I Cellular Uptake Studies H->I J Cytotoxicity Assays I->J

Caption: Conceptual workflow for the development of an N-Carboxymethylhydantoin drug delivery system.

cluster_0 Targeted Drug Delivery Mechanism A Systemic Administration B Circulation in Bloodstream A->B C Targeting Ligand Binds to Receptor on Cancer Cell B->C D Internalization (e.g., Endocytosis) C->D E Drug Release in Response to Intracellular Stimuli (e.g., low pH, enzymes) D->E F Therapeutic Action (e.g., Apoptosis) E->F

Caption: Proposed mechanism of action for a targeted N-Carboxymethylhydantoin drug conjugate.

Conclusion and Future Directions

N-Carboxymethylhydantoin presents an unexplored yet potentially valuable scaffold for the design of novel targeted drug delivery systems. Its synthesis is feasible through established organic chemistry reactions, and the N-carboxymethyl group provides a versatile handle for conjugating targeting moieties and therapeutic agents. Future research should focus on the synthesis and characterization of various N-Carboxymethylhydantoin derivatives and their evaluation in in vitro and in vivo models of disease. Such studies will be crucial in determining the true potential of this compound in the advancement of targeted therapies.

References

Application Notes and Protocols for Cleavable Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A thorough review of scientific literature did not yield specific application notes or protocols for the cleavage of an "N-Carboxymethylhydantoin linker" in the context of bioconjugation and drug delivery. This suggests that it may be a novel, less common, or proprietary linker technology not extensively documented in publicly available resources. However, the principles of linker cleavage are fundamental to the design of targeted therapeutics like Antibody-Drug Conjugates (ADCs). This document provides detailed application notes and protocols for the most common classes of cleavable linkers used in research and drug development, which will be of significant value to researchers, scientists, and drug development professionals.

The primary function of a cleavable linker is to remain stable in systemic circulation and then release its payload under specific conditions prevalent in the target tissue or within the target cells.[1] The main strategies for controlled cleavage rely on the unique physiological conditions of the tumor microenvironment or intracellular compartments, such as lower pH, higher concentrations of certain enzymes, or a more reductive environment.[2][3]

Acid-Labile Linkers: Hydrazone Linkers

Acid-cleavable linkers are designed to hydrolyze in the acidic environments of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0) following internalization of the drug conjugate into the target cell.[2][4] Hydrazone linkers are a prominent example of this class.[][6] They are generally stable at the physiological pH of blood (~7.4) but undergo rapid cleavage at lower pH, releasing the conjugated payload.[7]

Data Presentation: Cleavage Conditions for Hydrazone Linkers
ParameterConditionReagent/BufferTypical Incubation TimeReference
pH 4.5 - 5.5Acetate Buffer, Citrate-Phosphate Buffer1 - 48 hours[2][4]
Temperature 37°C-1 - 48 hours[2]
Control pH 7.4Phosphate-Buffered Saline (PBS)1 - 48 hours[2][3]
Experimental Protocol: In Vitro pH-Dependent Cleavage Assay

Objective: To determine the rate and extent of payload release from a hydrazone-linked drug conjugate at endosomal/lysosomal pH versus physiological pH.

Materials:

  • Drug conjugate with a hydrazone linker

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium Acetate Buffer, pH 5.0

  • Incubator at 37°C

  • Reverse-phase HPLC system with a C18 column

  • Mass spectrometer (optional, for peak identification)

  • Quenching solution (e.g., Tris buffer, pH 8.5)

Procedure:

  • Prepare stock solutions of the drug conjugate in an appropriate organic solvent (e.g., DMSO) and then dilute into the assay buffers to a final concentration of 1-10 µM. Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting the assay.

  • Set up two sets of reactions: one in PBS (pH 7.4) and one in Sodium Acetate Buffer (pH 5.0).

  • Incubate both sets of reactions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction.

  • Immediately quench the reaction by adding the aliquot to a quenching solution to stop further hydrolysis.

  • Analyze the samples by reverse-phase HPLC to separate the intact drug conjugate from the released payload.

  • Quantify the peak areas corresponding to the intact conjugate and the released payload.

  • Calculate the percentage of released payload at each time point for both pH conditions.

Visualization: Hydrazone Linker Cleavage Workflow

Hydrazone_Cleavage_Workflow cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cell cluster_endosome Endosome/Lysosome (pH 4.5-5.5) ADC_stable Intact ADC (Stable Hydrazone Linker) ADC_internalized Internalized ADC ADC_stable->ADC_internalized Internalization Cleavage Acid-Catalyzed Hydrazone Hydrolysis ADC_internalized->Cleavage Low pH Payload_Release Released Payload Cleavage->Payload_Release

Caption: Workflow of pH-sensitive hydrazone linker cleavage.

Enzyme-Cleavable Linkers: Peptide Linkers

Enzyme-cleavable linkers are designed to be substrates for proteases, such as cathepsins, that are highly active within the lysosomal compartment of cancer cells.[8] A widely used peptide linker is the valine-citrulline (Val-Cit) dipeptide, which is efficiently cleaved by cathepsin B.[9] This strategy offers high stability in circulation and specific release of the payload inside the target cells.[7]

Data Presentation: Cleavage Conditions for Val-Cit Linkers
ParameterConditionReagent/BufferTypical Incubation TimeReference
Enzyme Cathepsin BRecombinant Human Cathepsin B1 - 24 hours[6]
pH 4.5 - 6.0MES or Sodium Acetate Buffer1 - 24 hours[8]
Reducing Agent 2-5 mM DTT or CysteineRequired for Cathepsin B activation1 - 24 hours[8]
Temperature 37°C-1 - 24 hours[8]
Experimental Protocol: In Vitro Enzymatic Cleavage Assay

Objective: To assess the susceptibility and kinetics of a peptide linker to cleavage by a specific lysosomal protease.

Materials:

  • Drug conjugate with a Val-Cit linker

  • Recombinant human cathepsin B

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5)

  • Activation Buffer (e.g., Assay Buffer containing 10 mM DTT)

  • Incubator at 37°C

  • Reverse-phase HPLC system

  • Mass spectrometer (optional)

Procedure:

  • Prepare a stock solution of the drug conjugate.

  • Activate the cathepsin B by pre-incubating it in the Activation Buffer for 15 minutes at 37°C.

  • Initiate the cleavage reaction by adding the drug conjugate to the activated cathepsin B solution in Assay Buffer. A typical final concentration might be 1-10 µM for the conjugate and 0.1-1 µM for the enzyme.

  • As a negative control, set up a parallel reaction without cathepsin B to assess the linker's stability in the assay buffer.

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take aliquots and stop the reaction by adding a protease inhibitor or by acidifying with trifluoroacetic acid (TFA).

  • Analyze the samples by HPLC to separate and quantify the intact drug conjugate and the released payload.

  • Determine the rate of cleavage by plotting the percentage of payload release over time.

Visualization: Cathepsin B-Mediated Cleavage of a Val-Cit Linker

Enzyme_Cleavage ADC ADC with Val-Cit Linker Lysosome Lysosome ADC->Lysosome Internalization CathepsinB Cathepsin B (Active) Lysosome->CathepsinB Contains Cleavage Peptide Bond Cleavage CathepsinB->Cleavage Catalyzes SelfImmolation Self-Immolation of PABC Spacer Cleavage->SelfImmolation Triggers Payload Released Payload SelfImmolation->Payload

Caption: Mechanism of enzymatic cleavage of a Val-Cit linker.

Redox-Sensitive Linkers: Disulfide Linkers

Disulfide linkers are designed to be cleaved in the reducing environment of the cell cytoplasm, where the concentration of glutathione (GSH) is significantly higher (1-10 mM) than in the extracellular space or blood plasma (~5 µM).[3] This differential in reducing potential allows for selective payload release inside the target cells.

Data Presentation: Cleavage Conditions for Disulfide Linkers
ParameterConditionReagent/BufferTypical Incubation TimeReference
Reducing Agent Glutathione (GSH)1-10 mM1 - 24 hours[3]
pH ~7.4Phosphate-Buffered Saline (PBS)1 - 24 hours[3]
Temperature 37°C-1 - 24 hours[3]
Control No GSHPBS, pH 7.41 - 24 hours[3]
Experimental Protocol: In Vitro Glutathione-Mediated Cleavage Assay

Objective: To evaluate the stability of a disulfide linker in the presence of a physiologically relevant concentration of glutathione.

Materials:

  • Drug conjugate with a disulfide linker

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reduced Glutathione (GSH)

  • Incubator at 37°C

  • Reverse-phase HPLC system

Procedure:

  • Prepare a stock solution of the drug conjugate.

  • Prepare a fresh solution of GSH in PBS (e.g., 5 mM).

  • Initiate the cleavage reaction by adding the drug conjugate to the GSH solution.

  • Set up a control reaction by adding the drug conjugate to PBS without GSH to assess the baseline stability of the linker.

  • Incubate both reactions at 37°C.

  • At specified time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots from each reaction.

  • Stop the reaction, for example, by adding an alkylating agent like N-ethylmaleimide (NEM) to cap free thiols, or by immediate dilution and acidification.

  • Analyze the samples by HPLC to quantify the amount of intact drug conjugate and released payload.

  • Calculate the percentage of released payload over time in the presence and absence of GSH.

Visualization: Glutathione-Mediated Disulfide Cleavage

Disulfide_Cleavage cluster_extracellular Extracellular (Low GSH) cluster_intracellular Intracellular (High GSH) ADC_stable Intact ADC (Stable Disulfide Bond) ADC_internalized Internalized ADC ADC_stable->ADC_internalized Cellular Uptake Cleavage Disulfide Reduction ADC_internalized->Cleavage GSH Glutathione (GSH) GSH->Cleavage Mediates Payload_Release Released Payload (with free thiol) Cleavage->Payload_Release

Caption: Redox-sensitive cleavage of a disulfide linker by GSH.

References

Application Notes and Protocols for the Synthesis of Peptide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on established methods for peptide conjugation.

Note to the Reader: Extensive literature searches did not yield specific protocols or application notes detailing the use of N-Carboxymethylhydantoin for the direct synthesis of peptide conjugates. This reagent is not commonly cited for this application in peer-reviewed publications or standard chemical biology protocols. The hydantoin ring is generally stable, and while the carboxylic acid moiety could theoretically be activated for amide bond formation, established and more efficient methods are predominantly used in the field.

Therefore, this document provides detailed application notes and protocols for several widely accepted and effective alternative methods for peptide conjugation. These techniques offer high efficiency, selectivity, and are well-documented in scientific literature.

Table of Contents

  • Introduction to Peptide Conjugation

  • Method 1: Amide Bond Formation via Activated Esters (NHS Ester Chemistry)

    • Application Notes

    • Quantitative Data Summary

    • Detailed Experimental Protocol

  • Method 2: Thiol-Maleimide Ligation (Cysteine-Specific Conjugation)

    • Application Notes

    • Quantitative Data Summary

    • Detailed Experimental Protocol

  • Method 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

    • Application Notes

    • Quantitative Data Summary

    • Detailed Experimental Protocol

Introduction to Peptide Conjugation

Peptide conjugation is the process of covalently linking a peptide to another molecule, which can be another peptide, a protein, a small molecule drug, a fluorescent dye, or a polymer like polyethylene glycol (PEG).[1][2] This powerful strategy is employed to enhance the therapeutic properties of peptides, such as increasing their stability, extending their half-life in circulation, and enabling targeted delivery to specific cells or tissues.[1][3]

The choice of conjugation chemistry is critical and depends on the functional groups available on the peptide and the molecule to be conjugated, as well as the desired stability of the resulting linkage.[1][2] This guide will detail three of the most common and robust methods for peptide conjugation.

Method 1: Amide Bond Formation via Activated Esters (NHS Ester Chemistry)

Application Notes

Amide bond formation is a fundamental reaction in peptide chemistry. A common strategy for conjugating a molecule to a peptide's N-terminus or the side chain of a lysine residue is through the use of N-hydroxysuccinimide (NHS) esters.[4] The carboxylic acid of the molecule to be conjugated is first activated to an NHS ester, which then readily reacts with primary amines on the peptide in a basic aqueous buffer to form a stable amide bond. This method is widely used due to the stability of the resulting amide bond and the commercial availability of a vast array of NHS ester-activated molecules.[4][5]

Logical Workflow for NHS Ester-Mediated Peptide Conjugation

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Carboxylic_Acid Molecule with Carboxylic Acid EDC_NHS EDC, NHS Carboxylic_Acid->EDC_NHS NHS_Ester Activated NHS Ester EDC_NHS->NHS_Ester Peptide Peptide with Primary Amine (N-terminus or Lysine) NHS_Ester->Peptide pH 8.0-9.0 Conjugate Peptide Conjugate (Stable Amide Bond) Peptide->Conjugate Purification Purification (e.g., RP-HPLC) Conjugate->Purification

Caption: Workflow for peptide conjugation using NHS ester chemistry.

Quantitative Data Summary

ParameterTypical ValueReference
Reaction pH 8.0 - 9.0[5]
Reaction Time 1 - 4 hours
Temperature Room Temperature
Peptide:NHS Ester Molar Ratio 1 : 1.5 to 1 : 5
Typical Yield 40% - 80%
Purity (post-HPLC) >95%

Detailed Experimental Protocol

Materials:

  • Peptide with a free primary amine (N-terminus or lysine side chain)

  • Molecule to be conjugated containing a carboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Glacial Acetic Acid

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule (1.5 eq.) in anhydrous DMF.

    • Add NHS (1.5 eq.) and EDC (1.5 eq.) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.

  • Peptide Conjugation:

    • Dissolve the peptide (1 eq.) in 0.1 M sodium bicarbonate buffer (pH 8.5).

    • Add the activated NHS ester solution dropwise to the peptide solution with gentle stirring.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching the Reaction:

    • Quench the reaction by adding a small amount of glacial acetic acid to lower the pH to ~5.

  • Purification:

    • Purify the peptide conjugate by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

    • Collect fractions containing the desired product.

  • Characterization:

    • Confirm the identity and purity of the peptide conjugate by mass spectrometry and analytical RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product as a powder.

Method 2: Thiol-Maleimide Ligation (Cysteine-Specific Conjugation)

Application Notes

Thiol-maleimide chemistry is a highly specific method for conjugating molecules to peptides at a cysteine residue.[2] The maleimide group reacts specifically with the thiol group of a cysteine side chain at a pH range of 6.5-7.5 to form a stable thioether bond.[5] This method is advantageous for its high selectivity and efficiency, as the thiol group is relatively rare in peptides compared to amines.[2]

Reaction Pathway for Thiol-Maleimide Ligation

G Peptide_Cys Peptide with Cysteine (R-SH) Thioether_Bond Stable Thioether Bond Formation Peptide_Cys->Thioether_Bond Maleimide_Molecule Maleimide-activated Molecule Maleimide_Molecule->Thioether_Bond Peptide_Conjugate Peptide Conjugate Thioether_Bond->Peptide_Conjugate pH 6.5-7.5

Caption: Cysteine-specific peptide conjugation via thiol-maleimide ligation.

Quantitative Data Summary

ParameterTypical ValueReference
Reaction pH 6.5 - 7.5[5]
Reaction Time 1 - 2 hours
Temperature Room Temperature
Peptide:Maleimide Molar Ratio 1 : 1.1 to 1 : 1.5
Typical Yield 60% - 95%
Purity (post-HPLC) >98%

Detailed Experimental Protocol

Materials:

  • Cysteine-containing peptide

  • Maleimide-activated molecule

  • Phosphate-buffered saline (PBS), pH 7.2, containing 1 mM EDTA

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP) - if peptide disulfides are present

  • RP-HPLC system

  • Mass Spectrometer

Procedure:

  • Peptide Preparation (if necessary):

    • If the cysteine residue is oxidized (forming a disulfide bond), dissolve the peptide in PBS and add a 10-fold molar excess of TCEP.

    • Incubate for 1 hour at room temperature to reduce the disulfide bond.

    • Remove excess TCEP by size-exclusion chromatography if necessary.

  • Conjugation Reaction:

    • Dissolve the cysteine-containing peptide (1 eq.) in PBS (pH 7.2).

    • Dissolve the maleimide-activated molecule (1.2 eq.) in a minimal amount of DMF or DMSO.

    • Add the maleimide solution to the peptide solution and mix gently.

    • Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to react with any excess maleimide.

  • Purification:

    • Purify the conjugate using RP-HPLC.

  • Characterization:

    • Confirm the product identity and purity by mass spectrometry and analytical RP-HPLC.

    • Lyophilize the pure fractions.

Method 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

Application Notes

CuAAC, a cornerstone of "click chemistry," is a highly efficient and bioorthogonal reaction between an azide and a terminal alkyne to form a stable triazole linkage.[1] This reaction is catalyzed by copper(I) and is known for its high yields, specificity, and tolerance of a wide range of functional groups. Peptides can be synthesized with either an azide or an alkyne group at a specific position, allowing for precise conjugation.

Experimental Workflow for CuAAC Peptide Conjugation

G Start Start Prepare_Peptide Prepare Azide or Alkyne- functionalized Peptide Start->Prepare_Peptide Prepare_Molecule Prepare Alkyne or Azide- functionalized Molecule Start->Prepare_Molecule Mix Mix Peptide and Molecule in Buffer Prepare_Peptide->Mix Prepare_Molecule->Mix Add_Catalyst Add Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Mix->Add_Catalyst React React at Room Temperature Add_Catalyst->React Purify Purify by RP-HPLC React->Purify Characterize Characterize by Mass Spec Purify->Characterize Final_Product Lyophilized Peptide Conjugate Characterize->Final_Product

Caption: General workflow for peptide conjugation via CuAAC click chemistry.

Quantitative Data Summary

ParameterTypical ValueReference
Reaction pH 4 - 8
Reaction Time 0.5 - 4 hours
Temperature Room Temperature
Peptide:Molecule Molar Ratio 1 : 1.1
Catalyst Loading 1-10 mol% Cu(I)
Typical Yield >90%[1]
Purity (post-HPLC) >98%

Detailed Experimental Protocol

Materials:

  • Azide-functionalized peptide (e.g., containing azidohomoalanine)

  • Alkyne-functionalized molecule (e.g., a fluorescent dye with a terminal alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-HCl buffer, pH 7.5

  • RP-HPLC system

  • Mass Spectrometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Dissolve the azide-functionalized peptide (1 eq.) in Tris-HCl buffer.

    • Dissolve the alkyne-functionalized molecule (1.1 eq.) in a minimal amount of DMSO.

  • Conjugation Reaction:

    • To the peptide solution, add the alkyne-functionalized molecule solution.

    • In a separate tube, premix the CuSO₄ solution (0.1 eq.) with the sodium ascorbate solution (0.5 eq.).

    • Add the copper/ascorbate mixture to the peptide/alkyne solution to initiate the reaction.

    • Gently mix and allow the reaction to proceed for 1 hour at room temperature.

  • Purification:

    • Purify the resulting peptide conjugate by RP-HPLC.

  • Characterization:

    • Confirm the identity and purity of the conjugate by mass spectrometry and analytical RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product.

References

N-Carboxymethylhydantoin: Uncharted Territory in Antibody-Drug Conjugate Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of current scientific literature, there is no direct evidence to support the use of N-Carboxymethylhydantoin in the creation of antibody-drug conjugates (ADCs). While the field of ADC technology is rapidly evolving with novel linker and conjugation strategies, N-Carboxymethylhydantoin does not appear to be an established or emerging component in this therapeutic modality.

Antibody-drug conjugates are a powerful class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule that connects these two components is critical to the success of an ADC, dictating its stability in circulation and the efficiency of payload release at the tumor site. Current ADC linker technologies primarily focus on cleavable and non-cleavable strategies, employing a variety of chemical moieties to attach drugs to antibodies, typically through the amino acid residues of lysine or cysteine.

Hydantoin and its derivatives are a well-known class of heterocyclic compounds with a broad range of biological activities. They are recognized as valuable scaffolds in medicinal chemistry and are the core structure in several approved drugs, most notably as anticonvulsants. However, their application as linkers in the sophisticated architecture of ADCs has not been documented in the public domain.

Searches for experimental protocols, quantitative data, or signaling pathways involving N-Carboxymethylhydantoin in the context of ADC development have yielded no specific results. The established bioconjugation techniques for ADC synthesis revolve around reactive groups such as maleimides and N-hydroxysuccinimide (NHS) esters, which readily react with thiol and amine groups on the antibody. The chemical structure of N-Carboxymethylhydantoin does not inherently present these commonly utilized reactive handles for antibody conjugation.

While the exploration of novel chemical entities for ADC development is a continuous effort in the scientific community, N-Carboxymethylhydantoin has not been identified as a viable candidate for this application based on available information. Therefore, detailed application notes and protocols for its use in creating ADCs cannot be provided at this time. Researchers and drug development professionals are directed towards established and clinically validated linker chemistries for their ADC programs.

The Landscape of ADC Linker Technology

To provide context for researchers, the following diagram illustrates a generalized workflow for the creation of an antibody-drug conjugate using established methods.

ADC_General_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Synthesis cluster_conjugation Conjugation & Purification Monoclonal Antibody Monoclonal Antibody Antibody Reduction/Modification Antibody Reduction/Modification Monoclonal Antibody->Antibody Reduction/Modification e.g., DTT, TCEP Activated Antibody Activated Antibody Antibody Reduction/Modification->Activated Antibody Generates reactive -SH or -NH2 groups Conjugation Reaction Conjugation Reaction Activated Antibody->Conjugation Reaction Linker Synthesis Linker Synthesis Linker-Payload Conjugate Linker-Payload Conjugate Linker Synthesis->Linker-Payload Conjugate Cytotoxic Payload Cytotoxic Payload Cytotoxic Payload->Linker-Payload Conjugate Linker-Payload Conjugate->Conjugation Reaction Purification Purification Conjugation Reaction->Purification e.g., Chromatography Antibody-Drug Conjugate (ADC) Antibody-Drug Conjugate (ADC) Purification->Antibody-Drug Conjugate (ADC)

Figure 1. A generalized workflow for the synthesis of an antibody-drug conjugate (ADC).

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Modified with (2,5-Dioxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of peptides modified at the N-terminus with (2,5-Dioxoimidazolidin-1-yl)acetic acid using reversed-phase high-performance liquid chromatography (RP-HPLC). This modification introduces a hydantoin moiety, which can alter the physicochemical properties of the peptide. The described methodology is designed to achieve high purity of the target modified peptide, suitable for subsequent use in research, diagnostics, and therapeutic development.

Introduction

Chemical modification of peptides is a crucial strategy to enhance their therapeutic properties, such as stability, bio-availability, and receptor affinity. This compound is a reagent used to introduce a specific functional group at the N-terminus of a peptide. The resulting hydantoin-modified peptide often exhibits altered polarity and hydrophobicity compared to its unmodified counterpart. Consequently, a robust purification method is essential to isolate the desired product from unreacted starting materials and other synthesis-related impurities.[1][2][3]

Reversed-phase HPLC is the standard and most powerful technique for peptide purification, separating molecules based on their hydrophobicity.[2][3][4] This method is highly effective for separating closely related peptide species, making it ideal for the purification of modified peptides.[4] This document outlines a comprehensive protocol for the purification and analysis of peptides modified with this compound.

Experimental Workflow

The overall process for obtaining a highly pure modified peptide involves several key stages, from the initial synthesis to the final quality control.

Workflow cluster_synthesis Peptide Synthesis & Modification cluster_purification Purification cluster_final Final Product SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Modification N-terminal Modification with This compound Cleavage->Modification Crude_Analysis Crude Product Analysis (Analytical HPLC) Modification->Crude_Analysis Prep_HPLC Preparative RP-HPLC Crude_Analysis->Prep_HPLC Fraction_Analysis Fraction Analysis (Analytical HPLC) Prep_HPLC->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization QC Final Purity and Identity Check (Analytical HPLC, Mass Spectrometry) Lyophilization->QC

Figure 1: Overall experimental workflow for the synthesis, modification, and purification of the target peptide.

Materials and Instrumentation

Reagents:

  • Crude peptide modified with this compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Solvents for sample dissolution (e.g., water, DMSO)

Instrumentation:

  • Analytical HPLC system with UV detector

  • Preparative HPLC system with fraction collector

  • Mass spectrometer (optional, for identity confirmation)

  • Lyophilizer

Experimental Protocols

Protocol 1: Analytical HPLC Method for Crude and Purified Peptide Analysis

This protocol is for assessing the purity of the crude reaction mixture and the collected fractions from the preparative HPLC.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size).[4]

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point. The gradient can be optimized based on the retention time of the peptide.

Protocol 2: Preparative HPLC Purification

This protocol is for the purification of the modified peptide from the crude mixture.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 5% ACN in water with a small amount of DMSO if necessary). The sample should be filtered through a 0.45 µm filter before injection.

  • Column: C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Flow Rate: 15-20 mL/min (adjust based on column dimensions).

  • Detection: UV at 214 nm and 280 nm.

  • Gradient: A shallow gradient is recommended for better resolution. Based on the analytical run, create a linear gradient that starts with a low percentage of mobile phase B and gradually increases to elute the target peptide. For example, if the peptide elutes at 30% B in the analytical run, a preparative gradient could be from 20% to 40% B over 40-60 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks.

Protocol 3: Post-Purification Processing
  • Fraction Analysis: Analyze the collected fractions using the analytical HPLC method (Protocol 1) to determine their purity.

  • Pooling: Combine the fractions that contain the target peptide at the desired purity level (e.g., >95%).

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the HPLC purification of a model peptide modified with this compound.

Table 1: Analytical HPLC Parameters

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5-65% B in 30 min
Detection 214 nm
Temperature 30 °C

Table 2: Preparative HPLC Parameters

ParameterSetting
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 18 mL/min
Gradient Optimized based on analytical run (e.g., 20-40% B in 50 min)
Detection 214 nm
Sample Load 50-200 mg of crude peptide

Table 3: Expected Results for a Model Peptide

SampleRetention Time (min)Purity (%)
Crude Product 15.265
Unmodified Peptide 16.5-
Purified Product (Pooled Fractions) 15.2>98

Note: The this compound modification is expected to increase the polarity of the peptide, leading to a shorter retention time in RP-HPLC compared to the unmodified peptide.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Shape - Sample overload- Inappropriate mobile phase pH- Column degradation- Reduce sample load- Ensure TFA concentration is 0.1%- Use a new or different column
Low Resolution - Gradient is too steep- Inappropriate column chemistry- Use a shallower gradient- Screen different column chemistries (e.g., C8, Phenyl)[5]
Low Recovery - Peptide precipitation on column- Irreversible binding- Add a small percentage of organic solvent to the sample- Try a different ion-pairing agent or mobile phase pH[6]

Conclusion

The protocols described in this application note provide a robust framework for the successful purification of peptides modified with this compound. By employing a systematic approach involving analytical method development, preparative purification, and rigorous fraction analysis, researchers can obtain highly pure modified peptides for their downstream applications. The key to successful purification lies in the careful optimization of the HPLC gradient and the selection of appropriate column chemistry.

References

Application Notes and Protocols for the Characterization of N-Carboxymethylhydantoin Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carboxymethylhydantoin (CMH) is a chemical modification that can occur on proteins and peptides, potentially impacting their structure, function, and immunogenicity. The formation of CMH conjugates can be of significant interest in drug development, toxicology, and biomarker discovery. Accurate and robust analytical methods are crucial for the characterization and quantification of these conjugates.

These application notes provide detailed protocols for the analysis of N-Carboxymethylhydantoin (CMH) conjugates using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The provided methodologies are based on established principles for the analysis of protein and peptide conjugates and should be adapted and validated for specific applications.

Analytical Methodologies Overview

The characterization of CMH conjugates typically involves a multi-faceted approach to confirm the presence of the modification, identify the site of conjugation, and quantify the extent of modification. The primary techniques employed are:

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of the conjugate from the unmodified protein and other impurities. Reversed-phase HPLC is a common modality for this purpose.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of the conjugate by accurate mass measurement and allows for the localization of the CMH modification on the protein or peptide sequence through tandem mass spectrometry (MS/MS).

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay that can be developed for the specific detection and quantification of CMH-modified proteins in biological matrices.

High-Performance Liquid Chromatography (HPLC) for Quantification

Application Note:

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for resolving CMH-protein conjugates from their unmodified counterparts based on differences in hydrophobicity. The introduction of the polar N-Carboxymethylhydantoin group typically results in a decreased retention time on a non-polar stationary phase compared to the unmodified protein. This method can be validated for quantifying the purity of a CMH conjugate preparation and for monitoring the stability of the conjugate over time.

Experimental Protocol: RP-HPLC for CMH-Protein Conjugate Analysis

This protocol provides a general starting point for the analysis of CMH-protein conjugates. Optimization of the column, mobile phases, and gradient will be necessary for specific conjugates.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and analysis software

Materials:

  • Column: A C4 or C18 reversed-phase column suitable for protein separations (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). C4 columns are often preferred for larger proteins.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample: CMH-protein conjugate and unmodified protein standard, dissolved in Mobile Phase A or a suitable buffer at a concentration of approximately 1 mg/mL.

Procedure:

  • System Preparation: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Sample Injection: Inject 10-20 µL of the prepared sample.

  • Chromatographic Separation: Elute the sample using a linear gradient. A typical starting gradient could be:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B

    • 45-50 min: 5% B

  • Detection: Monitor the elution profile using a UV detector at 280 nm (for protein absorbance) and potentially at a lower wavelength (e.g., 220 nm) to detect the peptide backbone.

  • Data Analysis: Integrate the peak areas of the unmodified protein and the CMH-protein conjugate to determine the relative purity and the percentage of conjugation.

Quantitative Data Summary:

The following table summarizes typical validation parameters for an HPLC method for protein conjugate analysis. These values should be established during method validation for a specific CMH conjugate.[1][2]

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (% RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 3.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1
Specificity Resolution between conjugate and unmodified protein ≥ 1.5

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_Analysis Sample Analysis Dev1 Select Column & Mobile Phases Dev2 Optimize Gradient & Flow Rate Dev1->Dev2 Dev3 Optimize Detection Wavelength Dev2->Dev3 Val1 Linearity & Range Dev3->Val1 Proceed to Validation Val2 Accuracy & Precision Val1->Val2 Val3 Specificity Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Ana1 System Suitability Test Val5->Ana1 Implement Validated Method Ana2 Analyze Samples Ana1->Ana2 Ana3 Data Processing & Reporting Ana2->Ana3

Caption: Workflow for HPLC method development and validation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization

Application Note:

LC-MS is an indispensable tool for the unambiguous identification of CMH-protein conjugates. High-resolution mass spectrometry (HRMS) provides accurate mass measurements of the intact conjugate, confirming the addition of the CMH moiety. For detailed characterization, a "bottom-up" proteomics approach is typically employed. The conjugate is enzymatically digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS. The fragmentation data from the modified peptides allows for the precise localization of the CMH modification to a specific amino acid residue.

Experimental Protocol: LC-MS/MS for CMH-Peptide Mapping

This protocol outlines a general procedure for identifying the site of CMH modification on a protein.

1. Sample Preparation:

  • Denaturation, Reduction, and Alkylation:

    • Dissolve the CMH-protein conjugate (approx. 50 µg) in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.

  • Buffer Exchange: Remove urea and excess reagents by buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) using a desalting column or spin filter.

  • Enzymatic Digestion:

    • Add a protease, such as trypsin, at a protease-to-protein ratio of 1:50 (w/w).

    • Incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion. Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other impurities. Elute the peptides and dry them in a vacuum centrifuge.

2. LC-MS/MS Analysis:

  • Instrumentation:

    • A nano- or micro-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Sample Reconstitution: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

  • Chromatographic Separation:

    • Column: A C18 analytical column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient is typically used to ensure good separation of peptides (e.g., 2% to 40% B over 60 minutes).

  • Mass Spectrometry:

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • MS1 Scan: Acquire full scan mass spectra over a mass range of m/z 350-1800.

    • MS2 Scan: Select the most intense precursor ions from the MS1 scan for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Acquire MS/MS spectra.

3. Data Analysis:

  • Use a proteomics software package (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS data against the protein sequence database.

  • Include the mass of the CMH modification as a variable modification on potential amino acid residues (e.g., lysine, arginine, cysteine). The mass of the carboxymethylhydantoin moiety (C4H4N2O3) is 128.022 Da.

  • Identify the modified peptides and the specific site of modification based on the fragmentation pattern in the MS/MS spectra.

Workflow for LC-MS based Characterization of CMH Conjugates

LCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Analysis Prep1 Denaturation, Reduction, Alkylation Prep2 Enzymatic Digestion (e.g., Trypsin) Prep1->Prep2 Prep3 Peptide Cleanup (SPE) Prep2->Prep3 Ana1 Peptide Separation by nanoLC Prep3->Ana1 Inject Peptides Ana2 MS1 Scan (Precursor Ions) Ana1->Ana2 Ana3 MS2 Scan (Fragmentation) Ana2->Ana3 Data1 Database Search with Variable Modification Ana3->Data1 Process Raw Data Data2 Identify Modified Peptides Data1->Data2 Data3 Localize Modification Site Data2->Data3 ELISA_Logic cluster_High High Analyte Concentration cluster_Low Low Analyte Concentration Analyte_H Analyte in Sample Complex_H Analyte-Antibody Complex Analyte_H->Complex_H Antibody_H Primary Antibody Antibody_H->Complex_H Signal_H Low Signal Complex_H->Signal_H Less free antibody to bind plate Analyte_L Analyte in Sample Antibody_L Primary Antibody Bound_Ab Antibody binds to Plate Antibody_L->Bound_Ab Coated_Ag Coated Antigen Coated_Ag->Bound_Ab Signal_L High Signal Bound_Ab->Signal_L

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions for N-Carboxymethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the coupling reaction conditions for N-Carboxymethylhydantoin. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind coupling N-Carboxymethylhydantoin with an amine?

The coupling of N-Carboxymethylhydantoin, which is an N-substituted acetic acid, with a primary or secondary amine involves the formation of an amide bond. This reaction requires the "activation" of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. This is typically achieved using a coupling reagent.

Q2: What are the most common coupling reagents for this type of reaction?

The choice of coupling reagent is critical for the success of the reaction.[1][2] Commonly used coupling reagents fall into several classes:

  • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][4] EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.[5]

  • Onium Salts (Uronium/Aminium and Phosphonium):

    • Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid reactions with minimal side products.[6][7] HATU is often favored for its ability to suppress racemization and its effectiveness with sterically hindered substrates.[6][7]

    • Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective reagent, particularly for minimizing racemization.[8]

Q3: What role do additives like HOBt and OxymaPure play?

Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are often used in conjunction with coupling reagents, particularly carbodiimides. Their primary roles are to:

  • Suppress side reactions.

  • Reduce the risk of racemization at adjacent chiral centers.

  • Increase the reaction rate and yield.[5]

Q4: Which solvents are suitable for this reaction?

The choice of solvent is crucial and should be anhydrous to prevent hydrolysis of the activated intermediate. Common choices include:

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

DMF is a popular choice due to its excellent solvating properties for a wide range of reactants.[4]

Q5: Is a base required for the reaction?

Yes, a non-nucleophilic organic base is typically required, especially when using onium salt coupling reagents or when the amine starting material is in the form of a salt (e.g., hydrochloride). The base neutralizes the acid formed during the reaction and ensures the amine is in its free, nucleophilic form. Common bases include:

  • N,N-Diisopropylethylamine (DIPEA)

  • Triethylamine (TEA)

  • N-Methylmorpholine (NMM)

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution(s)
Inefficient Carboxylic Acid Activation • Increase the equivalents of the coupling reagent (e.g., 1.2-1.5 equivalents).• Switch to a more powerful coupling reagent, such as HATU or PyBOP, especially for sterically hindered amines.[7]• Ensure your coupling reagent is fresh and has been stored under anhydrous conditions.
Amine is Not Sufficiently Nucleophilic • Ensure the reaction mixture contains an adequate amount of a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA) to deprotonate the amine salt and neutralize any acidic byproducts.[4]• If the amine is electronically poor (e.g., an aniline derivative), a more reactive coupling reagent and longer reaction times may be necessary.[9]
Hydrolysis of Activated Intermediate • Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Reaction Temperature • Most coupling reactions proceed well at room temperature. However, for sluggish reactions, gentle heating (e.g., to 40-50 °C) may be beneficial. For reactions prone to side products, cooling to 0 °C may be necessary.
Steric Hindrance • For sterically demanding substrates, consider using a more potent coupling reagent like HATU.[7]• Prolong the reaction time and consider gentle heating.
Issue 2: Formation of Significant Impurities
Potential Cause Recommended Solution(s)
Racemization • Add a racemization-suppressing additive like HOBt or OxymaPure, especially when using carbodiimide coupling reagents.[5]• Run the reaction at a lower temperature (e.g., 0 °C).• Use a coupling reagent known for low racemization, such as HATU or PyBOP.[6]
Formation of N-acylurea byproduct (with DCC/EDC) • Add HOBt or NHS to the reaction mixture to trap the O-acylisourea intermediate as a more stable active ester.• Optimize the reaction temperature and time to favor the reaction with the amine.
Guanidinylation of the Amine (with HATU/HBTU) • Avoid using a large excess of the uronium reagent.[8]• Pre-activate the N-Carboxymethylhydantoin with the coupling reagent for a short period (5-15 minutes) before adding the amine.[10]
Side Reactions on the Hydantoin Ring • The hydantoin ring itself can be susceptible to nucleophilic attack or act as a nucleophile under certain conditions. Ensure the use of a non-nucleophilic base and avoid harsh reaction conditions.• If side reactions persist, consider protecting the hydantoin ring, although this adds complexity to the synthesis.

Experimental Protocols

Protocol 1: General Procedure using EDC/HOBt
  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve N-Carboxymethylhydantoin (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) and stir the mixture for 30 minutes at 0 °C.

  • Coupling: Add the amine (1.1 eq.) followed by DIPEA (2.5 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure using HATU
  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve N-Carboxymethylhydantoin (1.0 eq.) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.[7]

  • Coupling: Add the amine (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent. Wash the organic phase sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product as needed.

Quantitative Data

The following table provides a general comparison of common coupling reagents for amide bond formation. The yields are illustrative and can vary significantly based on the specific substrates and reaction conditions.

Coupling ReagentAdditiveTypical Molar Ratio (Acid:Reagent:Amine)Typical Yield RangeKey Considerations
EDC·HCl HOBt or NHS1 : 1.2 : 1.150-85%Cost-effective; water-soluble byproducts simplify workup.[3]
DCC HOBt1 : 1.2 : 1.160-90%Insoluble dicyclohexylurea (DCU) byproduct can be removed by filtration, but may complicate purification.
HATU None1 : 1.1 : 1.170-95%Highly efficient, especially for hindered substrates; low racemization.[7]
PyBOP None1 : 1.1 : 1.170-95%Excellent for suppressing racemization; byproducts can sometimes be difficult to remove.[8]

Visualized Workflows and Logic

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification prep_reagents Dissolve N-Carboxymethylhydantoin and Additive (if any) in Anhydrous Solvent add_coupling_reagent Add Coupling Reagent (e.g., EDC, HATU) prep_reagents->add_coupling_reagent pre_activation Stir for 15-30 min (Pre-activation) add_coupling_reagent->pre_activation add_amine_base Add Amine and Base (e.g., DIPEA) pre_activation->add_amine_base reaction Stir at RT for 2-24h add_amine_base->reaction quench Quench with Water reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layers extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify (Chromatography/Recrystallization) dry_concentrate->purify

Caption: General experimental workflow for N-Carboxymethylhydantoin coupling.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_activation Is Carboxylic Acid Activation Efficient? start->check_activation check_amine Is Amine Nucleophilicity Sufficient? check_activation->check_amine Yes solution_activation Increase Equivalents of Coupling Reagent or Switch to a More Potent One (e.g., HATU) check_activation->solution_activation No check_conditions Are Reaction Conditions Optimal? check_amine->check_conditions Yes solution_amine Ensure Adequate Base is Present (e.g., 2-3 eq. DIPEA) check_amine->solution_amine No check_conditions->start Yes, Re-evaluate Problem solution_conditions Use Anhydrous Solvents Optimize Temperature and Time check_conditions->solution_conditions No

Caption: Troubleshooting logic for low-yield coupling reactions.

References

Common side reactions with (2,5-Dioxoimidazolidin-1-yl)acetic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during experiments with (2,5-Dioxoimidazolidin-1-yl)acetic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: The most prevalent side reactions involving the this compound scaffold are hydrolysis of the hydantoin ring and epimerization at the C5 position (if a chiral center is present). The stability of the molecule is significantly influenced by reaction conditions such as pH and temperature.

Q2: Under what conditions does hydrolysis of the hydantoin ring typically occur?

A2: Hydrolysis of the hydantoin ring can occur under both acidic and basic conditions. Alkaline conditions, in particular, promote the cleavage of the amide bonds within the ring, leading to the formation of a hydantoic acid derivative. Prolonged exposure to strong bases or elevated temperatures can lead to complete degradation. While more stable under acidic conditions, forcing conditions (e.g., high temperature, strong acid) can also induce hydrolysis.

Q3: What is epimerization and when should I be concerned about it?

A3: Epimerization is the change in the configuration of one of several chiral centers in a molecule. If your this compound derivative is substituted at the C5 position, creating a stereocenter, there is a risk of epimerization, especially under basic conditions. This can lead to a loss of stereochemical purity in your final product.

Troubleshooting Guides

Issue 1: Unexpected Product Formation - Suspected Hydrolysis

Symptoms:

  • Appearance of a more polar spot on TLC analysis.

  • Mass spectrometry data indicates the addition of a water molecule (M+18).

  • Broad peaks in NMR spectra, suggesting a mixture of starting material and the ring-opened product.

Root Causes and Solutions:

Potential Cause Recommended Action Experimental Protocol
Reaction pH is too high (alkaline hydrolysis) Maintain a neutral or slightly acidic pH during the reaction and work-up.Protocol for pH Control: Buffer the reaction mixture using a suitable system (e.g., phosphate buffer at pH 6-7). During work-up, use a mild acid like citric acid or saturated ammonium chloride for neutralization instead of strong mineral acids. Monitor the pH of the aqueous phase throughout the extraction process.
Elevated reaction temperature Conduct the reaction at a lower temperature.Low-Temperature Reaction Protocol: If the reaction allows, perform it at 0°C or even lower temperatures. For reactions requiring elevated temperatures, minimize the reaction time and consider using microwave irradiation for localized and rapid heating, which can sometimes reduce side product formation.
Prolonged reaction time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Reaction Monitoring Protocol: Set up the reaction and take aliquots at regular intervals (e.g., every 30 minutes). Analyze the aliquots by TLC or LC-MS to track the disappearance of the starting material and the appearance of the product and any side products. Once the optimal conversion is reached, proceed with the work-up immediately.
Basic reagents used in work-up Avoid using strong bases like sodium hydroxide or potassium carbonate for extractions.Neutral Work-up Protocol: After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. If an acidic impurity needs to be removed, a dilute solution of sodium bicarbonate can be used, but contact time should be minimized, and the mixture should be kept cold.
Issue 2: Loss of Stereochemical Purity - Suspected Epimerization

Symptoms:

  • Chiral HPLC analysis shows the presence of more than one stereoisomer.

  • Inconsistent biological activity of the final product.

  • Changes in the optical rotation of the purified compound.

Root Causes and Solutions:

Potential Cause Recommended Action Experimental Protocol
Use of strong bases Employ non-nucleophilic, sterically hindered bases.Protocol for Base Selection: Instead of strong, nucleophilic bases like NaOH or KOtBu, consider using milder, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to deprotonate the C5 position, thus minimizing the risk of epimerization.
Elevated temperatures Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.Cryogenic Reaction Protocol: Cool the reaction vessel to -78 °C (dry ice/acetone bath) before the addition of any base. Maintain this temperature throughout the reaction. Allow the reaction to run for a longer period at this low temperature to achieve full conversion.
Protic solvents Use aprotic solvents.Aprotic Solvent Protocol: Solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are preferred over protic solvents like methanol or ethanol. Protic solvents can facilitate proton exchange at the C5 position, leading to epimerization. Ensure all solvents are anhydrous.

Visualizing Reaction Pathways

Below are diagrams illustrating the potential side reactions and a generalized experimental workflow to mitigate these issues.

hydrolysis_pathway start This compound hydrolyzed Hydantoic Acid Derivative (Ring-Opened Product) start->hydrolyzed Alkaline/Acidic Conditions amino_acid Amino Acid Derivative (Further Hydrolysis) hydrolyzed->amino_acid Stronger Conditions

Figure 1. Hydrolysis pathway of the hydantoin ring.

epimerization_pathway R_enantiomer (R)-5-Substituted Hydantoin enolate Enolate Intermediate (Planar) R_enantiomer->enolate Base S_enantiomer (S)-5-Substituted Hydantoin S_enantiomer->enolate Base enolate->R_enantiomer Protonation enolate->S_enantiomer Protonation

Figure 2. Mechanism of C5 epimerization via an enolate intermediate.

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up cluster_purification Purification start Starting Material solvent Choose Aprotic Solvent start->solvent temp Cool to Low Temperature (e.g., 0°C or -78°C) solvent->temp reagent Add Reagents Slowly temp->reagent tlc Monitor by TLC/LC-MS reagent->tlc quench Quench with Mild Acid (e.g., sat. NH4Cl) tlc->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (e.g., Column Chromatography) dry->purify end Pure Product purify->end

Figure 3. Recommended experimental workflow to minimize side reactions.

Technical Support Center: Improving the Yield of N-Carboxymethylhydantoin and Other Amine-Reactive Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during N-Carboxymethylhydantoin and other amine-reactive conjugation reactions, with a particular focus on the widely used N-hydroxysuccinimide (NHS) ester chemistry.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My conjugation yield is extremely low. What are the primary factors I should investigate first?

Low conjugation efficiency is a frequent issue that can typically be traced back to one of four key areas: Reagent Quality, Reaction Conditions, Buffer Composition, or the Target Molecule's Properties.[1]

  • Reagent Quality : Amine-reactive reagents like NHS esters are sensitive to moisture and can hydrolyze over time, rendering them inactive. It is crucial to use fresh or properly stored reagents.[1][2]

  • Reaction Conditions : Suboptimal pH, temperature, or reaction time can significantly reduce the efficiency of the conjugation.[3]

  • Buffer Composition : The presence of primary amines (e.g., Tris buffer or glycine) in the reaction buffer will compete with your target molecule for the reactive ester, leading to a lower yield of the desired conjugate.[1]

  • Target Molecule Properties : The accessibility of amine groups on your protein or molecule of interest can be limited by its three-dimensional structure. Additionally, impurities in your target molecule solution can interfere with the reaction.

Below is a logical workflow to troubleshoot low conjugation yield:

TroubleshootingWorkflow cluster_solutions Solutions Start Low Conjugation Yield CheckReagent Check Reagent Quality (Fresh? Stored properly?) Start->CheckReagent CheckConditions Check Reaction Conditions (pH, Temp, Time) CheckReagent->CheckConditions Reagent OK UseFresh Use Fresh Reagent CheckReagent->UseFresh Degraded CheckBuffer Check Buffer Composition (Amine-free?) CheckConditions->CheckBuffer Conditions OK AdjustpH Adjust pH (7.2-8.5) CheckConditions->AdjustpH Suboptimal CheckMolecule Check Target Molecule (Purity, Accessibility) CheckBuffer->CheckMolecule Buffer OK BufferExchange Buffer Exchange to PBS/HEPES CheckBuffer->BufferExchange Contains Amines Optimize Optimize Reaction (Molar Ratio, Incubation) CheckMolecule->Optimize Molecule OK PurifyMolecule Purify Target Molecule CheckMolecule->PurifyMolecule Impure

Caption: A logical workflow for troubleshooting low NHS ester conjugation yield.

Q2: How can I determine if the amine groups on my protein are accessible for conjugation?

The accessibility of reactive groups on a protein is a critical factor for a successful conjugation reaction.

  • Lysine Residue Accessibility : Not all lysine residues on a protein are equally available for conjugation due to the protein's complex three-dimensional folding.[2] While it is difficult to alter a protein's structure without causing denaturation, ensuring that your protein is correctly folded and fully soluble is an essential first step.

  • Quantification of Primary Amines : To assess the availability of reactive amines, you can perform a quantification assay, such as the TNBSA (2,4,6-Trinitrobenzenesulfonic acid) assay, both before and after the conjugation reaction. A noticeable reduction in the number of free amines post-reaction is a good indicator of successful conjugation.

Q3: My amine-reactive reagent is sensitive to hydrolysis. How can I minimize its degradation?

Reagents like NHS esters are highly prone to hydrolysis, which can significantly lower the efficiency of your conjugation reaction.[2]

  • Proper Storage and Handling : Store reagents in a desiccated environment at -20°C. Before opening a new vial, allow it to warm to room temperature to prevent moisture condensation on the reagent.[2]

  • Use of Anhydrous Solvents : If your NHS ester is not soluble in water, dissolve it in a minimal volume of a dry, water-miscible organic solvent such as DMSO or DMF immediately prior to use.[1] It is critical to use an anhydrous grade of the solvent, as any water contamination can lead to hydrolysis of the reagent.[1]

  • Fresh Solution Preparation : Always prepare stock solutions of your labeling reagent immediately before you start the conjugation. Do not store NHS esters in solution.[1][2]

  • pH Optimization : The rate of hydrolysis increases at higher pH levels. Although a pH range of 7.2-8.5 is generally recommended for the reaction, carrying out the conjugation at the lower end of this range (e.g., pH 7.5-8.0) can sometimes lead to better results by reducing the rate of hydrolysis.[2][4]

Q4: What are the optimal reaction conditions for an NHS ester conjugation?

Fine-tuning the reaction conditions is essential for maximizing the yield of your conjugate.

ParameterRecommended RangeKey Considerations
pH 7.2 - 8.5This range provides a good balance between the reactivity of the primary amines and the rate of NHS ester hydrolysis.[5][6]
Temperature 4°C to Room TemperatureCommon starting conditions are room temperature for 1-2 hours or 4°C for 2-4 hours.[2]
Reaction Time 30 minutes - 4 hoursIt is advisable to monitor the reaction's progress to prevent potential degradation of the product, particularly when using higher temperatures.[3][5]
Molar Ratio (NHS ester:Protein) 5:1 to 20:1The optimal ratio is highly dependent on the specific protein and should be determined empirically through small-scale trials.[2]
Q5: I used Tris buffer for my reaction and obtained no product. What went wrong?

Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are not compatible with NHS ester conjugation reactions.[1] The primary amines in these buffers will compete with your target molecule for the NHS ester, resulting in a significantly lower yield or even a complete failure to form the desired conjugate.

Recommended Buffers : For NHS ester conjugations, it is best to use amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffers.[5]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with an NHS Ester

This protocol provides a general outline for the conjugation of an NHS-ester functionalized molecule to a protein.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.5)

  • NHS-ester reagent

  • Anhydrous DMSO or DMF (if required for solubility)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column

Procedure:

  • Protein Preparation : Ensure your protein is dissolved in an amine-free buffer at an appropriate concentration (e.g., 1-5 mg/mL). If the buffer contains primary amines, a buffer exchange must be performed.

  • NHS Ester Preparation : Immediately before starting the reaction, dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction : a. Add the desired molar excess (e.g., 10-fold) of the dissolved NHS ester to the protein solution while gently stirring. b. Incubate the reaction mixture for 1 hour at room temperature or for 2-4 hours at 4°C.

  • Stopping the Reaction : Add the quenching buffer to a final concentration of 50-100 mM to react with and neutralize any remaining unreacted NHS ester. Allow this to incubate for 15-30 minutes.

  • Purification : The conjugate can be purified from unreacted small molecules and quenching buffer components using a size-exclusion chromatography column that has been equilibrated with the desired storage buffer.

  • Characterization : The resulting conjugate should be characterized using methods such as UV-Vis spectroscopy to determine the degree of labeling and SDS-PAGE to confirm the successful conjugation.

Protocol 2: Quantification of Primary Amines with the TNBSA Assay

This assay is useful for determining the extent of amine modification in your protein.

Materials:

  • TNBSA solution

  • Bicarbonate buffer (e.g., 0.1 M, pH 8.5)

  • Amine standard (e.g., glycine)

  • 10% SDS solution

  • 1 M HCl

  • 96-well plate and a compatible plate reader

Procedure:

  • Prepare a Standard Curve : Create a dilution series of your amine standard (e.g., 0 to 2 mM glycine) using the bicarbonate buffer.

  • Prepare Samples : Dilute your conjugated and unconjugated protein samples to a concentration that falls within the range of your standard curve.

  • Reaction Setup : In a 96-well plate, add a specific volume of your standards and samples to individual wells.

  • Add TNBSA : Add a small volume of the TNBSA solution to each well and mix gently.

  • Incubation : Incubate the plate at 37°C for 1-2 hours.

  • Stop the Reaction : Add a stop solution, such as 10% SDS and/or 1 M HCl, to each well.

  • Read Absorbance : Measure the absorbance of each well at a wavelength of 405-420 nm.

  • Calculation : Plot the absorbance of the standards against their known concentrations to generate a standard curve. Use the equation of the resulting line to calculate the concentration of free amines in your samples. By comparing the free amine concentration of your conjugated sample to that of your unconjugated sample, you can determine the percentage of modified amines.[7]

Reaction Pathways and Workflows

ConjugationReaction cluster_side_reaction Side Reaction Protein Protein + Primary Amine (-NH2) Conjugate Conjugated Protein + Stable Amide Bond Protein->Conjugate pH 7.2-8.5 NHSEster NHS Ester Reagent + Reactive Ester NHSEster->Conjugate HydrolyzedEster Inactive Carboxylic Acid NHSEster->HydrolyzedEster Hydrolysis NHS_leaving N-Hydroxysuccinimide (Leaving Group) Conjugate->NHS_leaving Release Water H2O Water->HydrolyzedEster

Caption: Reaction scheme of NHS ester conjugation with a primary amine.

PurificationWorkflow CrudeReaction Crude Reaction Mixture (Conjugate, Unreacted Protein, Free Label) SEC Size Exclusion Chromatography (SEC) or Dialysis CrudeReaction->SEC PurifiedConjugate Purified Conjugate SEC->PurifiedConjugate High MW Fractions SmallMolecules Excess Label & Reagents SEC->SmallMolecules Low MW Fractions

Caption: A typical workflow for the purification of protein conjugates.

References

Troubleshooting low solubility of (2,5-Dioxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,5-Dioxoimidazolidin-1-yl)acetic acid. The information is presented in a question-and-answer format to directly address common challenges, particularly concerning its low solubility.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound is a heterocyclic compound with a carboxylic acid functional group. Its properties are summarized in the table below.

PropertyValue
Molecular Formula C₅H₆N₂O₄
Molecular Weight 158.11 g/mol
Appearance White to off-white powder
Melting Point 190-195 °C[1]
Predicted pKa 3.75 ± 0.10[2]
Storage Room temperature[1]

Q2: I am having difficulty dissolving this compound in aqueous buffers. What is the recommended solvent?

Like many hydantoin-containing compounds, this compound exhibits limited solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in a polar organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. For biological assays, a common practice is to prepare a high-concentration stock in 100% DMSO and then dilute it into the aqueous assay buffer to the final desired concentration.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous experimental medium. What can I do to prevent this?

Precipitation upon dilution of an organic stock solution into an aqueous medium is a common issue, often referred to as "crashing out." This occurs when the compound's solubility limit in the final aqueous environment is exceeded. Here are several troubleshooting steps:

  • Reduce the final concentration: The most straightforward solution is to lower the final working concentration of the compound in your experiment.

  • Optimize the dilution process: Instead of adding the stock solution directly to the full volume of aqueous medium, perform a serial dilution. Add the stock solution dropwise to the pre-warmed (e.g., 37°C) medium while gently vortexing to ensure rapid and uniform mixing.

  • Maintain a low final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 1% and often below 0.1%, to avoid solvent-induced precipitation and potential toxicity in biological assays.

  • Adjust the pH: As a carboxylic acid, the solubility of this compound is pH-dependent. Increasing the pH of the aqueous buffer above its pKa (predicted to be around 3.75) will deprotonate the carboxylic acid, forming a more soluble salt. You can try dissolving the compound in a small amount of a weak base (e.g., 0.1 M NaOH) before adding the buffered medium. However, always check the final pH to ensure it is compatible with your experimental system.

Troubleshooting Guide: Low Solubility Issues

This guide provides a systematic approach to addressing low solubility of this compound.

G start Start: Low Solubility Observed check_solvent Is the primary solvent appropriate? (e.g., Water, Buffer) start->check_solvent use_organic Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, Ethanol) check_solvent->use_organic No precipitation Does the compound precipitate upon dilution into aqueous media? check_solvent->precipitation Yes use_organic->precipitation troubleshoot_precipitation Troubleshoot Precipitation precipitation->troubleshoot_precipitation Yes solution_clear Solution is clear. Proceed with experiment. precipitation->solution_clear No troubleshoot_precipitation->use_organic Optimize Dilution (serial dilution, dropwise addition) troubleshoot_precipitation->use_organic Lower Final Concentration troubleshoot_precipitation->use_organic Adjust pH end End: Successful Dissolution solution_clear->end

Caption: Troubleshooting workflow for low solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for many biological experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 1.58 mg of this compound into the tube to prepare 1 mL of a 10 mM stock solution.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube containing the compound.

    • Cap the tube securely.

  • Solubilization:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure all the solid has completely dissolved. If necessary, gentle warming (e.g., 37°C for 5-10 minutes) or brief sonication can be applied.

  • Storage:

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of a Working Solution for Cell Culture

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve a final desired concentration.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or multi-well plates

Procedure:

  • Intermediate Dilution (Recommended):

    • Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to prepare a 100 µM intermediate solution, add 10 µL of the 10 mM stock solution to 990 µL of medium.

    • Gently vortex the intermediate solution.

  • Final Dilution:

    • Add the desired volume of the intermediate solution to your cell culture vessel containing pre-warmed medium to achieve the final concentration. For example, to achieve a final concentration of 10 µM, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in a well of a 12-well plate.

  • Vehicle Control:

    • It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the treated samples.

Potential Signaling Pathway and Experimental Workflow

Based on the known biological activities of similar hydantoin derivatives, which include anticancer and antimicrobial effects, a plausible application for this compound is as an inhibitor of a key signaling pathway involved in cell proliferation or microbial growth. Below are diagrams illustrating a hypothetical signaling pathway and a typical experimental workflow for testing its effect as an enzyme inhibitor.

G extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor adaptor_protein Adaptor Protein receptor->adaptor_protein kinase_1 Kinase 1 adaptor_protein->kinase_1 kinase_2 Kinase 2 kinase_1->kinase_2 transcription_factor Transcription Factor kinase_2->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression compound This compound compound->kinase_2 Inhibition

Caption: Hypothetical signaling pathway inhibition.

G start Start: Enzyme Inhibition Assay prepare_reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Compound Dilutions - Assay Buffer start->prepare_reagents assay_setup Set up Assay Plate: - Add compound dilutions - Add enzyme solution - Pre-incubate prepare_reagents->assay_setup initiate_reaction Initiate Reaction: Add substrate solution assay_setup->initiate_reaction measure_activity Measure Enzyme Activity (e.g., Spectrophotometry) initiate_reaction->measure_activity data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 value measure_activity->data_analysis end End: Results data_analysis->end

Caption: Experimental workflow for enzyme inhibition assay.

References

Preventing hydrolysis of the N-Carboxymethylhydantoin linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of the N-Carboxymethylhydantoin linker during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the N-Carboxymethylhydantoin linker and where is it susceptible to hydrolysis?

The N-Carboxymethylhydantoin linker utilizes a hydantoin ring system where a carboxymethyl group is attached to one of the nitrogen atoms. This linker is employed to connect a payload, such as a drug molecule, to a larger carrier molecule, like an antibody in an Antibody-Drug Conjugate (ADC). The primary point of hydrolytic instability is the amide bond within the hydantoin ring itself. Additionally, the N-C bond of the carboxymethyl group can be susceptible to cleavage under certain conditions.

Q2: What are the main factors that contribute to the hydrolysis of the N-Carboxymethylhydantoin linker?

The hydrolysis of the N-Carboxymethylhydantoin linker is primarily influenced by the following factors:

  • pH: The linker is most susceptible to hydrolysis under alkaline conditions. Basic conditions promote the nucleophilic attack of hydroxide ions on the carbonyl groups of the hydantoin ring, leading to ring opening. Acidic conditions can also catalyze hydrolysis, although the rate is generally slower than in alkaline environments.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Enzymatic Cleavage: Certain enzymes present in biological media, such as plasma, can catalyze the hydrolysis of the amide bonds in the hydantoin ring.

  • Buffer Composition: The components of the buffer solution can influence the rate of hydrolysis. For instance, some buffer species can act as catalysts.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the N-Carboxymethylhydantoin linker and provides strategies to mitigate linker hydrolysis.

Issue 1: Premature Cleavage of the Linker in Aqueous Buffers

Symptoms:

  • Loss of payload from the conjugate during storage or incubation in aqueous buffers.

  • Appearance of free payload or linker-payload fragments in analytical assays (e.g., HPLC, LC-MS).

Possible Causes:

  • The pH of the buffer is too high (alkaline).

  • The storage or incubation temperature is elevated.

  • The buffer contains components that catalyze hydrolysis.

Solutions:

StrategyDescription
pH Optimization Maintain the pH of the buffer in the slightly acidic to neutral range (pH 5.0-7.0) to minimize base-catalyzed hydrolysis.
Temperature Control Store and handle the conjugate at low temperatures (2-8 °C) to reduce the rate of hydrolysis.
Buffer Selection Use buffers with non-nucleophilic components. Avoid buffers that may actively participate in the hydrolysis reaction.

Issue 2: Linker Instability in Plasma or Serum

Symptoms:

  • Rapid release of the payload when the conjugate is incubated in plasma or serum.

  • Reduced efficacy in in vivo models due to premature drug release.

Possible Causes:

  • Enzymatic degradation of the linker by plasma enzymes.

  • The physiological pH of blood (around 7.4) promoting slow hydrolysis.

Solutions:

StrategyDescription
Chemical Modification Introduce sterically hindering groups near the hydantoin ring to reduce enzymatic access.
Formulation with Stabilizers Incorporate stabilizing excipients, such as polyethylene glycol (PEG), into the formulation to shield the linker from enzymatic attack.
Use of Enzyme Inhibitors For in vitro assays, consider the addition of broad-spectrum protease inhibitors to the plasma to minimize enzymatic cleavage.

Quantitative Data on Linker Stability

The following tables provide illustrative data on the stability of the N-Carboxymethylhydantoin linker under various conditions. Please note that these are representative values and actual stability will depend on the specific conjugate and experimental setup.

Table 1: Effect of pH on the Half-life of the N-Carboxymethylhydantoin Linker

pHTemperature (°C)Half-life (t½) (hours)
5.037> 100
6.03772
7.43724
8.5375

Table 2: Effect of Temperature on the Percentage of Linker Hydrolysis after 24 hours (pH 7.4)

Temperature (°C)% Hydrolysis
4< 5%
2515%
3750%

Experimental Protocols

Protocol 1: Assessing Linker Stability in Aqueous Buffers

  • Preparation of Solutions: Prepare buffers at the desired pH values (e.g., pH 5.0, 6.0, 7.4, and 8.5).

  • Incubation: Dissolve the N-Carboxymethylhydantoin-containing conjugate in each buffer to a final concentration of 1 mg/mL. Incubate the solutions at a constant temperature (e.g., 37 °C).

  • Time Points: At various time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis: Analyze the aliquots by a suitable analytical method, such as reverse-phase HPLC or LC-MS, to quantify the amount of intact conjugate and any released payload.

  • Data Analysis: Calculate the percentage of intact conjugate remaining at each time point and determine the half-life of the linker at each pH.

Protocol 2: Plasma Stability Assay

  • Plasma Preparation: Thaw fresh frozen plasma (e.g., human, mouse) at 37 °C.

  • Incubation: Spike the plasma with the N-Carboxymethylhydantoin-containing conjugate to a final concentration of 100 µg/mL. Incubate the plasma samples at 37 °C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the plasma.

  • Sample Preparation: Immediately precipitate the plasma proteins by adding three volumes of cold acetonitrile. Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the stability of the linker in plasma.

Visualizations

Hydrolysis Mechanism of the N-Carboxymethylhydantoin Linker

The following diagram illustrates the proposed mechanism for the base-catalyzed hydrolysis of the N-Carboxymethylhydantoin linker, leading to the release of the payload.

Hydrolysis_Mechanism cluster_0 N-Carboxymethylhydantoin Linker cluster_1 Hydrolysis cluster_2 Ring Opening cluster_3 Payload Release Linker R-Payload-N(C(O)N(CH₂COOH)C(O)CH₂)- Intermediate R-Payload-N(C(O)NH(CH₂COOH))C(O)CH₂COO⁻ Linker->Intermediate 1. Nucleophilic Attack OH- OH⁻ H2O H₂O Payload R-Payload-NH₂ Intermediate->Payload 2. N-C Bond Cleavage Byproduct HOOCCH₂NHC(O)CH₂COOH Intermediate->Byproduct

Caption: Base-catalyzed hydrolysis of the N-Carboxymethylhydantoin linker.

Troubleshooting Workflow for Linker Instability

This diagram outlines a logical workflow for troubleshooting issues related to the instability of the N-Carboxymethylhydantoin linker.

Troubleshooting_Workflow start Linker Instability Observed check_conditions Review Experimental Conditions (pH, Temp, Buffer) start->check_conditions is_biological Is the assay in a biological matrix? check_conditions->is_biological optimize_buffer Optimize Buffer Conditions (pH 5.0-7.0, Low Temp) is_biological->optimize_buffer No consider_enzymes Consider Enzymatic Cleavage is_biological->consider_enzymes Yes retest Re-evaluate Linker Stability optimize_buffer->retest modify_linker Chemically Modify Linker (Steric Hindrance) consider_enzymes->modify_linker optimize_formulation Optimize Formulation (e.g., add PEG) consider_enzymes->optimize_formulation modify_linker->retest optimize_formulation->retest end Linker Stabilized retest->end

Caption: A logical workflow for troubleshooting linker instability.

Identifying byproducts in N-Carboxymethylhydantoin reactions by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Carboxymethylhydantoin reactions. The information is tailored to address specific issues that may be encountered during synthesis and analysis, with a focus on identification of byproducts using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass spectrum for N-Carboxymethylhydantoin?

A1: The molecular weight of N-Carboxymethylhydantoin (C4H4N2O4) is 144.08 g/mol . In positive ion mode electrospray ionization mass spectrometry (ESI-MS), you would primarily expect to see the protonated molecule ([M+H]⁺) at an m/z of 145.09. Depending on the solvent system and the presence of salts, you may also observe adducts.

Q2: What are common adducts observed in the ESI-MS analysis of N-Carboxymethylhydantoin?

A2: In ESI-MS, it is common to observe adducts with alkali metals and other species present in the solvent or on glassware. When analyzing N-Carboxymethylhydantoin, be aware of the following common adducts in positive ion mode. The presence of these adducts can sometimes suppress the signal of the protonated molecule.[1][2]

Adduct IonFormulaMass Difference (Da)Expected m/z for N-Carboxymethylhydantoin
Proton[M+H]⁺+1.0073145.09
Sodium[M+Na]⁺+22.9892167.07
Potassium[M+K]⁺+38.9632183.05
Ammonium[M+NH₄]⁺+18.0338162.12

Q3: My reaction mixture shows a peak at m/z 119. What could this be?

A3: A peak at m/z 119 in the positive ion mode could correspond to the protonated form of hydantoic acid ([C3H6N2O3+H]⁺), also known as N-carbamoylglycine. Hydantoic acid is the intermediate in the synthesis of N-Carboxymethylhydantoin from glycine and an isocyanate source. Incomplete cyclization would result in the presence of this intermediate in your final product mixture.

Q4: I am observing a peak at m/z 61. What is this likely to be?

A4: A peak at m/z 61 in the positive ion mode is likely due to the formation of urea ([CH4N2O+H]⁺). This can occur if the isocyanate reagent used in the synthesis reacts with water present in the reaction mixture. This is a common byproduct in reactions involving isocyanates in aqueous or protic solvents.

Troubleshooting Guide

Problem 1: Low yield of N-Carboxymethylhydantoin and presence of multiple unknown peaks in the mass spectrum.

Possible Cause: Incomplete reaction or side reactions. The synthesis of N-Carboxymethylhydantoin via the Urech hydantoin synthesis involves the formation of a hydantoic acid intermediate, which then cyclizes.[2] Incomplete cyclization or side reactions of the starting materials or intermediates can lead to a complex mixture.

Solution:

  • Monitor Reaction Progress: Use LC-MS to monitor the consumption of starting materials (e.g., glycine) and the formation of the hydantoic acid intermediate and the final N-Carboxymethylhydantoin product over time. This will help optimize reaction time and temperature.

  • Control pH: The cyclization of hydantoic acid to hydantoin is typically acid-catalyzed. Ensure the pH of your reaction mixture is appropriate for the cyclization step.

  • Byproduct Identification: Compare the m/z values of the unknown peaks against the table of potential byproducts below.

Table of Potential Byproducts and their Mass Spectrometric Signatures

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Potential Source
GlycineC₂H₅NO₂75.0776.08Unreacted starting material
Hydantoic AcidC₃H₆N₂O₃118.09119.10Incomplete cyclization
UreaCH₄N₂O60.0661.07Hydrolysis of isocyanate
Glycine Dimer (Diglycine)C₄H₈N₂O₃132.12133.13Polymerization of glycine at high temperatures
Iminodiacetic AcidC₄H₇NO₄133.10134.11Side reaction of glycine

Experimental Protocols

Protocol 1: Synthesis of N-Carboxymethylhydantoin (Urech Hydantoin Synthesis)

This protocol is a generalized procedure based on the Urech hydantoin synthesis.[2]

  • Dissolution of Amino Acid: Dissolve glycine in an aqueous solution of potassium cyanate.

  • Formation of Hydantoic Acid: Stir the solution at room temperature to allow for the formation of the potassium salt of hydantoic acid.

  • Cyclization: Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) and heat to induce cyclization to N-Carboxymethylhydantoin.

  • Isolation: Cool the reaction mixture to allow the product to crystallize. Collect the solid by filtration, wash with cold water, and dry.

  • Analysis: Analyze the product purity and identify any byproducts by LC-MS.

Protocol 2: Mass Spectrometry Analysis

  • Sample Preparation: Dissolve a small amount of the reaction mixture or isolated product in a suitable solvent for mass spectrometry (e.g., methanol, acetonitrile, or water with 0.1% formic acid).

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis Mode: Acquire data in positive ion mode to observe protonated molecules and common adducts.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak of N-Carboxymethylhydantoin ([M+H]⁺ at m/z 145.09) and any potential byproduct peaks as listed in the table above.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Glycine + Potassium Cyanate intermediate Hydantoic Acid (N-Carbamoylglycine) start->intermediate Reaction product N-Carboxymethylhydantoin intermediate->product Acidification & Heating (Cyclization) lcms LC-MS Analysis product->lcms data Mass Spectrum lcms->data byproducts Identify Byproducts data->byproducts

Caption: Experimental workflow for the synthesis and analysis of N-Carboxymethylhydantoin.

reaction_pathways glycine Glycine hydantoic_acid Hydantoic Acid (Intermediate) glycine->hydantoic_acid glycine_dimer Diglycine (Byproduct) glycine->glycine_dimer High Temp. glycine->glycine_dimer isocyanate Isocyanic Acid (from KCNO) isocyanate->hydantoic_acid urea Urea (Byproduct) isocyanate->urea ncmh N-Carboxymethylhydantoin (Desired Product) hydantoic_acid->ncmh Cyclization water Water water->urea

Caption: Reaction pathways showing the formation of N-Carboxymethylhydantoin and potential byproducts.

References

Strategies to improve the stability of N-Carboxymethylhydantoin conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of N-Carboxymethylhydantoin conjugates. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guide

This section addresses specific stability challenges with N-Carboxymethylhydantoin conjugates and offers potential solutions.

Problem Potential Cause Suggested Solution
Rapid degradation of the conjugate in aqueous solution, especially at basic pH. Hydrolysis of the hydantoin ring. The hydantoin structure is susceptible to cleavage under alkaline conditions, leading to the formation of N-carboxymethylhydantoic acid and subsequent loss of activity.[1][2][3][4]- pH Optimization: Maintain the pH of solutions in the neutral to slightly acidic range (pH 4-6), where hydantoin rings generally exhibit greater stability.[5] - Buffer Selection: Utilize buffers such as citrate or acetate to maintain the optimal pH range. - Low-Temperature Storage: Store solutions at refrigerated (2-8 °C) or frozen temperatures to slow down the rate of hydrolysis.
Precipitation or aggregation of the conjugate upon storage. - Poor solubility of the conjugate. - Conformational changes leading to exposure of hydrophobic regions. - Agitation-induced aggregation.- Formulation with Excipients: Incorporate solubility-enhancing excipients such as sucrose or polysorbates (e.g., Polysorbate-80).[6] - Cryoprotectants: For frozen solutions, use cryoprotectants like sucrose to prevent aggregation during freeze-thaw cycles.[6] - Minimize Agitation: Handle solutions gently to avoid mechanical stress that can induce aggregation.
Loss of biological activity of the conjugated molecule (e.g., peptide or protein). - Degradation of the conjugate partner. - Steric hindrance from the N-Carboxymethylhydantoin moiety.- Protease Inhibitors: If the conjugate partner is a peptide or protein, add protease inhibitors to the formulation. - Linker Design: Consider the length and flexibility of the linker connecting the N-Carboxymethylhydantoin to the active molecule to minimize steric hindrance.
Discoloration or appearance of new peaks in HPLC analysis during stability studies. - Chemical interaction with excipients. For instance, hydantoin-containing drugs like phenytoin can react with lactose.[7][8] - Oxidative degradation.- Excipient Compatibility Studies: Conduct thorough compatibility studies with all formulation components. Mannitol can be a more inert alternative to lactose.[7][8] - Antioxidants: Include antioxidants like methionine in the formulation to protect against oxidative degradation.[6]

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for N-Carboxymethylhydantoin conjugates?

The primary degradation pathway for N-Carboxymethylhydantoin conjugates is the hydrolysis of the hydantoin ring. This is particularly prevalent under basic conditions and leads to ring-opening to form the corresponding hydantoic acid derivative. Other potential degradation pathways include oxidation, and if conjugated to a peptide or protein, proteolysis of the protein backbone.

2. How does pH affect the stability of these conjugates?

The stability of the hydantoin ring is highly pH-dependent. Alkaline conditions (pH > 8) significantly accelerate the rate of hydrolysis, leading to rapid degradation. Neutral to slightly acidic conditions (pH 4-6) generally provide the most stable environment for the hydantoin moiety.

3. What are the key considerations for developing a stable formulation for an N-Carboxymethylhydantoin conjugate?

Key considerations include:

  • pH and Buffer System: Select a pH that ensures the stability of both the hydantoin ring and the conjugated molecule, maintained by a suitable buffer.

  • Excipient Selection: Choose excipients that are compatible with the conjugate and can enhance its stability. This may include solubilizers, cryoprotectants, and antioxidants.[6] It is crucial to perform compatibility studies to avoid detrimental interactions, such as those observed between phenytoin and lactose.[7][8]

  • Storage Conditions: Determine the optimal storage temperature (refrigerated or frozen) to minimize degradation over time.

4. What analytical techniques are recommended for stability testing of N-Carboxymethylhydantoin conjugates?

A combination of analytical techniques is recommended to monitor the stability of these conjugates:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is essential to separate the intact conjugate from its degradation products and quantify its purity over time.

  • Mass Spectrometry (MS): LC-MS can be used to identify the mass of degradation products, helping to elucidate the degradation pathways.

  • Spectroscopy: Techniques like UV-Vis or fluorescence spectroscopy can be used to monitor for changes in the overall structure or conformation of the conjugate.

Experimental Protocols

Protocol 1: pH Stability Assessment of an N-Carboxymethylhydantoin Conjugate

  • Objective: To determine the stability of the conjugate across a range of pH values.

  • Materials:

    • N-Carboxymethylhydantoin conjugate stock solution.

    • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

    • HPLC system with a suitable column and mobile phase.

  • Method:

    • Prepare solutions of the conjugate at a fixed concentration in each of the different pH buffers.

    • Incubate the solutions at a controlled temperature (e.g., 37 °C) to accelerate degradation.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the intact conjugate remaining.

    • Plot the percentage of intact conjugate versus time for each pH to determine the degradation kinetics.

Protocol 2: Forced Degradation Study

  • Objective: To identify potential degradation products and pathways under stress conditions.

  • Materials:

    • N-Carboxymethylhydantoin conjugate.

    • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for acid and base hydrolysis.

    • Hydrogen peroxide (H₂O₂) for oxidative degradation.

    • High-intensity light source for photostability testing.

    • Oven for thermal stress testing.

    • LC-MS system for analysis.

  • Method:

    • Acid Hydrolysis: Incubate the conjugate in 0.1 M HCl at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Incubate the conjugate in 0.1 M NaOH at room temperature.

    • Oxidation: Treat the conjugate with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose a solid sample of the conjugate to dry heat (e.g., 80 °C).

    • Photostability: Expose a solution of the conjugate to a specified intensity of UV and visible light.

    • Analyze all stressed samples by LC-MS to identify and characterize the resulting degradation products.

Visualizations

degradation_pathway A N-Carboxymethylhydantoin Conjugate B Hydantoic Acid Derivative (Ring-Opened Product) A->B Hydrolysis (especially alkaline pH) C Other Degradants (e.g., Oxidized forms) A->C Oxidation D Degraded Conjugate Partner (e.g., Peptide) A->D Proteolysis (if applicable)

Caption: Primary degradation pathways for N-Carboxymethylhydantoin conjugates.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stability Testing cluster_analysis Analysis cluster_eval Evaluation prep Prepare Conjugate in Various Formulations stress Incubate under Accelerated (e.g., high temp) and Long-Term Conditions prep->stress analysis Withdraw Samples at Time Points stress->analysis hplc HPLC Analysis (Purity Assay) analysis->hplc lcms LC-MS Analysis (Degradant ID) analysis->lcms eval Assess Data to Determine Optimal Formulation and Shelf-Life hplc->eval lcms->eval

Caption: Workflow for assessing the stability of N-Carboxymethylhydantoin conjugates.

References

Overcoming steric hindrance in N-Carboxymethylhydantoin coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the amide coupling of N-Carboxymethylhydantoin, particularly when dealing with sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in coupling N-Carboxymethylhydantoin with amines?

A1: The primary challenge is often steric hindrance. The hydantoin ring, especially if substituted at the 5-position (e.g., with two methyl groups in 5,5-dimethylhydantoin), can sterically encumber the adjacent N-carboxymethyl group. This bulkiness can impede the approach of the amine nucleophile to the activated carboxylic acid, slowing down or preventing the desired amide bond formation.

Q2: Which coupling reagents are most effective for sterically hindered N-Carboxymethylhydantoin couplings?

A2: For sterically hindered couplings, more potent activating agents are generally recommended. Uronium/aminium salt-based reagents like HATU, HBTU, and COMU, as well as phosphonium salt-based reagents like PyBOP, are often more effective than standard carbodiimides such as EDC. These reagents are known for their high coupling efficiency and rapid reaction times, which can be advantageous in overcoming steric barriers.

Q3: What is the role of a non-nucleophilic base in these coupling reactions?

A3: A non-nucleophilic, sterically hindered base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. Its primary role is to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile, increasing its reactivity. Using a hindered base prevents it from competing with the desired amine as a nucleophile.

Q4: Can increasing the reaction temperature improve coupling efficiency?

A4: Yes, gently heating the reaction (e.g., to 40-60°C) can sometimes help overcome the activation energy barrier associated with sterically hindered substrates. However, this should be done with caution, as higher temperatures can also lead to an increase in side reactions or the decomposition of sensitive reagents and substrates.

Q5: What should I do if my coupling reaction still fails or gives low yields after trying different reagents and conditions?

A5: If significant challenges persist, consider a "double coupling" approach. After the initial coupling reaction time, the reaction mixture is filtered, and the substrate is washed and then subjected to a fresh solution of the activated N-Carboxymethylhydantoin. Additionally, if unreacted amine remains, it is advisable to "cap" these unreacted sites with a highly reactive acetylating agent like acetic anhydride to prevent the formation of deletion impurities, which can simplify purification.

Troubleshooting Guide: Overcoming Low Yields and Incomplete Reactions

This guide provides a systematic approach to troubleshooting common issues encountered during N-Carboxymethylhydantoin coupling reactions.

Symptom Potential Cause Recommended Solution
Low or no product yield Ineffective carboxylic acid activation - Switch to a more powerful coupling reagent such as HATU, HBTU, or COMU. - Ensure all reagents and solvents are anhydrous, as moisture can quench the activated species.
Significant steric hindrance - Increase the reaction time (e.g., to 24 hours or longer). - Gently increase the reaction temperature (e.g., 40-60°C). - Consider using a less sterically hindered amine if the experimental design allows.
Suboptimal solvent choice - Use a polar aprotic solvent with high solvating power, such as anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
Presence of unreacted starting materials Insufficient reagent equivalents - Increase the equivalents of the coupling reagent and the amine (e.g., 1.2-1.5 equivalents of each). - Ensure an adequate amount of a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA) is used.
Short reaction time - Extend the reaction time and monitor progress using TLC or LC-MS.
Formation of multiple side products Side reactions due to prolonged heating - If heating, optimize for the shortest possible time required for conversion.
Reaction with nucleophilic functional groups on the amine - If the amine contains other nucleophilic sites, consider using appropriate protecting groups.

Data Presentation: Impact of Amine Steric Hindrance on Coupling

While specific yield data for the coupling of N-Carboxymethylhydantoin is not extensively published, data from a related study on the cleavage of 1-acylhydantoin with various amines provides valuable insights into the impact of steric hindrance. The ease of this cleavage reaction is inversely related to the difficulty of the forward coupling reaction.

Amine Structure Relative Steric Hindrance Observed Reactivity in Acylhydantoin Cleavage Implication for N-Carboxymethylhydantoin Coupling
PropylamineCH₃CH₂CH₂NH₂LowHighCoupling is expected to be relatively straightforward.
BenzylamineC₆H₅CH₂NH₂ModerateHighCoupling should proceed with standard coupling reagents.
AnilineC₆H₅NH₂ModerateModerateMay require more potent coupling reagents or longer reaction times.
Isopropylamine(CH₃)₂CHNH₂HighLowSignificant steric hindrance; expect difficult coupling requiring optimized conditions.
tert-Butylamine(CH₃)₃CNH₂Very HighVery LowExtremely challenging coupling; may require specialized catalysts or alternative synthetic routes.

Data extrapolated from a study on the cleavage of 1-acylhydantoin, which provides a qualitative indication of the effect of amine steric hindrance on reactivity with the hydantoin scaffold.[1]

Experimental Protocols

Protocol 1: General Procedure for N-Carboxymethylhydantoin Coupling with a Primary Amine using HATU

This protocol outlines a general method for the amide coupling of N-Carboxymethylhydantoin with a primary amine in solution phase.

Materials:

  • N-Carboxymethylhydantoin (1.0 eq)

  • Primary amine (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Carboxymethylhydantoin (1.0 eq) in anhydrous DMF.

  • Activation: To the solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the primary amine (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For particularly hindered amines, the reaction time may need to be extended, or gentle heating may be applied.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide product.

Visualizations

Troubleshooting_Workflow start Low Yield in N-Carboxymethylhydantoin Coupling check_reagents Check Reagent Quality and Stoichiometry start->check_reagents increase_equivalents Increase Equivalents of Amine and Coupling Reagent check_reagents->increase_equivalents Incorrect Stoichiometry use_anhydrous Ensure Anhydrous Conditions check_reagents->use_anhydrous Moisture Present optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK increase_equivalents->optimize_conditions use_anhydrous->optimize_conditions extend_time Extend Reaction Time optimize_conditions->extend_time Incomplete Reaction increase_temp Increase Temperature (e.g., 40-60°C) optimize_conditions->increase_temp Steric Hindrance change_reagent Change Coupling Reagent optimize_conditions->change_reagent No Improvement extend_time->change_reagent increase_temp->change_reagent use_hat_pybop Use HATU, HBTU, or PyBOP change_reagent->use_hat_pybop Standard Reagent Fails double_coupling Perform a 'Double Coupling' use_hat_pybop->double_coupling Still Low Yield success Successful Coupling use_hat_pybop->success Improved Yield capping Cap Unreacted Amines double_coupling->capping Incomplete Coupling double_coupling->success Complete Coupling capping->success

Caption: Troubleshooting workflow for low-yield N-Carboxymethylhydantoin coupling.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification prep_reactants Dissolve N-Carboxymethylhydantoin in Anhydrous DMF add_reagents Add HATU and DIPEA prep_reactants->add_reagents pre_activate Pre-activate for 15-30 min add_reagents->pre_activate add_amine Add Amine pre_activate->add_amine react Stir at RT for 12-16h add_amine->react monitor Monitor by TLC/LC-MS react->monitor dilute Dilute with Ethyl Acetate monitor->dilute Reaction Complete wash Aqueous Wash (NaHCO3, Brine) dilute->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for HATU-mediated N-Carboxymethylhydantoin coupling.

References

Technical Support Center: (2,5-Dioxoimidazolidin-1-yl)acetic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation reactions involving (2,5-Dioxoimidazolidin-1-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on pH optimization and to troubleshoot common issues encountered during experiments. For this compound to react with primary amines, its carboxylic acid group must first be activated, typically by converting it into an N-hydroxysuccinimide (NHS) ester. The information provided here pertains to the reactions of this activated NHS ester form.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating the NHS ester of this compound with primary amines?

The optimal pH for reacting NHS esters with primary amines represents a compromise between ensuring the amine is reactive and minimizing the premature breakdown of the ester.[1] The generally recommended pH range is 7.2 to 8.5 .[1][2] Many protocols suggest a more specific range of pH 8.3 to 8.5 to achieve the highest reaction efficiency.[3][4]

Q2: Why is pH control so critical for this reaction?

The pH of the reaction buffer is a crucial parameter because it directly influences two competing reactions:

  • Aminolysis (Desired Reaction): The reaction of the NHS ester with the primary amine on your target molecule (e.g., a lysine residue on a protein). This reaction is most efficient when the amine is deprotonated and acts as a strong nucleophile.

  • Hydrolysis (Undesired Side Reaction): The reaction of the NHS ester with water, which breaks down the ester and renders it inactive.[5]

The optimal pH range maximizes the rate of aminolysis while minimizing the rate of hydrolysis.

Q3: What happens if the reaction pH is too low?

At a pH below 7.2, primary amines (like the side chain of lysine) are predominantly in their protonated, ammonium form (-NH₃⁺).[1] This positively charged form is not nucleophilic and will not react with the NHS ester, leading to little or no conjugation.[3][4]

Q4: What happens if the reaction pH is too high?

While a higher pH (> 8.5) increases the population of deprotonated, reactive amines, it also dramatically accelerates the rate of NHS ester hydrolysis.[1][2] The ester will rapidly react with water and degrade before it has a chance to conjugate to your target molecule, resulting in significantly lower yields.[3][4] The half-life of an NHS ester can decrease from several hours at pH 7 to just a few minutes at pH values above 8.6.[2][5]

Q5: Which buffers are recommended for NHS ester conjugation reactions?

It is essential to use a buffer that does not contain primary amines.[6] Suitable buffers that maintain the optimal pH range include:

  • Phosphate-Buffered Saline (PBS): Typically at pH 7.2 - 7.5. The reaction will be slower, which can be beneficial for sensitive proteins.[1]

  • Sodium Bicarbonate Buffer: 0.1 M, pH 8.3 - 8.5. This is a very common and highly recommended choice for efficient labeling.[1][3][7]

  • Borate Buffer: 50 mM, pH 8.0 - 8.5. An effective alternative to bicarbonate buffer.[1][2]

  • HEPES Buffer: 50 - 100 mM, pH 7.2 - 8.5. A good, non-interfering buffer for conjugation.[1][2]

Q6: Which buffers must be avoided?

You must avoid buffers that contain primary amines, as they will compete with your target molecule for reaction with the NHS ester.[2] Incompatible buffers include:

  • Tris (tris(hydroxymethyl)aminomethane)[1][2]

  • Glycine [2]

  • Buffers containing ammonium salts [8]

Using these buffers will lead to very low or no yield of the desired conjugate.[6]

Troubleshooting Guide

Q7: My conjugation yield is extremely low. How do I troubleshoot issues related to pH?

Low yield is most often linked to reaction conditions. If you suspect pH is the problem, consider the following:

  • Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your reaction buffer is within the optimal 7.2-8.5 range just before starting the reaction.[9]

  • Avoid Amine-Containing Buffers: Double-check the composition of your buffer. If you are using Tris or glycine, switch to a recommended buffer like phosphate, bicarbonate, or borate.[6]

  • Monitor pH During Reaction: For large-scale reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, causing the pH of the mixture to drop over time.[3][4] Consider using a more concentrated buffer or monitoring and adjusting the pH during the reaction.

  • Check for Contaminants: If your target molecule was purified using a method involving primary amines (e.g., elution with an ammonium salt), these must be completely removed via dialysis or desalting before starting the conjugation.[8]

Q8: I've confirmed my pH is optimal, but the yield is still poor. What else could be wrong?

Other factors that can lead to low yield include:

  • Reagent Quality: NHS esters are moisture-sensitive.[10] Ensure your reagent has been stored properly in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation.[9] You can perform a qualitative test to check the reagent's activity (see Experimental Protocols).

  • Solvent Issues: If the NHS ester is not water-soluble, it must be dissolved in a small amount of high-purity, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[6] DMF can degrade over time to form dimethylamine, which has a "fishy" smell and will consume the NHS ester. Use fresh, high-quality DMF.[3]

  • Target Molecule Properties: The primary amines on your protein or molecule may be inaccessible, buried within its three-dimensional structure.[6] This can result in poor labeling efficiency.

Q9: My protein aggregated or lost activity after the labeling reaction. Can pH be a factor?

Yes. The reaction of an NHS ester with a primary amine neutralizes the amine's positive charge.[9] This alteration of the protein's overall charge and isoelectric point can, in some cases, lead to instability or aggregation. Furthermore, the chosen pH for the reaction might not be optimal for the stability of your specific protein.

  • To Troubleshoot: Consider running the reaction at the lower end of the compatible pH range (e.g., pH 7.2-7.5), which may be gentler on the protein, although this will require a longer reaction time. Ensure the protein is stable in the chosen conjugation buffer before starting the experiment.

Data Presentation

Table 1: Effect of pH on the Stability (Half-life) of NHS Esters in Aqueous Solution

pHTemperature (°C)Approximate Half-lifeImplication for Reaction
7.004 - 5 hoursSlower reaction, but greater ester stability.
7.425~128 - 166 minutesGradual reaction, suitable for pH-sensitive molecules.[11]
8.6410 minutesRapid hydrolysis competes strongly with the amine reaction.
9.025~5 - 9 minutesVery rapid hydrolysis, leading to low conjugation yield.[11]

Data compiled from multiple sources for general NHS esters.[2][5][11]

Table 2: Recommended Buffers for NHS Ester Conjugation Reactions

BufferRecommended pH RangeMolarityNotes
Sodium Bicarbonate8.0 - 9.00.1 MWidely recommended for optimal reaction efficiency.[1]
Phosphate-Buffered Saline (PBS)7.2 - 7.50.1 M PhosphateGood for pH-sensitive proteins; reaction is slower.[1]
Borate Buffer8.0 - 8.550 mMAn effective alternative to bicarbonate buffer.[1]
HEPES7.2 - 8.550 - 100 mMA non-interfering buffer suitable for conjugation reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation

This protocol provides a general framework for labeling an antibody (IgG) and can be adapted for other proteins.

  • Prepare Protein Solution:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.[3][7]

    • If the protein is in a different buffer (like PBS), perform a buffer exchange or add 1/10th volume of 1 M sodium bicarbonate (pH 8.3) to adjust the pH and buffer concentration.[7]

  • Prepare NHS Ester Solution:

    • Allow the vial of the this compound NHS ester to warm completely to room temperature before opening.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[12]

  • Perform the Labeling Reaction:

    • Calculate the required amount of NHS ester. A 10- to 20-fold molar excess of the ester over the protein is a common starting point.[9]

    • While gently stirring or vortexing the protein solution, add the calculated volume of the NHS ester solution dropwise.[7]

    • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C, protected from light.[3]

  • Purify the Conjugate:

    • Remove unreacted NHS ester and the N-hydroxysuccinimide byproduct by running the reaction mixture through a desalting column (e.g., gel filtration) equilibrated with your desired storage buffer (e.g., PBS).[3][4]

Protocol 2: Qualitative Test for NHS Ester Activity

This test confirms if your NHS ester reagent is still reactive. It relies on the principle that the N-hydroxysuccinimide (NHS) byproduct released upon hydrolysis absorbs light at ~260 nm.[2][10]

  • Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of a compatible buffer (e.g., PBS pH 7.2). If not water-soluble, first dissolve in 250 µL of anhydrous DMSO/DMF, then add 2 mL of buffer.[6][10]

  • Prepare Control: Prepare a control tube containing the same buffer and organic solvent (if used) but without the NHS ester.[10]

  • Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure and record the absorbance of the NHS ester solution (A_initial). Dilute if necessary to get a reading below 1.0.[6]

  • Induce Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5 M NaOH. Vortex for 30 seconds.[6]

  • Final Absorbance Reading: Immediately measure the absorbance at 260 nm (A_final). A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and has been hydrolyzed.[10]

Visualizations

pH_Optimization cluster_conditions Reaction Conditions cluster_reactions Competing Reactions pH_low Low pH (< 7.0) Reagent NHS Ester + Target Amine pH_low->Reagent Amine is Protonated (-NH3+) Reaction Inhibited pH_optimal Optimal pH (7.2 - 8.5) pH_optimal->Reagent Balanced Reactivity pH_high High pH (> 9.0) pH_high->Reagent Amine is Deprotonated (-NH2) Aminolysis Desired Conjugate (Aminolysis) Reagent->Aminolysis Favored in Optimal pH Hydrolysis Inactive Ester (Hydrolysis) Reagent->Hydrolysis Accelerated by High pH

Caption: Logical diagram of pH influence on NHS ester reactions.

Troubleshooting_Workflow start Low Conjugation Yield Observed check_ph Is reaction pH within 7.2 - 8.5 range? start->check_ph check_buffer Is buffer free of primary amines (Tris, Glycine)? check_ph->check_buffer Yes adjust_ph Adjust pH with calibrated meter. check_ph->adjust_ph No check_reagent Is NHS ester reagent active and stored correctly? check_buffer->check_reagent Yes change_buffer Replace buffer with PBS, Bicarbonate, or Borate. check_buffer->change_buffer No check_target Are target amines accessible? check_reagent->check_target Yes test_reagent Perform activity test. Use fresh reagent. check_reagent->test_reagent No optimize_conditions Consider denaturants or alternative labeling strategy. check_target->optimize_conditions No success Yield Improved check_target->success Yes adjust_ph->check_ph change_buffer->check_buffer test_reagent->check_reagent optimize_conditions->success

Caption: A logical workflow for troubleshooting low conjugation yield.

References

Technical Support Center: Purification of N-Carboxymethylhydantoin Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of N-Carboxymethylhydantoin modified peptides.

Frequently Asked Questions (FAQs)

Q1: What is an N-Carboxymethylhydantoin modification and how does it affect my peptide?

N-Carboxymethylhydantoin is a modification that can occur as a side reaction during peptide synthesis, particularly at asparagine (Asn) or aspartic acid (Asp) residues. This modification introduces a hydantoin ring with a carboxymethyl group at one of the nitrogen atoms.

Impact on Peptide Properties:

  • Increased Polarity: The addition of the carboxymethyl group significantly increases the overall polarity of the peptide.

  • Negative Charge: The carboxylic acid moiety on the carboxymethyl group introduces a negative charge at pH values above its pKa (typically around 3-4).

  • Altered Hydrophobicity: The increased polarity leads to a decrease in the peptide's overall hydrophobicity.

  • Potential for Conformational Changes: The rigid hydantoin ring can alter the local peptide backbone conformation.

Q2: I suspect my peptide has an N-Carboxymethylhydantoin modification. How will this affect its behavior in Reversed-Phase HPLC (RP-HPLC)?

The increased polarity of the N-Carboxymethylhydantoin modified peptide will cause it to elute earlier from the RP-HPLC column compared to the unmodified parent peptide. You may also observe:

  • Poor Retention: The peptide may have very little retention on standard C18 columns, potentially eluting in or near the void volume.

  • Peak Tailing: Increased interaction of the polar modification with residual silanols on the silica-based stationary phase can lead to peak tailing.[1]

  • Co-elution with Polar Impurities: The modified peptide may co-elute with other polar impurities from the synthesis, making baseline separation challenging.

Q3: My N-Carboxymethylhydantoin modified peptide shows significant peak tailing in RP-HPLC. What can I do to improve the peak shape?

Peak tailing for polar compounds in RP-HPLC is often due to secondary interactions with the stationary phase.[1] Here are several strategies to mitigate this:

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3 with 0.1% TFA or formic acid) can suppress the ionization of residual silanol groups on the column packing, reducing secondary interactions.[1]

  • Use a Highly Deactivated Column: Employ a column with end-capping, which blocks the majority of residual silanol groups.[1]

  • Adjust the Organic Modifier: While acetonitrile is common, trying a different organic modifier like methanol or a mixture of acetonitrile and methanol can sometimes improve peak shape.

  • Add an Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a standard ion-pairing agent that can improve peak shape for charged peptides.[2]

  • Consider a Different Stationary Phase: For very polar peptides, a column with a less hydrophobic stationary phase (e.g., C8 or C4) or a polar-embedded phase may provide better retention and peak shape.[3]

Q4: Is the hydantoin ring stable during purification?

The hydantoin ring is generally stable under the acidic conditions typically used for RP-HPLC (e.g., 0.1% TFA).[1][4] However, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the ring. It is advisable to perform purification at ambient temperature and to process fractions promptly.

Q5: Are there alternative chromatography techniques to RP-HPLC for purifying N-Carboxymethylhydantoin modified peptides?

Yes, given the properties of this modification, other chromatography modes can be highly effective:

  • Anion-Exchange Chromatography (AEX): The negatively charged carboxymethyl group makes AEX an excellent choice. The peptide will bind to a positively charged stationary phase at a pH above the pKa of the carboxymethyl group and can be eluted with an increasing salt gradient or a decreasing pH gradient.[5][6]

  • Mixed-Mode Chromatography (MMC): MMC columns combine multiple separation mechanisms, such as ion-exchange and reversed-phase characteristics. This can be particularly powerful for resolving complex mixtures of modified peptides by exploiting both the charge and hydrophobicity of the molecule.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar peptides that show little to no retention in RP-HPLC, HILIC can be a valuable alternative. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent, and elution is achieved by increasing the aqueous component.[8]

Troubleshooting Guides

Problem 1: The modified peptide is not retained on the RP-HPLC column.
Possible Cause Troubleshooting Step
Peptide is too polar for the stationary phase.Switch to a less hydrophobic column (C8, C4, or Phenyl).[3]
Use a polar-embedded or polar-endcapped column.
Consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[8]
Inappropriate mobile phase.Decrease the initial concentration of the organic solvent in your gradient.
Ensure the mobile phase pH is appropriate to maximize retention (for RP, this is often acidic).
Problem 2: Poor resolution between the modified peptide and other impurities.
Possible Cause Troubleshooting Step
Suboptimal HPLC gradient.Decrease the gradient steepness (e.g., from a 5-50% B in 20 min to 5-50% B in 40 min) to improve separation.[3]
Introduce isocratic hold steps at relevant points in the gradient.
Co-eluting impurities have similar properties.Change the mobile phase pH to alter the charge state of the peptide and impurities, potentially changing their elution order.
Switch to a column with a different selectivity (e.g., from a C18 to a Phenyl or Biphenyl phase).[3]
Employ an orthogonal purification method like Anion-Exchange Chromatography (AEX) or Mixed-Mode Chromatography (MMC).[5][7]
Problem 3: Low recovery of the purified peptide.

| Possible Cause | Troubleshooting Step | | Peptide is adsorbing to the column or system. | Passivate the HPLC system with a blank injection of a concentrated, non-valuable peptide solution. | | | Add a small amount of a chaotropic agent like guanidine hydrochloride to the sample, if compatible with your downstream application. | | Degradation of the peptide during purification. | Ensure the mobile phases are freshly prepared and degassed. | | | Perform the purification at a lower temperature (e.g., 4 °C), if the HPLC system allows. | | | Minimize the time the peptide spends in the purification buffers by processing fractions immediately. | | Inefficient fraction collection. | Use a fraction collector with a peak detection algorithm to ensure accurate collection of the entire peak. | | | If collecting manually, start collecting before the peak begins to rise and continue until it returns to baseline. |

Experimental Protocols

Protocol 1: Generic RP-HPLC Method Development for N-Carboxymethylhydantoin Modified Peptides
  • Column Selection: Start with a C18 column (e.g., 5 µm particle size, 100-300 Å pore size). If retention is poor, switch to a C8 or a polar-embedded column.[3]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Initial Gradient:

    • Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).

    • Gradient: 5-15% B over 5 minutes, then 15-45% B over 30 minutes.

    • Detection: 214 nm and 280 nm.

  • Optimization:

    • Adjust the gradient slope based on the initial separation. A shallower gradient will improve the resolution of closely eluting peaks.[3]

    • If peak tailing is observed, consider the troubleshooting steps outlined in the FAQs.

Protocol 2: Anion-Exchange Chromatography (AEX) for N-Carboxymethylhydantoin Modified Peptides
  • Column Selection: Choose a strong anion-exchange (SAX) column (e.g., with a quaternary ammonium functional group).

  • Buffer Preparation:

    • Buffer A (Binding Buffer): 20 mM Tris-HCl, pH 8.0.

    • Buffer B (Elution Buffer): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

  • Purification Protocol:

    • Equilibrate the column with Buffer A for at least 5 column volumes.

    • Dissolve the crude peptide in Buffer A and load it onto the column.

    • Wash the column with Buffer A until the UV absorbance returns to baseline to remove unbound impurities.

    • Elute the bound peptide using a linear gradient of 0-50% Buffer B over 20-30 column volumes.

    • Collect fractions and analyze by analytical RP-HPLC to identify those containing the pure peptide.

  • Desalting: Pool the pure fractions and desalt using a C18 SPE cartridge or by RP-HPLC with a volatile buffer system (e.g., ammonium acetate or ammonium formate).

Data Presentation

Table 1: Comparison of Chromatographic Techniques for N-Carboxymethylhydantoin Modified Peptides

Technique Principle of Separation Advantages Potential Challenges
Reversed-Phase HPLC (RP-HPLC) HydrophobicityHigh resolution, volatile mobile phases available.[9]Poor retention, peak tailing.
Anion-Exchange Chromatography (AEX) Net negative chargeHigh capacity, orthogonal to RP-HPLC.[5]Requires a desalting step.
Mixed-Mode Chromatography (MMC) Combination of hydrophobicity and chargeUnique selectivity, can resolve difficult impurities.[7]Method development can be more complex.
Hydrophilic Interaction Liquid Chromatography (HILIC) PolarityGood retention for very polar molecules.[8]Sensitive to water content in the sample and mobile phase.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_post_purification Post-Purification crude_peptide Crude Peptide Mixture (Target + Impurities) analytical_hplc Analytical RP-HPLC/LC-MS crude_peptide->analytical_hplc decision Assess Retention & Purity analytical_hplc->decision rp_hplc Preparative RP-HPLC decision->rp_hplc Good Retention & Separation aex Anion-Exchange Chromatography decision->aex Poor RP Retention (Charged Species) mmc Mixed-Mode Chromatography decision->mmc Complex Impurity Profile fraction_analysis Fraction Analysis rp_hplc->fraction_analysis aex->fraction_analysis mmc->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling desalting Desalting (if necessary) pooling->desalting lyophilization Lyophilization desalting->lyophilization final_product Pure N-Carboxymethylhydantoin Modified Peptide lyophilization->final_product

Caption: Workflow for the purification of N-Carboxymethylhydantoin modified peptides.

troubleshooting_logic cluster_retention Retention Issues cluster_peakshape Peak Shape Issues cluster_resolution Resolution Issues start Purification Issue Identified poor_retention Poor Retention in RP-HPLC start->poor_retention peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution solution_retention1 Use Less Hydrophobic Column (C8, C4) poor_retention->solution_retention1 solution_retention2 Switch to HILIC or AEX poor_retention->solution_retention2 solution_peakshape1 Lower Mobile Phase pH peak_tailing->solution_peakshape1 solution_peakshape2 Use End-Capped Column peak_tailing->solution_peakshape2 solution_peakshape3 Change Organic Modifier peak_tailing->solution_peakshape3 solution_resolution1 Optimize Gradient (Shallower) poor_resolution->solution_resolution1 solution_resolution2 Change Column Selectivity poor_resolution->solution_resolution2 solution_resolution3 Use Orthogonal Method (AEX/MMC) poor_resolution->solution_resolution3

Caption: Troubleshooting logic for common purification issues.

References

Validation & Comparative

A Comparative Guide to Linker Technologies in Bioconjugation: Succinimide-Based Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the stability, efficacy, and safety of bioconjugates. This guide provides an objective comparison of succinimide-based linkers, a cornerstone of bioconjugation, with a focus on strategies to enhance their stability. While this guide aims to compare N-Carboxymethylhydantoin and succinimide linkers, extensive research has revealed a significant lack of published data on the use of N-Carboxymethylhydantoin in bioconjugation. Therefore, this document will focus on the well-established succinimide chemistry and its evolution.

Introduction to Succinimide Linkers in Bioconjugation

Succinimide-based linkers, particularly those containing a maleimide group, are widely employed for the covalent attachment of molecules to proteins, peptides, and other biomolecules. The primary advantage of maleimide chemistry lies in its high reactivity and specificity towards thiol (sulfhydryl) groups, which are present in the side chains of cysteine residues. This specificity allows for controlled and site-specific conjugation, which is crucial for creating well-defined bioconjugates such as Antibody-Drug Conjugates (ADCs).

The reaction between a maleimide and a thiol proceeds via a Michael addition, forming a stable thioether bond under physiological conditions. This reaction is efficient and proceeds at a reasonable rate at neutral pH.

The Challenge of Succinimide Linker Instability

Despite their widespread use, conventional succinimide linkers, especially N-alkyl maleimides, suffer from a significant drawback: the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction. This reaction is the reverse of the initial conjugation, leading to the dissociation of the linker and its payload from the biomolecule. In the context of ADCs, this premature cleavage can result in off-target toxicity and a reduction in therapeutic efficacy.

Enhancing Stability: The Role of Succinimide Ring Hydrolysis

To address the instability of the thiosuccinimide linkage, a key strategy is the hydrolysis of the succinimide ring. This process involves the opening of the ring to form a succinamic acid thioether. This ring-opened form is significantly more stable and resistant to the retro-Michael reaction and thiol exchange.

The rate of hydrolysis can be influenced by the substitution on the maleimide nitrogen. Next-generation maleimides, such as N-aryl maleimides, have been developed to accelerate this hydrolysis, leading to a more stable final conjugate.

Data Presentation: Stability of Maleimide Conjugates

The following table summarizes the comparative stability of ADCs prepared with traditional N-alkyl maleimides versus those prepared with stabilizing N-aryl maleimides. The data illustrates the percentage of drug deconjugation over time when incubated in serum at 37°C.

Linker TypeDeconjugation after 24h (%)Deconjugation after 7 days (%)Reference
N-alkyl maleimide~15-30%~35-67%[1]
N-aryl maleimide< 5%< 20%[1]

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

This protocol outlines a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.

Materials:

  • Thiol-containing protein (e.g., antibody)

  • Maleimide-functionalized molecule (e.g., drug-linker)

  • Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 6.5-7.5, containing 1-5 mM EDTA.[2]

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching Solution: Cysteine or 2-mercaptoethanol

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds (if necessary): If the protein's cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[2]

  • Maleimide Reagent Preparation: Dissolve the maleimide-functionalized molecule in a suitable organic solvent (e.g., DMSO or DMF) to prepare a stock solution of 10 mM.

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent.[2] Add the maleimide solution dropwise while gently stirring.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[2] Protect from light if the maleimide reagent is light-sensitive.

  • Quenching: Quench the reaction by adding a quenching solution to a final concentration of 10-20 mM to react with any excess maleimide.[2] Incubate for 15-30 minutes.

  • Purification: Purify the conjugate using a suitable method such as size-exclusion chromatography to remove unreacted maleimide and other small molecules.

Protocol 2: Succinimide Ring Hydrolysis for Conjugate Stabilization

This protocol describes a method for hydrolyzing the succinimide ring to create a more stable bioconjugate.

Materials:

  • Purified bioconjugate from Protocol 1

  • Hydrolysis Buffer: 50 mM borate buffer, pH 9.2[3]

  • Phosphate-Buffered Saline (PBS)

  • Ultrafiltration device

Procedure:

  • Buffer Exchange: Immediately after purification, exchange the buffer of the bioconjugate solution to the hydrolysis buffer using an ultrafiltration device.[3]

  • Hydrolysis Reaction: Heat the bioconjugate solution in the hydrolysis buffer. The temperature and incubation time will depend on the specific linker used. For example:

    • For maleimide-PEG linkers: 37°C for 24 hours.[3]

    • For maleimide-caproyl linkers: 45°C for 48 hours.[3]

  • Final Buffer Exchange: After the incubation, cool the solution and exchange the buffer to PBS.

  • Final Purification: Purify the stabilized conjugate by SEC to remove any aggregates that may have formed during the heating step.[3]

Visualizing the Chemistry and Workflow

To better understand the processes described, the following diagrams illustrate the key chemical reactions and the experimental workflow.

G cluster_reaction Thiol-Maleimide Conjugation cluster_instability Instability Pathway Protein_SH Protein-SH (Thiol) Thiosuccinimide Protein-S-Succinimide-Linker-Payload (Thiosuccinimide Adduct) Protein_SH->Thiosuccinimide Michael Addition Maleimide Maleimide-Linker-Payload Maleimide->Thiosuccinimide Thiosuccinimide2 Protein-S-Succinimide-Linker-Payload Deconjugated Protein-SH + Maleimide-Linker-Payload Thiosuccinimide2->Deconjugated Retro-Michael Reaction G cluster_stabilization Stabilization Pathway Thiosuccinimide Protein-S-Succinimide-Linker-Payload (Thiosuccinimide Adduct) Hydrolyzed Protein-S-Succinamic Acid-Linker-Payload (Stable Ring-Opened Adduct) Thiosuccinimide->Hydrolyzed Hydrolysis (pH > 8) G start Start: Thiol-containing Protein & Maleimide-Linker conjugation 1. Thiol-Maleimide Conjugation (pH 6.5-7.5) start->conjugation purification1 2. Initial Purification (e.g., SEC) conjugation->purification1 hydrolysis 3. Succinimide Ring Hydrolysis (pH > 8, Heat) purification1->hydrolysis purification2 4. Final Purification (e.g., SEC) hydrolysis->purification2 end End: Stabilized Bioconjugate purification2->end

References

Efficacy of N-Carboxymethylhydantoin-based ADCs versus other linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker in an Antibody-Drug Conjugate (ADC) is a critical determinant of therapeutic success. It is the molecular bridge that connects a potent cytotoxic payload to a targeted monoclonal antibody, and its chemical properties profoundly influence the ADC's stability, efficacy, and safety profile. This guide provides an objective comparison of different linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.

While a multitude of linker chemistries have been explored, this guide will focus on a comparative analysis of established cleavable and non-cleavable linkers, which form the backbone of many clinically approved and investigational ADCs. Due to a lack of publicly available data on N-Carboxymethylhydantoin-based linkers, this guide will instead draw comparisons between widely used maleimide, disulfide, and peptide-based systems to illustrate the key performance differences.

Quantitative Comparison of Linker Performance

The efficacy of an ADC is a multifactorial equation where linker stability in circulation and efficient payload release at the tumor site are paramount. The following tables summarize quantitative data on the plasma stability and in vitro cytotoxicity of ADCs featuring different linker technologies.

Table 1: Comparative Plasma Stability of Different ADC Linkers

Linker TypeCleavage MechanismRepresentative LinkerADC ModelPlasma SourceIncubation TimeRemaining Conjugated Drug (%)Key Observation
Non-Cleavable Proteolytic DegradationThioether (SMCC)Trastuzumab-DM1Human7 days~50%Significant payload loss observed over time due to linker instability.[1]
Cleavable Protease (Cathepsin B)Valine-Citrulline (vc)Trastuzumab-MMAEHuman7 days>95%Demonstrates high stability in plasma with minimal premature payload release.
Cleavable ReductionDisulfideAnetumab Ravtansine (SPDB)Not SpecifiedNot SpecifiedSteric hindrance can decrease premature drug release.[2]
Cleavable pH-SensitiveHydrazoneGemtuzumab OzogamicinHuman2 dayst1/2 ≈ 2 daysShows limited stability in plasma, leading to potential off-target toxicity.[3]
Novel Cleavable Silyl Ether-basedSilyl Ether-MMAEHuman>7 dayst1/2 > 7 daysSignificantly improved plasma stability compared to traditional acid-cleavable linkers.[3]

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

ADCTarget AntigenCell LineLinker TypePayloadIC50 (ng/mL)Bystander Effect
Trastuzumab-DM1 (Kadcyla®)HER2SK-BR-3 (HER2+++)Non-Cleavable (SMCC)DM16.2Minimal
Trastuzumab Deruxtecan (Enhertu®)HER2SK-BR-3 (HER2+++)Cleavable (Peptide)Deruxtecan1.5Potent
Trastuzumab-vc-MMAEHER2N87 (HER2+++)Cleavable (Val-Cit)MMAE~10Potent
Inotuzumab Ozogamicin (Besponsa®)CD22B-cell malignanciesCleavable (Hydrazone)CalicheamicinNot SpecifiedVariable

Signaling Pathways and Experimental Workflows

To understand the downstream consequences of payload delivery, it is crucial to visualize the signaling pathways leading to apoptosis. Similarly, understanding the experimental workflows for assessing ADC performance is fundamental for interpreting comparative data.

ADC_Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage/ Degradation Payload Cytotoxic Payload Payload_Release->Payload DNA_Damage DNA Damage Payload->DNA_Damage Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Microtubule_Disruption->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Experimental_Workflow cluster_stability Plasma Stability Assay cluster_cytotoxicity In Vitro Cytotoxicity Assay Incubation Incubate ADC in Plasma (37°C) Timepoints Collect Aliquots at Timepoints Incubation->Timepoints Analysis_Stability Analyze by LC-MS or ELISA Timepoints->Analysis_Stability DAR_Calculation Calculate Drug-to- Antibody Ratio (DAR) Analysis_Stability->DAR_Calculation Cell_Seeding Seed Cancer Cell Lines ADC_Treatment Treat with Serial Dilutions of ADC Cell_Seeding->ADC_Treatment Incubation_Cyto Incubate for 72-96 hours ADC_Treatment->Incubation_Cyto Viability_Assay Measure Cell Viability (e.g., MTT Assay) Incubation_Cyto->Viability_Assay IC50_Calculation Calculate IC50 Value Viability_Assay->IC50_Calculation

References

A Head-to-Head Comparison of Hydantoin and Other Heterocyclic Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of therapeutic success. The linker, which connects the two functional ends of the molecule, profoundly influences its physicochemical properties, stability, and biological activity. While alkyl chains and polyethylene glycol (PEG) have been the workhorses of linker technology, there is a growing interest in the use of heterocyclic scaffolds to impart specific conformational constraints and physicochemical characteristics. This guide provides a comparative analysis of hydantoin as a potential heterocyclic linker against other commonly employed heterocyclic linkers, supported by available experimental data and detailed methodologies for their evaluation.

The Emerging Role of Heterocyclic Linkers

Heterocyclic linkers are increasingly being incorporated into the design of complex therapeutics to modulate properties such as solubility, cell permeability, and metabolic stability. Unlike flexible alkyl and PEG linkers, heterocyclic systems can introduce a degree of rigidity, which can be advantageous for optimizing the spatial orientation of the two ligands and enhancing the stability of the ternary complex in the case of PROTACs.[1] Common heterocyclic linkers include piperidine, piperazine, and triazoles.[2][3]

Hydantoin, a five-membered heterocyclic ring (imidazolidine-2,4-dione), is a well-established privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs.[4][5] Its unique arrangement of hydrogen bond donors and acceptors, along with multiple sites for substitution, makes it an intriguing candidate for use as a linker.[4][6]

Comparative Analysis of Physicochemical and Performance-Related Properties

While direct head-to-head experimental data for hydantoin as a linker in comparison to other heterocyclic linkers is limited in the current literature, we can extrapolate its potential properties based on the known characteristics of the hydantoin scaffold and compare them to established linkers. The following tables summarize the general properties of various linker types.

Table 1: General Physicochemical Properties of Common Linker Moieties

Linker TypePredominant CharacteristicTypical Impact on SolubilityTypical Impact on PermeabilityMetabolic Stability
Alkyl Chains Flexible, LipophilicDecreasesIncreases (up to a point)Susceptible to metabolism
Polyethylene Glycol (PEG) Flexible, HydrophilicIncreasesComplex "chameleon-like" effectGenerally stable
Piperidine RigidModerateCan improveGenerally stable
Piperazine Rigid, BasicCan be enhanced by protonationCan improveGenerally stable
Triazole Rigid, PlanarModerateCan improveGenerally stable
Hydantoin (Predicted) Rigid, PolarLikely to increasePotentially lower due to polarityExpected to be stable

Table 2: Performance Characteristics of Different Linker Types in PROTACs (Illustrative Examples)

Linker TypeTarget ProteinE3 LigaseKey FindingReference
Alkyl vs. PEGCRBNVHLAlkyl linker was more effective than a PEG linker of similar length for CRBN degradation, highlighting target dependency.[2]
Piperazine/PiperidineVariousVariousIncorporation of piperazine/piperidine can enhance metabolic stability and potency by introducing rigidity.[1]
TriazoleCDK9Not SpecifiedA triazole linker resulted in higher degradation efficiency than an alkane chain for Wogonin-based PROTACs.[2]

Experimental Protocols for Linker Evaluation

The rigorous evaluation of a novel linker, such as one based on hydantoin, requires a suite of well-defined experiments. Below are detailed methodologies for key assays.

Permeability Assays

a) Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive diffusion of a compound across an artificial membrane, providing a high-throughput initial screen of permeability.[7]

  • Protocol:

    • Preparation of Solutions: Prepare a donor solution of the test compound in a suitable buffer (e.g., PBS at pH 7.4). Prepare an acceptor solution of the same buffer.

    • Assay Plate Setup: A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form the artificial membrane. The acceptor plate is filled with the acceptor solution.

    • Incubation: The donor solution is added to the filter plate, which is then placed on top of the acceptor plate. The assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).

    • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

    • Calculation: The permeability coefficient (Pe) is calculated using the following formula: Pe = (V_A / (Area * Time)) * ln(1 - [C_A] / [C_D_initial]) Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_D_initial] is the initial concentration in the donor well.

b) Caco-2 Permeability Assay

  • Objective: To evaluate the bidirectional permeability and potential for active efflux of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the intestinal epithelium.[8]

  • Protocol:

    • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured until a confluent monolayer is formed, typically for 21-25 days. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).

    • Permeability Measurement (Apical to Basolateral, A→B): The culture medium is replaced with a transport buffer. The test compound is added to the apical (A) side, and the amount of compound that transverses the monolayer to the basolateral (B) side is measured over time.

    • Permeability Measurement (Basolateral to Apical, B→A): The test compound is added to the basolateral (B) side, and the amount of compound that is transported to the apical (A) side is measured.

    • Quantification: Samples from both compartments are collected at various time points and analyzed by LC-MS/MS.

    • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B→A) / Papp(A→B)) is determined. An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.[7]

Solubility Assay
  • Objective: To determine the aqueous solubility of a compound.

  • Protocol (Thermodynamic Solubility):

    • An excess amount of the solid compound is added to a buffered aqueous solution at a specific pH (e.g., pH 7.4).

    • The suspension is shaken at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is filtered to remove undissolved solid.

    • The concentration of the compound in the filtrate is determined by a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

Ternary Complex Stability Assay (for PROTACs)
  • Objective: To measure the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is crucial for efficient protein degradation.[9]

  • Protocol (Surface Plasmon Resonance - SPR):

    • Immobilization: One of the proteins (e.g., the E3 ligase) is immobilized on an SPR sensor chip.

    • Binary Interaction Analysis: The PROTAC is flowed over the chip to measure its binding affinity (KD) to the immobilized protein. In a separate experiment, the binding affinity of the PROTAC to the target protein in solution is determined.

    • Ternary Complex Formation: A pre-incubated mixture of the target protein and the PROTAC is flowed over the immobilized E3 ligase. The binding response is measured to determine the dissociation constant of the ternary complex.

    • Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.[9]

Visualizing Workflows and Pathways

Experimental Workflow for Linker Evaluation

G cluster_0 In Silico Design cluster_1 Synthesis & Characterization cluster_2 In Vitro Evaluation cluster_3 Cell-Based Assays cluster_4 Data Analysis & Optimization a Linker Design & Selection (Hydantoin, Piperazine, etc.) b Molecular Modeling a->b c Chemical Synthesis b->c d Structural Confirmation (NMR, MS) c->d e Solubility Assay d->e f Permeability Assays (PAMPA, Caco-2) d->f g Metabolic Stability Assay d->g h Cellular Uptake e->h f->h g->h i Target Engagement h->i j Functional Assay (e.g., Protein Degradation) i->j k Structure-Activity Relationship (SAR) j->k l Lead Optimization k->l l->a Iterative Design PROTAC_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Degradation Products Proteasome->Degradation

References

A Comparative Guide to the Validation of N-Carboxymethylhydantoin Conjugation Efficiency by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to N-Carboxymethylhydantoin Conjugation

N-Carboxymethylhydantoin is a reactive molecule that can be conjugated to proteins, typically at primary amine groups such as the N-terminus or the epsilon-amino group of lysine residues. This modification can be used to introduce a variety of functionalities to a protein, including labels, crosslinkers, or therapeutic agents. The efficiency of this conjugation reaction is a critical quality attribute that must be accurately measured.

HPLC for the Quantification of Conjugation Efficiency

HPLC is a powerful and versatile analytical technique for the separation, identification, and quantification of biomolecules.[1] It is widely used in the biopharmaceutical industry to assess the purity and integrity of proteins and their conjugates.[2][3] Several HPLC modes can be employed for the analysis of protein conjugates, with Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC-HPLC) being the most common.

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[2][4][5] The conjugation of N-Carboxymethylhydantoin to a protein will alter its hydrophobicity, allowing for the separation of the unconjugated protein, the conjugated protein, and any reaction by-products. By integrating the peak areas of the chromatogram, the percentage of conjugated protein can be calculated, providing a measure of conjugation efficiency. RP-HPLC offers high resolution and is particularly effective for separating closely related protein species.[6][7]

Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius (size).[8] While conjugation with a small molecule like N-Carboxymethylhydantoin may not result in a significant size change to be resolved by SEC, this technique is invaluable for assessing the presence of aggregates, which can be an undesirable side-effect of the conjugation process.[7]

Alternative Methods for Validation

While HPLC is a robust method, other techniques can also be employed to validate and characterize protein conjugation.

Mass Spectrometry (MS) is a highly sensitive and specific technique that can provide detailed information about the conjugated protein.[4][6][9][10] By measuring the mass of the intact protein, the number of conjugated molecules (degree of conjugation) can be determined. Furthermore, by digesting the protein and analyzing the resulting peptides (peptide mapping), the specific sites of conjugation can be identified.[11] Liquid chromatography is often coupled with mass spectrometry (LC-MS) to provide separation prior to detection.[12]

Enzyme-Linked Immunosorbent Assay (ELISA) can be a highly sensitive method for quantifying the conjugated product, provided that an antibody specific to the N-Carboxymethylhydantoin-protein adduct is available.[13] This method is particularly useful for high-throughput screening of conjugation conditions.

Quantitative Data Comparison

The following tables summarize representative quantitative data for the analysis of protein carboxymethylation, a modification chemically similar to N-Carboxymethylhydantoin conjugation. This data is intended to provide a benchmark for the expected performance of HPLC and LC-MS/MS methods.

Table 1: Representative HPLC Method Parameters for Carboxymethylated Protein Analysis

ParameterReversed-Phase HPLC (RP-HPLC)
Column C18, 5 µm, 4.6 x 250 mm[6]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water[6]
Mobile Phase B 0.1% TFA in Acetonitrile[6]
Gradient Linear gradient from 5% to 60% B over 60 minutes[5]
Flow Rate 1.0 mL/min[6]
Detection UV at 214 nm and 280 nm
Injection Volume 20 µL

Table 2: Performance Characteristics of Analytical Methods for Carboxymethyl-Lysine Quantification

ParameterHPLC-UVLC-MS/MS
Limit of Quantification (LOQ) ~1 µg/mL0.025 µmol/L[14]
**Linearity (R²) **>0.99>0.99[14]
Intra-day Precision (%RSD) < 5%< 9%[14]
Inter-day Precision (%RSD) < 10%< 9%[14]
Accuracy (Recovery %) 95-105%94.24%[14]

Experimental Protocols

Protocol 1: Protein Carboxymethylation via Reductive Amination with Glyoxylic Acid (Representative Conjugation)

This protocol describes a method for the controlled carboxymethylation of a protein using glyoxylic acid, serving as a model for N-Carboxymethylhydantoin conjugation.

  • Protein Preparation: Dissolve the protein to be conjugated in a suitable buffer, such as 0.1 M sodium phosphate buffer, pH 7.4, to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of glyoxylic acid (e.g., 1 M) in the same buffer. Prepare a fresh stock solution of a reducing agent, such as sodium cyanoborohydride (e.g., 1 M in water).

  • Conjugation Reaction: To the protein solution, add glyoxylic acid to a final concentration of 10-50 mM. Immediately after, add sodium cyanoborohydride to a final concentration of 20-100 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching reagent, such as Tris buffer to a final concentration of 50 mM.

  • Purification: Remove excess reagents and by-products by dialysis or size-exclusion chromatography against a suitable storage buffer (e.g., PBS).

Protocol 2: RP-HPLC Analysis of Conjugation Efficiency

This protocol outlines a general method for analyzing the conjugation efficiency using RP-HPLC.

  • Sample Preparation: Dilute the purified conjugate and an unconjugated control to a suitable concentration (e.g., 1 mg/mL) with the HPLC mobile phase A.

  • HPLC System: Use a C18 reversed-phase column with a gradient of water/acetonitrile containing 0.1% TFA, as detailed in Table 1.

  • Injection and Elution: Inject 20 µL of the sample and elute with the specified gradient.

  • Data Analysis: Monitor the elution profile at 214 nm or 280 nm. The unconjugated protein will elute as a distinct peak. The conjugated protein will typically elute at a different retention time, often slightly earlier due to the increased polarity of the carboxyl group.

  • Calculation of Conjugation Efficiency: Integrate the peak areas of the unconjugated (A_unconjugated) and conjugated (A_conjugated) protein. The conjugation efficiency can be calculated as:

    Efficiency (%) = [A_conjugated / (A_conjugated + A_unconjugated)] * 100

Visualizing the Workflow

experimental_workflow cluster_conjugation Protein Conjugation cluster_hplc HPLC Analysis Protein Protein Solution Reagents N-Carboxymethylhydantoin (or analogue) & Reducing Agent Reaction Conjugation Reaction Purification Purification (Dialysis/SEC) SamplePrep Sample Preparation HPLC RP-HPLC Separation Detection UV Detection DataAnalysis Data Analysis & Efficiency Calculation

hplc_separation_principle cluster_separation Separation based on Hydrophobicity Injection Sample Injection (Mixture of Conjugated and Unconjugated Protein) Column Reversed-Phase HPLC Column (Hydrophobic Stationary Phase) Injection->Column Elution Gradient Elution (Increasing Organic Solvent) Column->Elution Unconjugated Unconjugated Protein (More Hydrophobic) Elution->Unconjugated Elutes Later Conjugated Conjugated Protein (Less Hydrophobic) Elution->Conjugated Elutes Earlier Detector UV Detector Unconjugated->Detector Conjugated->Detector Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram

Conclusion

HPLC, particularly RP-HPLC, is a reliable and high-resolution method for determining the conjugation efficiency of N-Carboxymethylhydantoin to proteins. It allows for the clear separation of conjugated and unconjugated species, enabling straightforward quantification. While alternative methods like mass spectrometry provide more detailed structural information, HPLC remains a cornerstone for routine quality control and process monitoring in bioconjugation. The provided protocols and data, based on the chemically similar carboxymethylation reaction, offer a solid foundation for developing and validating an analytical method for N-Carboxymethylhydantoin conjugates.

References

A Comparative Guide to Spectroscopic Methods for Quantifying (2,5-Dioxoimidazolidin-1-yl)acetic Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spectroscopic methods for the quantification of (2,5-Dioxoimidazolidin-1-yl)acetic acid. This compound, a hydantoin derivative of aspartic acid, is a crucial building block in the synthesis of poly(aspartic acid) derivatives and bioconjugates. Accurate quantification of its incorporation is vital for ensuring the quality, efficacy, and safety of the final products.

This document details and compares the performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectrophotometry. Additionally, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is presented as a robust alternative. The guide includes detailed experimental protocols, comparative data, and workflow diagrams to assist researchers in selecting the most suitable method for their specific needs.

Comparison of Quantitative Performance

The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the typical quantitative performance of the discussed methods for the analysis of small molecules similar to this compound.

Parameter ¹H NMR (Quantitative) FTIR Spectroscopy UV-Vis Spectrophotometry HPLC-UV
Principle Signal integration proportional to the number of nucleiAbsorbance of specific vibrational modesAbsorbance of electronic transitionsChromatographic separation followed by UV detection
Selectivity High (structurally informative)Moderate (functional group specific)Low (chromophore dependent)High (separation-based)
Typical Limit of Detection (LOD) ~1-10 µg/mL~0.1-1% (w/w)~0.1-1 µg/mL~1-10 ng/mL
Typical Limit of Quantification (LOQ) ~5-50 µg/mL[1]~0.5-5% (w/w)~0.5-5 µg/mL[1]~5-50 ng/mL
Linearity (R²) > 0.999> 0.99> 0.99> 0.999
Precision (%RSD) < 2%< 5%< 3%< 2%
Accuracy (% Recovery) 98-102%95-105%97-103%98-102%
Sample Throughput ModerateHighHighLow to Moderate
Primary Standard Requirement Yes (Internal or External)[2]Yes (for calibration curve)Yes (for calibration curve)Yes (for calibration curve)

Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that provides a direct and accurate measurement of the concentration of an analyte in a solution without the need for a calibration curve of the analyte itself.[3] The signal intensity in an ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of an analyte signal to that of a certified internal standard of known concentration, the concentration of the analyte can be precisely determined.[4][5]

Key Protons for Quantification

For this compound, the most suitable protons for quantification are the methylene protons of the acetic acid moiety and the methine and methylene protons of the imidazolidine ring. Based on spectra of similar structures like succinimide and hydantoin derivatives, the following chemical shifts (in DMSO-d₆) are expected:

  • -CH₂- (acetic acid): A singlet or AB quartet around 4.0 ppm.

  • -CH- (ring): A multiplet around 4.5 ppm.

  • -CH₂- (ring): Two multiplets around 2.7 and 3.0 ppm.[6][7]

The methylene protons of the acetic acid group are often the most distinct and are recommended for quantification if they do not overlap with other signals.

Experimental Protocol for qNMR
  • Sample and Standard Preparation:

    • Accurately weigh approximately 5-10 mg of the sample containing this compound into a clean vial.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene) into the same vial. The standard should have high purity, be stable, and have at least one sharp signal that does not overlap with the analyte signals.[8]

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Vortex the vial until both the sample and the standard are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Crucial Parameters: To ensure accurate quantification, use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds for small molecules).[8]

    • Use a 90° pulse angle.[8]

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio (>150:1 for the signals of interest).[9]

  • Data Processing and Quantification:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate the area of a well-resolved signal from the analyte (I_analyte) and a signal from the internal standard (I_std).

    • Calculate the concentration of the analyte using the following formula:

    Concentration_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (Weight_std / Weight_analyte) * Purity_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • Weight = Mass of the substance

    • Purity = Purity of the internal standard

Workflow for qNMR Quantification

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh Sample weigh_std Weigh Internal Standard weigh_sample->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve acquire Acquire ¹H NMR Spectrum (Long D1, 90° pulse) dissolve->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Concentration integrate->calculate result Quantitative Result calculate->result

Caption: Workflow for quantitative ¹H NMR (qNMR) analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups in a molecule. For quantification, the intensity of an absorption band is related to the concentration of the corresponding functional group according to the Beer-Lambert law.[10] This method requires the creation of a calibration curve from standards of known concentrations.

Key Vibrational Bands for Quantification

For this compound, characteristic absorption bands include:

  • C=O stretching (imide): Two bands are expected. A symmetric stretch around 1790 cm⁻¹ and an anti-symmetric stretch around 1720 cm⁻¹.[3]

  • C=O stretching (carboxylic acid): A strong band around 1730 cm⁻¹.[11]

  • C-N stretching: Bands in the 1400-1300 cm⁻¹ region.[12]

The anti-symmetric imide carbonyl stretch or the carboxylic acid carbonyl stretch are typically strong and can be used for quantification, provided they are well-resolved from other bands in the sample matrix.[3][13]

Experimental Protocol for Quantitative FTIR
  • Sample and Standard Preparation (ATR Method):

    • Prepare a series of at least five calibration standards of this compound in a suitable solvent or matrix with known concentrations.

    • The solvent/matrix should be transparent in the spectral region of interest.

    • For each standard and the unknown sample, apply a small, consistent amount directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure the crystal is clean before each measurement.[14]

  • FTIR Data Acquisition:

    • Record the FTIR spectrum for each standard and the sample, typically in the range of 4000-600 cm⁻¹.

    • Use a consistent number of scans (e.g., 32 or 64) and resolution (e.g., 4 cm⁻¹) for all measurements.[14]

    • Record a background spectrum of the clean ATR crystal before running the samples.

  • Data Processing and Quantification:

    • Identify the characteristic absorption band for quantification (e.g., the C=O stretch at ~1720 cm⁻¹).

    • For each spectrum, determine the peak height or peak area of this band after applying a baseline correction.

    • Create a calibration curve by plotting the peak height/area versus the concentration of the standards.

    • Determine the concentration of the unknown sample by interpolating its peak height/area on the calibration curve.

Workflow for Quantitative FTIR Analysis

FTIR_Workflow cluster_prep Standard Preparation cluster_acq Data Acquisition (ATR) cluster_proc Data Analysis prep_standards Prepare Calibration Standards measure_std Measure Standards prep_standards->measure_std measure_bg Measure Background measure_bg->measure_std measure_sample Measure Unknown Sample measure_std->measure_sample get_peak Determine Peak Height/Area measure_sample->get_peak plot_cal Plot Calibration Curve get_peak->plot_cal interpolate Interpolate Unknown Concentration plot_cal->interpolate result Quantitative Result interpolate->result

Caption: Workflow for quantitative FTIR analysis using a calibration curve.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple and widely accessible technique for quantifying compounds that absorb light in the ultraviolet or visible regions.[15][16] The quantification is based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte.[17] The hydantoin ring itself is a chromophore, but its absorbance may be weak and at short wavelengths.

Key Spectroscopic Parameters
  • λ_max (Wavelength of Maximum Absorbance): For simple cyclic imides and amides, the λ_max is typically below 220 nm.[18][19] The presence of the carboxylic acid group may not significantly shift this.

  • Solvent: The choice of solvent is critical as it can affect the λ_max and absorbance. Common UV-grade solvents include ethanol, methanol, acetonitrile, and water.

Experimental Protocol for UV-Vis Quantification
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent.

    • From the stock solution, prepare a series of at least five dilutions to create calibration standards. The concentration range should bracket the expected concentration of the unknown sample.

  • UV-Vis Data Acquisition:

    • Determine the λ_max by scanning a standard solution across the UV range (e.g., 200-400 nm).

    • Set the spectrophotometer to the determined λ_max.

    • Use a cuvette filled with the same solvent as a blank to zero the instrument.[17]

    • Measure the absorbance of each calibration standard and the unknown sample.

  • Data Analysis and Quantification:

    • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.[20]

    • Perform a linear regression on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Calculate the concentration of the unknown sample by substituting its absorbance value into the regression equation.

Workflow for UV-Vis Spectrophotometry Quantification

UVVis_Workflow prep_standards Prepare Calibration Standards find_lambda_max Determine λmax prep_standards->find_lambda_max measure_absorbance Measure Absorbance of Standards & Sample find_lambda_max->measure_absorbance plot_curve Plot Calibration Curve (Absorbance vs. Conc.) measure_absorbance->plot_curve calculate_conc Calculate Unknown Concentration plot_curve->calculate_conc result Quantitative Result calculate_conc->result

Caption: General workflow for quantification by UV-Vis spectrophotometry.

Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV combines the high separation power of liquid chromatography with the detection capabilities of UV-Vis spectrophotometry, offering excellent selectivity and sensitivity.[21][22] This method is particularly useful for analyzing the target compound in complex matrices where other components might interfere with direct spectroscopic measurements.

Methodological Considerations
  • Column: Due to the polar and acidic nature of this compound, a reversed-phase column suitable for polar analytes (e.g., a polar-endcapped C18 or an aqueous C18 column) is recommended to achieve good retention.[10][23][24]

  • Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) with an organic modifier like acetonitrile or methanol. Acidifying the mobile phase (e.g., with formic or acetic acid) will suppress the ionization of the carboxylic acid, leading to better peak shape and retention.

  • Detection: The detection wavelength should be set at the λ_max of the analyte, as determined by a UV-Vis scan or a diode-array detector (DAD).

Experimental Protocol for HPLC-UV
  • Preparation of Standards and Samples:

    • Prepare a stock solution and a series of calibration standards as described for the UV-Vis method.

    • Dissolve the unknown sample in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 column for polar analytes (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: 85:15 (v/v) mixture of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: ~210-220 nm (or determined λ_max).

  • Data Analysis and Quantification:

    • Inject the standards and the sample.

    • Identify the peak corresponding to this compound based on its retention time.

    • Construct a calibration curve by plotting the peak area of the standards versus their concentrations.

    • Determine the concentration of the unknown sample from the calibration curve.

Logical Flow for HPLC-UV Methoddot

HPLC_Workflow prep_sol Prepare Standards & Sample hplc_sep HPLC Separation (Reversed-Phase) prep_sol->hplc_sep uv_det UV Detection at λmax hplc_sep->uv_det peak_int Peak Integration uv_det->peak_int cal_curve Calibration Curve (Peak Area vs. Conc.) peak_int->cal_curve quant Quantification cal_curve->quant result Quantitative Result quant->result

References

In Vitro Stability of N-Carboxymethylhydantoin Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical attribute that dictates its therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and a reduced therapeutic window. Conversely, the linker must be efficiently cleaved to release the payload within the target tumor cells. This guide provides a comparative overview of in vitro stability studies of ADC linkers, with a focus on N-Carboxymethylhydantoin linkers. However, it is important to note that publicly available, quantitative in vitro stability data specifically for N-Carboxymethylhydantoin linkers is limited. Therefore, this guide will also draw comparisons with other well-characterized linker types to provide a broader context for researchers.

Comparative Stability of ADC Linkers

The choice of linker chemistry is a pivotal decision in the design of an ADC, directly influencing its performance.[1] Linkers are broadly classified as either cleavable or non-cleavable, each with distinct stability profiles. Non-cleavable linkers, such as the thioether linker SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) used in Trastuzumab emtansine (Kadcyla®), generally exhibit higher stability in plasma.[1] Cleavable linkers are designed to release their payload in response to specific triggers in the tumor microenvironment or within the tumor cell, such as enzymes, pH, or reducing agents.[2]

The stability of various cleavable linkers in human and mouse plasma is summarized in the table below. This data, compiled from various studies, highlights the diversity in linker stability. It is important to exercise caution when directly comparing absolute values across different studies due to potential variations in experimental conditions.[2]

Linker TypeSpecific LinkerStability in Human PlasmaStability in Mouse PlasmaCleavage Mechanism
Peptide Valine-Citrulline (Val-Cit)HighModerate (cleaved by carboxylesterase 1C)[3]Enzymatic (Cathepsin B)
Valine-Alanine (Val-Ala)HighImproved stability compared to Val-Cit[1]Enzymatic (Cathepsin B)
Glutamic acid-Valine-Citrulline (EVCit)High (No significant degradation in 28 days)[1]High (Almost no linker cleavage in 14 days)[1]Enzymatic (Cathepsin B)
Triglycyl peptide (CX)Not specifiedHigh (t1/2 of 9.9 days)[3]Enzymatic (Lysosomal proteases)
Hydrazone AcButModerate (t1/2 = 2 days)[3]Not specifiedpH-sensitive (Acidic)
Silyl ether-basedHigh (t1/2 > 7 days)[3]Not specifiedpH-sensitive (Acidic)
Disulfide SPDPLow to ModerateLow to ModerateReductive (Glutathione)[4]
Sulfatase-cleavable Arylsulfatase substrateHigh (Stable for >7 days)[1]High (Stable for >7 days)[1]Enzymatic (Sulfatase)
N-Carboxymethylhydantoin -Data not publicly availableData not publicly availablePresumed Hydrolytic/pH-sensitive

Cleavage Mechanisms

The stability of a linker is intrinsically linked to its cleavage mechanism. Understanding these mechanisms is crucial for interpreting stability data and designing linkers with desired release profiles.

Signaling Pathway for Linker Cleavage

Cleavage_Pathways cluster_extracellular Systemic Circulation (pH ~7.4) cluster_tumor_microenvironment Tumor Microenvironment cluster_tumor_cell Tumor Cell ADC_circ Antibody-Drug Conjugate (ADC) ADC_tumor ADC at Tumor Site ADC_circ->ADC_tumor Tumor Targeting Internalization Internalization via Receptor-Mediated Endocytosis ADC_tumor->Internalization Enzymes Tumor-associated Enzymes Enzymes->ADC_tumor Extracellular Cleavage Low_pH Acidic pH Low_pH->ADC_tumor Extracellular Cleavage Endosome Endosome (pH 5.5-6.2) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Payload_Release Payload Release Endosome->Payload_Release pH-sensitive Cleavage (e.g., Hydrazone) Lysosome->Payload_Release Enzymatic Cleavage (e.g., Val-Cit by Cathepsins) Lysosome->Payload_Release Reductive Cleavage (e.g., Disulfide by GSH) Cathepsins Cathepsins GSH High Glutathione (GSH) Target Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target Drug Action

Caption: General cleavage pathways for ADC linkers.

While the specific cleavage mechanism for N-Carboxymethylhydantoin linkers is not extensively documented in the context of ADCs, hydantoin structures are known to be susceptible to hydrolysis, which can be influenced by pH. It is plausible that their cleavage is pH-sensitive, potentially occurring in the acidic environments of the endosome or lysosome.

Experimental Protocols for In Vitro Stability Studies

Accurate assessment of ADC linker stability is a cornerstone of preclinical development.[5] The following are detailed protocols for key in vitro stability assays.

In Vitro Plasma Stability Assay

This assay evaluates the stability of an ADC in plasma from various species (e.g., human, mouse, rat) to predict its behavior in circulation.[5] The primary analytical methods are Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the Drug-to-Antibody Ratio (DAR) or the concentration of the released payload.[5]

Methodology:

  • ADC Incubation:

    • Spike the ADC into plasma at a final concentration of 100 µg/mL.

    • Prepare a control sample by spiking the ADC into a buffer (e.g., PBS, pH 7.4).

    • Incubate samples at 37°C.

  • Time-Point Sampling:

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).

    • Immediately store aliquots at -80°C until analysis.

  • Sample Preparation for LC-MS:

    • Immuno-affinity Capture: Use magnetic beads coated with an anti-human IgG (Fc) antibody to capture the ADC from the plasma samples. This isolates the ADC from other plasma proteins.

    • Elution: Elute the captured ADC from the beads.

  • LC-MS Analysis:

    • Analyze the captured ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation.

    • Analyze the supernatant (plasma depleted of ADC) to quantify the concentration of released payload.

Lysosomal Stability Assay

This assay assesses the release of the payload from the ADC in a simulated lysosomal environment, which is crucial for evaluating cleavable linkers.[2]

Methodology:

  • Lysosome Isolation:

    • Isolate lysosomes from cultured cells or tissues (e.g., rat liver) through differential centrifugation and density gradient ultracentrifugation.

  • ADC Incubation:

    • Incubate the ADC with the isolated lysosomal fraction at 37°C in an appropriate acidic buffer (pH 4.5-5.0).

  • Time-Point Sampling:

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Reaction Quenching:

    • Stop the enzymatic reaction, typically by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Analysis:

    • Analyze the samples by LC-MS to quantify the amount of released payload and remaining intact ADC.

Experimental Workflow

experimental_workflow cluster_plasma Plasma Stability Assay cluster_lysosomal Lysosomal Stability Assay start_plasma ADC in Plasma (37°C) timepoints_plasma Collect Aliquots (0-168h) start_plasma->timepoints_plasma capture_plasma Immuno-affinity Capture of ADC timepoints_plasma->capture_plasma analysis_plasma LC-MS Analysis capture_plasma->analysis_plasma dar Determine DAR analysis_plasma->dar free_payload_plasma Quantify Free Payload analysis_plasma->free_payload_plasma start_lysosomal ADC with Lysosomes (37°C, pH 4.5-5.0) timepoints_lysosomal Collect Aliquots (0-24h) start_lysosomal->timepoints_lysosomal quench Quench Reaction timepoints_lysosomal->quench analysis_lysosomal LC-MS Analysis quench->analysis_lysosomal intact_adc Quantify Intact ADC analysis_lysosomal->intact_adc released_payload_lysosomal Quantify Released Payload analysis_lysosomal->released_payload_lysosomal

Caption: Workflow for in vitro stability assays.

Conclusion

The in vitro stability of an ADC linker is a critical parameter that profoundly influences its therapeutic potential. While there is a wealth of information on the stability of commonly used linkers such as Val-Cit and hydrazones, specific quantitative data for N-Carboxymethylhydantoin linkers remains elusive in the public domain. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative stability studies. Such investigations are essential for the rational design of novel ADCs and for advancing our understanding of the structure-stability relationships of innovative linker technologies like N-Carboxymethylhydantoin. Further research into the stability and cleavage mechanisms of this particular linker is warranted to fully assess its potential in the development of next-generation antibody-drug conjugates.

References

Benchmarking the performance of N-Carboxymethylhydantoin in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of established and novel peptide synthesis methodologies, N-Carboxymethylhydantoin does not appear in the scientific literature as a reagent for this application. Therefore, a direct performance benchmark against current industry-standard coupling reagents is not possible at this time.

For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is a critical step in achieving efficient and high-purity peptide synthesis. The landscape of peptide synthesis is dominated by well-characterized methods, primarily Solid-Phase Peptide Synthesis (SPPS) utilizing either Boc or Fmoc protective group strategies. The success of these syntheses heavily relies on the performance of coupling reagents, which facilitate the formation of peptide bonds.

Currently, the most widely used and benchmarked coupling reagents fall into several classes, including carbodiimides (e.g., DCC, DIC), aminium/uronium salts (e.g., HBTU, HATU), and phosphonium salts (e.g., PyBOP). These reagents have been extensively studied and their performance in terms of coupling efficiency, reaction times, suppression of racemization, and overall yield and purity of the final peptide is well-documented.

A thorough search of chemical databases and scientific literature reveals no instance of N-Carboxymethylhydantoin being employed as a coupling reagent or in any other capacity for peptide synthesis. While hydantoin and its derivatives are a known class of heterocyclic compounds with various biological activities, their application as reagents in the stepwise formation of peptide bonds has not been reported.

Therefore, this guide cannot provide a direct comparison of N-Carboxymethylhydantoin with other alternatives. Instead, we present a comparative overview of the established and commonly used peptide synthesis methods and coupling reagents to provide a benchmark for any future investigations into novel reagents like N-Carboxymethylhydantoin.

Established Peptide Synthesis Methodologies: A Comparative Overview

The two primary strategies for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).

FeatureSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Principle The peptide chain is assembled on a solid resin support.The peptide is synthesized in solution.
Advantages - Amenable to automation and high-throughput synthesis.- Excess reagents and by-products are easily removed by washing.- High yields and purity are often achieved.- Scalable to large quantities.- Allows for purification of intermediates.- Suitable for the synthesis of very long peptides or proteins through fragment condensation.
Disadvantages - Can be costly due to the price of resins and reagents.- Monitoring the reaction progress can be challenging.- Aggregation of the growing peptide chain on the resin can occur.- Labor-intensive and time-consuming due to the need for purification at each step.- Lower overall yields due to losses during purification.- Requires large volumes of solvents.

Key Performance Metrics of Common Coupling Reagents

The choice of coupling reagent is critical for the success of peptide synthesis. The performance of these reagents is typically evaluated based on the following parameters:

Coupling Reagent ClassExamplesCoupling Efficiency & SpeedRacemization SuppressionBy-products
Carbodiimides DCC, DICModerate to HighRequires additives (e.g., HOBt, Oxyma) to minimize racemization.Insoluble (DCC) or soluble (DIC) urea by-products.
Aminium/Uronium Salts HBTU, HATU, HCTUHigh to Very High / FastGenerally good, with HATU being superior to HBTU.Water-soluble by-products, simplifying purification.
Phosphonium Salts PyBOP, PyAOPHigh to Very High / FastExcellentWater-soluble by-products.

Experimental Protocols for Standard Peptide Synthesis

Below are generalized protocols for the key steps in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF.

Fmoc-Deprotection
  • Add a 20% solution of piperidine in DMF to the swelled resin.

  • Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group.

  • Drain the piperidine solution and repeat the treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (3-5 times).

Amino Acid Coupling (Using an Aminium/Uronium Salt Reagent)
  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 30-60 minutes.

  • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).

  • Prepare a cleavage cocktail appropriate for the peptide sequence and resin (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide with cold diethyl ether.

  • Centrifuge and wash the peptide pellet with cold diethyl ether.

  • Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Peptide Synthesis Workflow

The following diagrams illustrate the general workflow of Solid-Phase Peptide Synthesis.

SPPS_Workflow Resin Resin Swelling Resin Swelling (DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for Each Amino Acid Washing2->Repeat Repeat->Deprotection Next Cycle FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Final Cycle Washing3 Washing (DCM) FinalDeprotection->Washing3 Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Washing3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification FinalPeptide Pure Peptide Purification->FinalPeptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step FmocAA Fmoc-Amino Acid (R-COOH) ActivatedEster Activated Ester (Intermediate) FmocAA->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster PeptideBondFormation Peptide Bond Formation ActivatedEster->PeptideBondFormation PeptideResin Deprotected Peptide-Resin (H₂N-Peptide-Resin) PeptideResin->PeptideBondFormation CoupledPeptide Elongated Peptide-Resin PeptideBondFormation->CoupledPeptide

Caption: Simplified mechanism of amino acid activation and coupling in SPPS.

The Bystander Effect in Antibody-Drug Conjugates: A Comparative Analysis of Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of Antibody-Drug Conjugate (ADC) design is paramount to developing effective cancer therapeutics. A critical aspect of ADC efficacy is the "bystander effect," a phenomenon where the cytotoxic payload delivered to a target cancer cell can also kill neighboring, antigen-negative tumor cells. This guide provides an objective comparison of how different ADC linkers, the crucial bridge between the antibody and the payload, influence the bystander effect, supported by experimental data and detailed methodologies.

The heterogeneity of tumors, where not all cancer cells express the target antigen, poses a significant challenge to targeted therapies. The bystander effect offers a potential solution by extending the cytotoxic activity of ADCs beyond the directly targeted cells.[1] The nature of the linker connecting the antibody to the cytotoxic payload is a key determinant of an ADC's ability to induce this effect.[1]

Cleavable vs. Non-Cleavable Linkers: A Fundamental Divide in Bystander Potential

ADC linkers are broadly classified into two categories: cleavable and non-cleavable, each with distinct mechanisms of payload release that directly impact the potential for a bystander effect.[1]

Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell. This cleavage can be triggered by specific conditions such as lower pH or the presence of certain enzymes, like cathepsins, which are often overexpressed in tumor cells.[2] Upon cleavage, the payload is released in its active, and often membrane-permeable, form, allowing it to diffuse out of the target cell and kill adjacent cells.[1] This diffusion of the payload is the cellular basis of the bystander effect.

Non-cleavable linkers , in contrast, maintain a stable covalent bond between the antibody and the payload. The release of the cytotoxic agent occurs only after the ADC is internalized by the target cell and the antibody component is degraded by lysosomal proteases.[2] This process typically results in the release of the payload with the linker and an amino acid residue still attached. This payload-linker complex is often charged and less membrane-permeable, thus largely confining the cytotoxic effect to the targeted antigen-positive cell and limiting the bystander effect.[3]

Quantitative Comparison of ADC Performance with Different Linkers

The choice of linker technology has a profound impact on the in vitro performance of an ADC. A classic example is the comparison between Trastuzumab deruxtecan (T-DXd), which employs a cleavable linker, and Trastuzumab emtansine (T-DM1), which utilizes a non-cleavable linker. Both ADCs target the HER2 receptor.

ADCLinker TypePayloadTarget Cell Line (Antigen Status)In Vitro AssayResultBystander Effect
T-DXd Cleavable (Enzyme-sensitive)Deruxtecan (DXd)HER2-positive (e.g., SK-BR-3)MonoculturePotent cytotoxicity-
HER2-negative (e.g., MCF7)MonocultureNo significant effect-
HER2-positive & HER2-negativeCo-cultureSignificant cytotoxicity in HER2-negative cellsYes
T-DM1 Non-cleavable (Thioether)Emtansine (DM1)HER2-positive (e.g., SK-BR-3)MonoculturePotent cytotoxicity-
HER2-negative (e.g., MCF7)MonocultureNo significant effect-
HER2-positive & HER2-negativeCo-cultureNo significant effect in HER2-negative cellsNo

Table 1: Comparative in vitro performance of ADCs with cleavable and non-cleavable linkers. Data compiled from multiple sources.[4][5]

Visualizing the Mechanisms and Workflows

To better understand the distinct pathways and experimental evaluations of ADCs with different linkers, the following diagrams illustrate their mechanisms of action and a typical experimental workflow.

Mechanism of a Cleavable Linker ADC cluster_extracellular Extracellular Space cluster_intracellular_pos Intracellular (Ag+) cluster_intracellular_neg Intracellular (Ag-) ADC ADC with Cleavable Linker Ag_pos Antigen-Positive Tumor Cell (Ag+) ADC->Ag_pos 1. Binding Internalization Internalization & Lysosomal Trafficking Ag_pos->Internalization 2. Internalization Ag_neg Antigen-Negative Tumor Cell (Ag-) Apoptosis_neg Apoptosis Ag_neg->Apoptosis_neg 5. Cytotoxicity Cleavage Linker Cleavage (e.g., by Cathepsins) Internalization->Cleavage Payload_release Membrane-Permeable Payload Released Cleavage->Payload_release 3. Payload Release Payload_release->Ag_neg 4. Diffusion (Bystander Effect)

Mechanism of a cleavable linker ADC.

Mechanism of a Non-Cleavable Linker ADC cluster_extracellular Extracellular Space cluster_intracellular_pos Intracellular (Ag+) ADC ADC with Non-Cleavable Linker Ag_pos Antigen-Positive Tumor Cell (Ag+) ADC->Ag_pos 1. Binding Internalization Internalization & Lysosomal Trafficking Ag_pos->Internalization 2. Internalization Ag_neg Antigen-Negative Tumor Cell (Ag-) Degradation Antibody Degradation Internalization->Degradation Payload_complex Payload-Linker-Amino Acid Complex Released Degradation->Payload_complex 3. Payload Release Payload_complex->Ag_neg Limited/No Diffusion Apoptosis_pos Apoptosis Payload_complex->Apoptosis_pos 4. Cytotoxicity

Mechanism of a non-cleavable linker ADC.

Experimental Protocols for Assessing the Bystander Effect

Two primary in vitro methodologies are widely used to evaluate the bystander effect of ADCs: the co-culture assay and the conditioned medium transfer assay.[6]

Protocol 1: Co-culture Bystander Effect Assay

This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.

1. Materials and Reagents:

  • Antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3 or NCI-N87 cells).

  • Antigen-negative (Ag-) cell line (e.g., HER2-negative MCF7 cells), preferably engineered to express a fluorescent protein like GFP for easy identification.[3]

  • ADCs with cleavable and non-cleavable linkers.

  • Unconjugated antibody (as a negative control).

  • Complete cell culture medium.

  • 96-well plates.

  • Fluorescence microscope, high-content imager, or flow cytometer.

2. Procedure:

  • Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls. Allow cells to adhere overnight.[4]

  • ADC Treatment: Prepare serial dilutions of the ADCs and the unconjugated antibody. Replace the culture medium with the ADC-containing medium.

  • Incubation: Incubate the plates for a period appropriate for the ADC's mechanism of action (typically 72-120 hours).

  • Data Acquisition: Quantify the viability of the fluorescently labeled Ag- cells using imaging or flow cytometry.

3. Data Interpretation: A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture treated with the same ADC concentration indicates a bystander effect.[1]

Protocol 2: Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the Ag+ cells into the culture medium and is capable of killing Ag- cells.

1. Materials and Reagents:

  • Same as the co-culture assay.

2. Procedure:

  • Prepare Conditioned Medium: Culture Ag+ cells and treat them with a cytotoxic concentration of the ADC for 48-72 hours. Collect the culture supernatant (conditioned medium). As a control, prepare a conditioned medium from untreated Ag+ cells.[6]

  • Treat Ag- Cells: Seed Ag- cells in a new 96-well plate. After adherence, replace the medium with the conditioned medium from both ADC-treated and untreated Ag+ cells. Include a control where Ag- cells are treated with fresh medium containing the ADC to assess direct toxicity.[6]

  • Incubation and Analysis: Incubate the Ag- cells for 72-120 hours and assess cell viability.

3. Data Interpretation: A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to the controls, confirms a bystander effect mediated by a secreted payload.

Experimental Workflow for Bystander Effect Assays cluster_setup Experimental Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Data Analysis CoCulture Co-culture of Ag+ and Ag- cells ADCTreatment_Co Treat with ADC CoCulture->ADCTreatment_Co ConditionedMedium Culture of Ag+ cells ADCTreatment_CM Treat with ADC ConditionedMedium->ADCTreatment_CM Incubate_Co Incubate 72-120h ADCTreatment_Co->Incubate_Co Incubate_CM_prep Incubate 48-72h ADCTreatment_CM->Incubate_CM_prep Analysis_Co Quantify Ag- cell viability (Imaging/Flow Cytometry) Incubate_Co->Analysis_Co CollectCM Collect Conditioned Medium Incubate_CM_prep->CollectCM Incubate_CM_treat Incubate 72-120h Analysis_CM Quantify Ag- cell viability (e.g., MTT, CellTiter-Glo) Incubate_CM_treat->Analysis_CM TreatAgNeg Treat Ag- cells with Conditioned Medium CollectCM->TreatAgNeg TreatAgNeg->Incubate_CM_treat

Workflow for in vitro bystander effect assays.

Conclusion

The choice of linker is a critical determinant of an ADC's ability to induce a bystander effect. Cleavable linkers, by enabling the release of a membrane-permeable payload, are generally required for significant bystander killing. This can enhance the therapeutic efficacy of ADCs, particularly in the context of heterogeneous tumors.[1] Conversely, non-cleavable linkers typically restrict the cytotoxic effect to the targeted antigen-positive cells, which may offer a better safety profile in certain contexts.[7] A thorough understanding and experimental evaluation of the bystander effect are crucial for the rational design and development of the next generation of highly effective ADC therapeutics.

References

Safety Operating Guide

Proper Disposal of (2,5-Dioxoimidazolidin-1-yl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of (2,5-Dioxoimidazolidin-1-yl)acetic acid is a critical aspect of laboratory safety and regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste, ensuring the protection of both personnel and the environment. The primary route for disposal is through an approved hazardous waste management facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

Hazard Assessment and Personal Protective Equipment (PPE)

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling of the solid material or its solutions for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]

Waste Segregation and Container Management

Proper segregation of chemical waste is crucial to prevent potentially dangerous reactions.[4]

  • Waste Segregation: Do not mix this compound waste with incompatible materials. As a carboxylic acid, it should be segregated from bases, strong oxidizing agents, and cyanides.[4] Collect solid waste separately from liquid waste. If the compound is dissolved in a solvent, the waste should be segregated based on the solvent's properties (e.g., halogenated vs. non-halogenated solvents).[5]

  • Container Selection: Use only appropriate, leak-proof, and chemically compatible containers for waste collection.[5][6] Plastic containers are often preferred.[6] The original container may be used if it is in good condition.[4]

  • Labeling: All waste containers must be clearly and accurately labeled.[4][6][7] The label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound".

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").[3]

    • The date when waste was first added to the container (accumulation start date).[4]

  • Container Handling: Keep waste containers securely closed except when adding waste.[1][4][6]

On-site Storage: Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][6][7]

  • Location: The SAA can be a designated area on a benchtop or within a chemical fume hood.[4]

  • Secondary Containment: Store liquid waste containers in a secondary containment tray or bin to contain any potential leaks or spills.[5]

  • Accumulation Limits: Do not exceed the maximum allowable volume of hazardous waste in the SAA as per your institution's and local regulations (e.g., typically up to 55 gallons).[5][6]

Disposal Procedure

The following table summarizes the key steps and considerations for the disposal of this compound.

Step Procedure Key Considerations & Data
1. Waste Minimization Plan experiments to use the minimum amount of chemical required.Goal: Reduce the volume of hazardous waste generated.[6]
2. Segregation Collect solid and liquid waste containing the compound in separate, compatible containers.Incompatibilities: Strong bases, oxidizing agents, cyanides.[4]
3. Labeling Affix a "Hazardous Waste" label with the full chemical name and hazard information.Required Information: Chemical Name, Hazard Warnings, Accumulation Date.[4][7]
4. Storage Store the sealed container in a designated Satellite Accumulation Area (SAA).SAA Requirements: At or near the point of generation, with secondary containment for liquids.[4][5]
5. Waste Pickup Arrange for collection by your institution’s Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.Follow institutional protocols for waste pickup requests.[6]
6. Empty Containers Triple rinse the empty container with a suitable solvent. Collect the first rinse as hazardous waste.[5][8]After thorough rinsing and removal of the label, the container may be disposed of as regular trash, per institutional policy.[1][5]

Experimental Protocol: Step-by-Step Disposal

  • Don Personal Protective Equipment (PPE): Put on safety goggles, a lab coat, and chemical-resistant gloves.

  • Prepare Waste Container: Obtain a designated hazardous waste container that is clean, dry, and compatible with acidic compounds.

  • Label Container: Before adding any waste, label the container with "Hazardous Waste," "this compound," relevant hazard warnings, and the current date.

  • Transfer Waste: Carefully transfer the waste (solid or liquid) into the prepared container, minimizing the generation of dust or splashes. If transferring a solution, use a funnel.

  • Seal and Store: Securely close the container and place it in the designated Satellite Accumulation Area (SAA). Ensure it is stored with compatible materials.

  • Schedule Disposal: Once the container is full or has reached the designated accumulation time limit, contact your institution's EHS office to schedule a pickup.[6] Do not allow waste to accumulate indefinitely.[5]

  • Decontaminate Empty Containers: For the original container that is now empty, rinse it three times with a small amount of an appropriate solvent (e.g., water or a solvent in which the compound is soluble). The first rinsate must be collected and disposed of as hazardous waste.[8] Subsequent rinsates may be permissible for drain disposal depending on local regulations, but collecting all rinsates as hazardous waste is the most prudent practice.

  • Dispose of Empty Container: After decontamination, deface or remove the original label and dispose of the container according to your facility's guidelines for non-hazardous solid waste.[1][8]

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound to be disposed assess Assess Hazards (Irritant, Harmful) start->assess ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe is_container Is this the empty stock container or the chemical waste itself? ppe->is_container collect_waste Collect in a Labeled, Compatible Hazardous Waste Container is_container->collect_waste Waste Itself rinse Triple Rinse Container with appropriate solvent is_container->rinse Empty Container segregate Segregate from Incompatible Waste (e.g., Bases, Oxidizers) collect_waste->segregate store_saa Store in Secondary Containment within a Satellite Accumulation Area (SAA) segregate->store_saa ehs_pickup Arrange for Pickup by EHS / Hazardous Waste Contractor store_saa->ehs_pickup end End of Process ehs_pickup->end collect_rinsate Collect First Rinse (at minimum) as Hazardous Waste rinse->collect_rinsate deface_label Deface/Remove Original Label collect_rinsate->deface_label dispose_container Dispose of Clean Container as Regular Solid Waste deface_label->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2,5-Dioxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was located for (2,5-Dioxoimidazolidin-1-yl)acetic acid. The following guidance is based on safety data for structurally similar compounds, such as (3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid and Imidazolidinyl Urea. It is imperative to handle this chemical with caution and adhere to all institutional safety protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure safe operational and disposal practices.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from similar compounds, this compound is anticipated to be harmful if swallowed and cause skin, eye, and respiratory irritation.[1][2] A comprehensive PPE strategy is mandatory to create a barrier between the handler and the chemical.

Table 1: Personal Protective Equipment for Handling this compound

PPE CategorySpecification
Eye and Face Protection ANSI Z87.1 certified safety glasses with side shields or chemical safety goggles are required.[3] A full-face shield should be worn over goggles when there is a high risk of splashes.[4][5]
Hand Protection Chemically resistant gloves such as nitrile, neoprene, or butyl rubber must be worn.[3][5] Inspect gloves for any damage before use and dispose of them properly after handling.[3]
Body Protection A standard laboratory coat should be worn at all times.[3] For larger quantities or when there is a potential for splashing, a chemically resistant apron over the lab coat is recommended.[3]
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3] If dust generation is unavoidable or ventilation is inadequate, a NIOSH-approved N95 or better particulate respirator is necessary.[3][5]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[2][6]

2. Pre-Handling Preparation:

  • Read and understand all available safety information before beginning work.[3]

  • Ensure all necessary PPE is available and in good condition.[3]

  • Designate a specific area for handling the compound to prevent contamination of the general laboratory space.[3]

3. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Minimize dust formation when handling the solid material.[1] Use appropriate tools and techniques for weighing and transferring the solid.

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

4. Spill Management:

  • Small Spills: Carefully sweep up the solid material, avoiding dust creation. Place the material into a sealed, labeled container for disposal.[3]

  • Large Spills: Evacuate the area immediately and follow your institution's emergency spill response procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, wipes, pipette tips), in a clearly labeled, sealed, and chemically compatible waste container.[3]

2. Disposal Route:

  • Dispose of the chemical waste through your institution's hazardous waste program.

  • Do not dispose of this material down the drain or in the regular trash.[1]

  • Consult local, state, and federal regulations for proper disposal procedures.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

A Pre-Handling Preparation - Review Safety Data - Inspect PPE - Prepare Handling Area B Don Appropriate PPE - Lab Coat - Gloves - Goggles/Face Shield - Respirator (if needed) A->B Proceed C Handling in Fume Hood - Weighing and Transfer - Experimental Use B->C Proceed D Post-Handling - Decontaminate Work Area - Remove PPE C->D Complete Experiment E Waste Disposal - Collect in Labeled Container - Follow Institutional Protocol D->E Segregate Waste F Hand Washing D->F After PPE Removal

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-Dioxoimidazolidin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(2,5-Dioxoimidazolidin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.